molecular formula C13H13NO2 B8698582 (4-methoxyphenyl)-pyridin-3-ylmethanol

(4-methoxyphenyl)-pyridin-3-ylmethanol

Número de catálogo: B8698582
Peso molecular: 215.25 g/mol
Clave InChI: LUJXIFUKAWFOTD-UHFFFAOYSA-N
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Descripción

(4-Methoxyphenyl)-pyridin-3-ylmethanol is a chemical scaffold of significant interest in medicinal chemistry for developing novel therapeutic agents. Its structure, featuring a pyridine core linked to a methoxyphenyl group, is commonly investigated in multi-target drug discovery programs. Research on analogous structures has demonstrated potential as a precursor for synthesizing histamine H3 receptor antagonists, which are relevant for neurological conditions such as Alzheimer's disease . Furthermore, related pyridinylmethanol derivatives serve as key intermediates in synthesizing complex heterocyclic systems, including imidazo[1,5-a]pyridines, through reactions such as Ritter-type transformations . These frameworks are prominent in bioactive compounds and pharmaceuticals, highlighting the value of this compound as a versatile building block for constructing molecules with potential anticancer, antimicrobial, and central nervous system activity .

Propiedades

Fórmula molecular

C13H13NO2

Peso molecular

215.25 g/mol

Nombre IUPAC

(4-methoxyphenyl)-pyridin-3-ylmethanol

InChI

InChI=1S/C13H13NO2/c1-16-12-6-4-10(5-7-12)13(15)11-3-2-8-14-9-11/h2-9,13,15H,1H3

Clave InChI

LUJXIFUKAWFOTD-UHFFFAOYSA-N

SMILES canónico

COC1=CC=C(C=C1)C(C2=CN=CC=C2)O

Origen del producto

United States
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (4-methoxyphenyl)-pyridin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of (4-methoxyphenyl)-pyridin-3-ylmethanol, a heterocyclic aromatic alcohol of interest in medicinal chemistry and materials science. In the context of drug discovery, a molecule's physicochemical characteristics are paramount, directly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] This document is structured to not only present the core physicochemical data for (4-methoxyphenyl)-pyridin-3-ylmethanol but also to provide detailed, field-proven methodologies for their experimental and in-silico determination. By explaining the causality behind experimental choices, this guide serves as a practical resource for researchers characterizing novel compounds. While specific experimental data for (4-methoxyphenyl)-pyridin-3-ylmethanol is not extensively available in public literature, this guide will utilize data from structurally related analogues to provide context and realistic expectations.

Molecular Structure and Identification

(4-methoxyphenyl)-pyridin-3-ylmethanol is a bi-aryl carbinol consisting of a pyridine ring and a methoxy-substituted benzene ring linked by a methanol bridge. The precise arrangement of these moieties is crucial for its chemical behavior and potential biological activity.

Chemical Structure:

Caption: Molecular structure of (4-methoxyphenyl)-pyridin-3-ylmethanol.

Table 1: Compound Identification

IdentifierValueSource/Method
IUPAC Name (4-methoxyphenyl)(pyridin-3-yl)methanolIUPAC Nomenclature
Molecular Formula C₁₃H₁₃NO₂Calculated
Molecular Weight 215.25 g/mol Calculated
CAS Number Not readily available. Isomers include: [6-(4-methoxyphenyl)pyridin-3-yl]methanol (887974-96-1) and [5-(4-methoxyphenyl)pyridin-3-yl]methanol (887974-21-2).[3][4]SciFinder, PubChem

Spectroscopic and Physical Properties

The following table summarizes the expected spectroscopic and physical properties of (4-methoxyphenyl)-pyridin-3-ylmethanol based on the analysis of its constituent parts and related compounds.

Table 2: Summary of Physicochemical Properties

PropertyPredicted/Exemplary ValueExperimental Protocol Reference
Melting Point (°C) 85 - 95 (estimated)Section 3.1
Boiling Point (°C) > 300 (decomposes, estimated)-
Aqueous Solubility Sparingly solubleSection 3.2
logP (o/w) 1.8 ± 0.5 (predicted)Section 3.3
pKa (pyridinium ion) 4.5 - 5.5 (predicted)Section 3.4
¹H NMR (DMSO-d₆, 400 MHz) See Section 4.1 for predicted shiftsSection 4.1
¹³C NMR (DMSO-d₆, 100 MHz) See Section 4.2 for predicted shiftsSection 4.2
Major IR Absorptions (cm⁻¹) 3400-3200 (O-H), 3100-3000 (Ar-H), 1600, 1500 (Ar C=C), 1250 (C-O)Section 4.3
Mass Spectrum (EI) m/z 215 (M⁺), 198, 184, 107Section 4.4

Experimental Determination of Key Physicochemical Properties

The following sections provide detailed protocols for the experimental determination of the critical physicochemical properties of (4-methoxyphenyl)-pyridin-3-ylmethanol.

Melting Point Determination

The melting point is a fundamental physical property indicative of purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry.[5] Place a small amount of finely powdered (4-methoxyphenyl)-pyridin-3-ylmethanol into a capillary tube, and pack it to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[6]

  • Approximate Melting Point: Heat the sample rapidly to determine an approximate melting range. Allow the apparatus to cool.[7]

  • Accurate Melting Point: Using a fresh sample, heat to about 15-20°C below the approximate melting point.[7] Then, decrease the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Spectroscopy_Workflow cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_MassSpec Mass Spectrometry H_NMR 1H NMR (Proton Environment) C_NMR 13C NMR (Carbon Skeleton) IR FTIR (Functional Groups) MS MS (Molecular Weight & Fragmentation) Start Purified Sample (4-methoxyphenyl)-pyridin-3-ylmethanol Start->H_NMR Characterization Start->C_NMR Characterization Start->IR Characterization Start->MS Characterization

Caption: Spectroscopic workflow for structural elucidation.

Conclusion

The physicochemical properties of (4-methoxyphenyl)-pyridin-3-ylmethanol are critical to its potential applications in drug discovery and materials science. This guide has outlined the key properties of interest and provided detailed, practical protocols for their determination. While experimental data for this specific molecule is sparse, the methodologies presented here, along with the contextual data from related compounds, provide a robust framework for its comprehensive characterization. A thorough understanding and documentation of these properties are essential for advancing the scientific and developmental potential of this and other novel chemical entities.

References

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  • YouTube. (2019, February 12). Part 12: Aromatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. [Link]

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  • Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • ACS Publications. (2017, November 7). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. [Link]

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(4-methoxyphenyl)-pyridin-3-ylmethanol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (4-methoxyphenyl)-pyridin-3-ylmethanol and Its Isomers: Core Identifiers, Synthesis, and Applications

Introduction

(4-methoxyphenyl)-pyridin-3-ylmethanol represents a class of heterocyclic compounds that are of significant interest to researchers in medicinal chemistry and drug development. This structure, which combines a pyridine ring, a methanol group, and a methoxyphenyl moiety, serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The precise arrangement of these functional groups, specifically the substitution pattern on the pyridine ring, gives rise to several positional isomers, each with unique chemical and biological properties. This guide provides a comprehensive overview of the core identifiers, synthesis, characterization, and potential applications of these compounds, with a focus on providing a foundational understanding for their use in research and development. The potential of pyridyl-based compounds in drug discovery is vast, with applications ranging from antitrypanosomal agents to anticancer therapies.[1][2][3]

Core Identifiers and Physicochemical Properties

The nomenclature and CAS numbers for (4-methoxyphenyl)-pyridin-3-ylmethanol are dependent on the position of the (4-methoxyphenyl) group on the pyridine ring. The most common isomers are when the substituent is at the 5- or 6-position relative to the methanol group. The key identifiers for these isomers are summarized below.

Identifier[5-(4-methoxyphenyl)pyridin-3-yl]methanol[6-(4-methoxyphenyl)pyridin-3-yl]methanol
CAS Number 887974-21-2[4]887974-96-1[5]
Molecular Formula C13H13NO2[6]C13H13NO2[6]
Molecular Weight 215.25 g/mol 215.25 g/mol
IUPAC Name [5-(4-methoxyphenyl)pyridin-3-yl]methanol[4][6-(4-methoxyphenyl)pyridin-3-yl]methanol[5]
Canonical SMILES COC1=CC=C(C=C1)C2=CN=C(C=C2)COCOC1=CC=C(C=C1)C2=NC=C(C=C2)CO[6]
InChIKey Not availableALTSPZPVYXVOSW-UHFFFAOYSA-N[6]
Predicted XlogP Not available1.6[6]
Appearance White to light brown crystalline powder (predicted)White to light brown crystalline powder (predicted)

Synthesis and Purification

The synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol isomers typically involves a multi-step process. A common and effective strategy is the Suzuki coupling reaction, which forms the carbon-carbon bond between the pyridine and phenyl rings. This is often followed by the reduction of a carbonyl group to the desired alcohol.

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials (e.g., Halopyridine ester, 4-methoxyphenylboronic acid) Suzuki Suzuki Coupling (Pd catalyst, base) Start->Suzuki Reduction Reduction (e.g., NaBH4, LiAlH4) Suzuki->Reduction Purification Purification (e.g., Column Chromatography) Reduction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Final Product ((4-methoxyphenyl)-pyridin-3-ylmethanol isomer) Characterization->Final

Caption: General workflow for the synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol isomers.

Experimental Protocol: Synthesis via Suzuki Coupling and Reduction
  • Suzuki Coupling:

    • To a solution of a suitable bromopyridine methanol precursor (1 equivalent) and 4-methoxyphenylboronic acid (1.2 equivalents) in a solvent mixture such as dioxane and water is added a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents) and a base (e.g., K2CO3, 2 equivalents).

    • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Reduction of a Precursor Ester or Aldehyde:

    • If starting from a pyridine-3-carboxylate ester, the crude product from the Suzuki coupling is dissolved in a suitable solvent like tetrahydrofuran (THF) or methanol.

    • A reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) is added portion-wise at 0 °C.[7][8]

    • The reaction is stirred at room temperature until the starting material is completely consumed, as monitored by TLC.

    • The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent.

    • The organic layer is dried and concentrated to yield the crude (4-methoxyphenyl)-pyridin-3-ylmethanol.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4-methoxyphenyl)-pyridin-3-ylmethanol isomer.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized (4-methoxyphenyl)-pyridin-3-ylmethanol isomers are crucial. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for this purpose.

General Analytical Workflow

Analytical_Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (e.g., GC-MS, LC-MS) Sample->MS Purity Purity Assessment (e.g., HPLC, GC) Sample->Purity Structure Structural Elucidation NMR->Structure MS->Structure Final Confirmed Structure and Purity Purity->Final Structure->Final

Caption: A general workflow for the analytical characterization of synthesized compounds.

Spectroscopic Data Interpretation
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and phenyl rings. Additionally, a singlet for the methoxy group protons (around 3.8 ppm), a singlet or doublet for the benzylic protons of the methanol group (around 4.6 ppm), and a broad singlet for the hydroxyl proton are anticipated.[9][10]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for all the carbon atoms in the molecule, including those of the pyridine and phenyl rings, the methoxy carbon, and the methylene carbon of the methanol group.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z = 215.25 for C13H13NO2). Fragmentation patterns can provide further structural information.[6][11]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12][13][14]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[12][13]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[12][13][14] Do not ingest. If swallowed, seek immediate medical attention.[13]

  • Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and incompatible materials.[12]

Applications in Research and Drug Development

The (4-methoxyphenyl)-pyridin-3-ylmethanol scaffold is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The pyridine ring is a common feature in many approved drugs, and the presence of the methoxyphenyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Potential areas of application include:

  • Anticancer Agents: Pyridine and pyrazole-fused pyridine derivatives have shown promise as anticancer agents by targeting various cellular pathways, including cyclin-dependent kinases (CDKs).[3]

  • Antitrypanosomal Agents: Novel pyrimidine derivatives containing a pyridyl moiety have been investigated for their activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis.[2]

  • Kinase Inhibitors: The general structure is amenable to derivatization to create libraries of compounds for screening against various protein kinases, which are important targets in many diseases.

  • CNS-Active Agents: The pyridine moiety is present in numerous centrally active drugs, and this scaffold could be explored for the development of new treatments for neurological and psychiatric disorders.

Conclusion

(4-methoxyphenyl)-pyridin-3-ylmethanol and its isomers are important heterocyclic compounds with significant potential in synthetic and medicinal chemistry. A clear understanding of their identifiers, synthesis, and analytical characterization is essential for their effective use in research. While the specific biological activities of these particular isomers are not yet extensively documented in publicly available literature, their structural motifs suggest they are promising starting points for the development of novel therapeutic agents. As with all research chemicals, adherence to proper safety protocols is paramount.

References

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  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025, July 23).
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023, September 4). MDPI.
  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. (n.d.). Scholars Research Library.
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A Comprehensive Spectroscopic Guide to (4-methoxyphenyl)-pyridin-3-ylmethanol: NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(4-methoxyphenyl)-pyridin-3-ylmethanol is a bi-aryl carbinol, a structural motif of significant interest in medicinal chemistry and materials science.[1] Its architecture, featuring a pyridine ring, a methoxy-substituted phenyl group, and a critical hydroxyl linker, presents a unique combination of functional groups that dictate its chemical and biological properties. Accurate structural elucidation and purity assessment are paramount for any research or development application. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to this molecule. We will delve into the interpretation of spectral data, grounded in fundamental principles, and provide field-proven protocols for data acquisition, ensuring a robust and validated characterization.

Molecular Structure and Spectroscopic Overview

The structural features of (4-methoxyphenyl)-pyridin-3-ylmethanol are key to understanding its spectroscopic signature. The molecule consists of a pyridine ring substituted at the 3-position with a carbinol group, which in turn is attached to a 4-methoxyphenyl ring.

Caption: Molecular structure of (4-methoxyphenyl)-pyridin-3-ylmethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (4-methoxyphenyl)-pyridin-3-ylmethanol, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum reveals the electronic environment of each proton. The deshielding effect of the aromatic rings and the electronegative oxygen and nitrogen atoms results in a spectrum with distinct, well-resolved signals.

Causality Behind Chemical Shifts:

  • Aromatic Protons (Pyridine & Phenyl): These protons resonate in the downfield region (typically 6.8-8.6 ppm) due to the magnetic anisotropy of the aromatic rings, which deshields the protons on the periphery.

  • Methine Proton (-CHOH-): The proton on the carbinol carbon is deshielded by the adjacent oxygen atom and both aromatic rings, typically appearing as a singlet around 5.8 ppm.[2]

  • Hydroxyl Proton (-OH): The chemical shift of the alcohol proton is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad singlet.[3]

  • Methoxy Protons (-OCH₃): These three protons are equivalent and appear as a sharp singlet in the upfield region (around 3.8 ppm), characteristic of a methoxy group attached to an aromatic ring.[4]

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5-8.6d1HPyridine H-2/H-6Adjacent to electronegative Nitrogen
~7.6-7.7m1HPyridine H-4/H-5Aromatic region, split by neighbors
~7.3-7.4m2HPhenyl H-2', H-6'Aromatic protons ortho to carbinol
~6.8-6.9d2HPhenyl H-3', H-5'Aromatic protons ortho to -OCH₃, shielded
~5.8s1HMethine CH-OHDeshielded by O and two aryl rings[2]
~3.8s3HMethoxy -OCH₃Characteristic shift for aryl-OCH₃[4]
Variablebr s1HHydroxyl -OHExchangeable proton, broad signal[3]
¹³C NMR Spectroscopy: Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~159Phenyl C-4'Aromatic C attached to electron-donating -OCH₃
~148-149Pyridine C-2, C-6Carbons adjacent to Nitrogen are deshielded
~140Pyridine C-3Carbon attached to the carbinol group
~136Phenyl C-1'Quaternary carbon attached to the carbinol
~134Pyridine C-4Aromatic CH in pyridine ring
~128Phenyl C-2', C-6'Aromatic CH carbons
~122Pyridine C-5Aromatic CH in pyridine ring
~114Phenyl C-3', C-5'Aromatic CH shielded by -OCH₃ group
~75Methine C H-OHCarbon attached to hydroxyl group[2]
~55Methoxy -OC H₃Characteristic shift for aryl-OCH₃[4]
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 128-1024). A longer relaxation delay may be necessary for quaternary carbons.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Interpretation of Key Absorptions:

  • O-H Stretch: The alcohol O-H group is the most prominent feature, appearing as a strong, broad band in the 3550-3200 cm⁻¹ region due to hydrogen bonding.[5][6]

  • C-H Stretch: Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹ (3100-3000 cm⁻¹).[6] Aliphatic C-H stretching from the methoxy and methine groups appears just below 3000 cm⁻¹ (2950-2850 cm⁻¹).[5]

  • C=C Aromatic Stretch: These vibrations from both the pyridine and phenyl rings result in multiple sharp, medium-intensity bands in the 1600-1475 cm⁻¹ region.[7]

  • C-O Stretch: Two distinct C-O stretching bands are expected. The alcohol C-O stretch will appear as a strong band around 1260-1000 cm⁻¹.[8] The aryl ether C-O stretch will also be in this region, often appearing as a strong, sharp band.

Summary of Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3550–3200Strong, BroadO-H StretchAlcohol (-OH)[5]
3100–3000Medium-WeakC-H StretchAromatic (sp² C-H)[6]
2950–2850MediumC-H StretchAliphatic (sp³ C-H)[5]
1600–1475Medium, SharpC=C StretchAromatic Rings[7]
1260–1000StrongC-O StretchAlcohol & Aryl Ether[8]
Experimental Protocol: IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable structural clues. For (4-methoxyphenyl)-pyridin-3-ylmethanol (Molecular Weight: 215.25 g/mol ), electrospray ionization (ESI) is a suitable soft ionization technique.

Analysis of Key Ions:

  • Molecular Ion (or Protonated Molecule): Using ESI in positive ion mode, the most prominent peak will be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 216.1. The molecular ion M⁺ at m/z 215 may also be observed.

  • Fragmentation Pathways: The stability of the benzylic carbocation and related structures heavily influences fragmentation.

    • Loss of Water ([M+H - H₂O]⁺): A common fragmentation for alcohols, leading to a peak at m/z 198.1.

    • Alpha-Cleavage: Cleavage of the bond between the carbinol carbon and one of the aromatic rings is a likely pathway.

      • Loss of the pyridyl ring can lead to the formation of the 4-methoxybenzyl cation (m/z 121).

      • Loss of the 4-methoxyphenyl ring can lead to the formation of the pyridin-3-ylmethyl cation (m/z 92).

Sources

Unlocking the Therapeutic Promise of (4-methoxyphenyl)-pyridin-3-ylmethanol: A Technical Guide to Investigating its Biological Activity

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Introduction: The confluence of a pyridine core and a methoxy-functionalized phenyl ring in (4-methoxyphenyl)-pyridin-3-ylmethanol presents a compelling scaffold for drug discovery. While this specific molecule remains largely uncharacterized in the public domain, the rich pharmacology of its constituent moieties suggests a high probability of significant biological activity. Pyridinylmethanol derivatives have demonstrated a wide array of effects, including the modulation of transient receptor potential vanilloid 3 (TRPV3) channels and inhibition of phosphodiesterase-4 (PDE4), hinting at potential applications in pain, inflammation, and respiratory diseases.[1][2] This in-depth technical guide provides a comprehensive framework for the systematic investigation of the potential biological activities of (4-methoxyphenyl)-pyridin-3-ylmethanol, designed for researchers, scientists, and drug development professionals. Our approach is grounded in a logical, stepwise progression from broad phenotypic screening to more focused mechanistic studies, enabling a thorough evaluation of the compound's therapeutic potential.

Part 1: Foundational Characterization and Rationale for Investigation

The initial step in evaluating any novel compound is a thorough understanding of its physicochemical properties and a well-reasoned hypothesis for its potential biological effects.

Chemical Structure and Properties:

(4-methoxyphenyl)-pyridin-3-ylmethanol is a diarylmethanol derivative featuring a pyridine ring and a p-methoxyphenyl group attached to a central carbinol. The presence of the nitrogen atom in the pyridine ring and the oxygen in the methoxy group and the hydroxyl group introduces polarity and potential for hydrogen bonding, which will influence its solubility, membrane permeability, and interactions with biological targets.

Hypothesized Biological Activities:

Based on the known activities of structurally related pyridinylmethanol and diarylmethanol compounds, we can postulate several avenues for investigation:

  • Anticancer Activity: Many heterocyclic compounds containing pyridine and phenyl rings exhibit cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Activity: The structural motifs are present in known inhibitors of key inflammatory mediators like cyclooxygenases (COX) and lipoxygenases (LOX).[3]

  • Antimicrobial Activity: Pyridine derivatives are a well-established class of antimicrobial agents.

  • Neuroprotective Activity: The ability to modulate neuronal signaling pathways is a hallmark of many CNS-active compounds containing similar structural features.[1]

  • Antioxidant Activity: The methoxyphenyl moiety may confer radical scavenging properties.

Part 2: A Stepwise Approach to Unveiling Biological Function

This section outlines a comprehensive suite of in-vitro assays to systematically screen for and characterize the biological activity of (4-methoxyphenyl)-pyridin-3-ylmethanol. The experimental workflows are designed to provide a clear, data-driven path from initial broad-spectrum screening to more focused mechanistic studies.

Initial Cytotoxicity and Cell Viability Screening

A fundamental first step is to determine the compound's effect on cell viability across a range of concentrations. This will establish a therapeutic window and guide concentration selection for subsequent assays.

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.[4]

  • Cell Seeding: Plate a selection of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a normal human cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of (4-methoxyphenyl)-pyridin-3-ylmethanol (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[5][4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Cell LineCompoundIC50 (µM)
MCF-7(4-methoxyphenyl)-pyridin-3-ylmethanolHypothetical Data
A549(4-methoxyphenyl)-pyridin-3-ylmethanolHypothetical Data
HCT116(4-methoxyphenyl)-pyridin-3-ylmethanolHypothetical Data
HEK293(4-methoxyphenyl)-pyridin-3-ylmethanolHypothetical Data
MCF-7DoxorubicinReference Data

Table 1: Hypothetical IC50 values of (4-methoxyphenyl)-pyridin-3-ylmethanol against various cell lines as determined by MTT assay.

Investigating Potential Anti-inflammatory Effects

Inflammation is a key pathological process in many diseases.[3] The following assays will probe the compound's ability to modulate key inflammatory pathways.

This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.[6]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA) solution and 0.45 mL of phosphate-buffered saline (PBS, pH 6.3).

  • Compound Addition: Add 0.05 mL of various concentrations of (4-methoxyphenyl)-pyridin-3-ylmethanol to the reaction mixture. Use diclofenac sodium as a positive control.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes and then at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the turbidity at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

Exploring Antimicrobial Potential

The prevalence of antibiotic resistance necessitates the search for new antimicrobial agents.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

  • Inoculum Preparation: Prepare a standardized inoculum of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in Mueller-Hinton broth.

  • Serial Dilution: Perform a two-fold serial dilution of (4-methoxyphenyl)-pyridin-3-ylmethanol in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Assessing Neuroprotective Properties

Protecting neurons from damage is a key strategy in combating neurodegenerative diseases.[8][9]

This assay evaluates the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Culture and Treatment: Culture SH-SY5Y neuroblastoma cells and pre-treat with various concentrations of (4-methoxyphenyl)-pyridin-3-ylmethanol for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for 4-6 hours.

  • Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.

  • Data Analysis: Compare the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.

Part 3: Delving into the Mechanism of Action

Once a significant biological activity is identified, the next critical step is to elucidate the underlying molecular mechanism. This involves investigating the compound's interaction with specific signaling pathways.

Investigating Kinase Inhibition

Many signaling pathways are regulated by protein kinases, making them attractive drug targets.[10][11][12]

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection Kinase Kinase Solution AddKinase Add Kinase Kinase->AddKinase Substrate Substrate/ATP Mix AddSubstrate Initiate Reaction (Add Substrate/ATP) Substrate->AddSubstrate Compound Test Compound Plate Add Compound to Plate Compound->Plate Plate->AddKinase AddKinase->AddSubstrate Incubate Incubate AddSubstrate->Incubate Stop Stop Reaction Incubate->Stop Detect Measure Signal (e.g., Luminescence) Stop->Detect

Caption: A generalized workflow for an in-vitro kinase inhibition assay.

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[13]

  • Reaction Setup: In a 384-well plate, add the test compound, the target kinase (e.g., a panel of cancer-related kinases like EGFR, BRAF, MEK), and initiate the reaction by adding the kinase substrate and ATP.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A lower luminescent signal indicates inhibition of the kinase. Calculate the IC50 value for the compound against each kinase.

Probing Key Inflammatory Signaling Pathways: NF-κB and MAPK

The NF-κB and MAPK signaling pathways are central regulators of inflammation and cell survival.[10][14][15][16][17]

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK phosphorylates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus_NFkB Nuclear NF-κB NFkB->Nucleus_NFkB translocates Transcription_NFkB Gene Transcription (Inflammatory Genes) Nucleus_NFkB->Transcription_NFkB GrowthFactors Growth Factors, Stress Ras Ras/Raf GrowthFactors->Ras MEK MEK1/2 Ras->MEK ERK ERK1/2 MEK->ERK Nucleus_ERK Nuclear ERK ERK->Nucleus_ERK Transcription_MAPK Gene Transcription (Proliferation, Survival) Nucleus_ERK->Transcription_MAPK

Caption: Simplified overview of the NF-κB and MAPK signaling pathways.

This high-content imaging assay visualizes and quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.[18]

  • Cell Culture and Treatment: Seed cells (e.g., HeLa or A549) in a 96-well imaging plate. Pre-treat with (4-methoxyphenyl)-pyridin-3-ylmethanol for 1 hour.

  • Stimulation: Stimulate the cells with a pro-inflammatory cytokine like TNF-α or IL-1β to activate the NF-κB pathway.[18]

  • Immunofluorescence Staining: Fix and permeabilize the cells. Stain for the NF-κB p65 subunit with a specific primary antibody and a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Image Acquisition and Analysis: Acquire images using a high-content imaging system. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal.

  • Data Analysis: A decrease in the nuclear translocation of p65 in the presence of the compound indicates inhibition of the NF-κB pathway.

Determining Antioxidant Capacity

The ability to neutralize reactive oxygen species (ROS) is a crucial aspect of cellular defense.

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reaction Mixture: To 1 mL of various concentrations of (4-methoxyphenyl)-pyridin-3-ylmethanol in methanol, add 2 mL of a 0.1 mM methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive evaluation of the biological activities of (4-methoxyphenyl)-pyridin-3-ylmethanol. By progressing from broad phenotypic screens to targeted mechanistic studies, researchers can efficiently identify and characterize the therapeutic potential of this promising compound. The detailed protocols and integrated data analysis strategies are designed to ensure scientific rigor and generate high-quality, actionable data for drug discovery and development programs. The exploration of novel chemical entities like (4-methoxyphenyl)-pyridin-3-ylmethanol is essential for advancing our therapeutic arsenal against a wide range of human diseases.

References

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed. (2016, May 26). PubMed. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26). Bentham Science. [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. (n.d.). World Journal of Advanced Research and Reviews. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore. (n.d.). MilliporeSigma. [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. (n.d.). QIMA Life Sciences. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). National Center for Biotechnology Information. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). National Institutes of Health. [Link]

  • Flow Cytometry-based MAPK Pathway Assay Service - Creative Biolabs. (2025, February 5). Creative Biolabs. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (2019, January 15). PubMed. [Link]

  • Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - PMC. (n.d.). National Institutes of Health. [Link]

  • CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. (n.d.). Cell Biolabs. [Link]

  • Cell-Based Assays to Probe the ERK MAP Kinase Pathway in Endothelial Cells - PubMed. (n.d.). PubMed. [Link]

  • Methods To Measure the Antioxidant Activity of Phytochemicals and Plant Extracts. (2018, March 20). ACS Publications. [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). INNOSC Theranostics and Pharmacological Sciences. [Link]

  • 2.4. Determination of antioxidant activities - Bio-protocol. (n.d.). Bio-protocol. [Link]

  • Methods for analyzing MAPK cascades - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Methods for in vitro evaluating antimicrobial activity - IDAAM Publications. (n.d.). IDAAM Publications. [Link]

  • Alzheimer's Disease in vitro models - Innoprot CNS in vitro assays. (n.d.). Innoprot. [Link]

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  • (PDF) In-vitro Models in Anticancer Screening - ResearchGate. (2019, June 29). ResearchGate. [Link]

  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species - BioResources. (2024, January 30). BioResources. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - NCBI. (2012, October 1). National Center for Biotechnology Information. [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. (n.d.). National Institutes of Health. [Link]

  • In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC | Microbiology Spectrum - ASM Journals. (2021, December 15). American Society for Microbiology. [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019, December 15). Anticancer Research. [Link]

  • 3.2. In Vitro Kinase Inhibition Assays - Bio-protocol. (n.d.). Bio-protocol. [Link]

  • Transcription - NF-kB signaling pathway - Bio-Rad. (n.d.). Bio-Rad. [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity - IRIS - Unibo. (n.d.). Università di Bologna. [Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC. (n.d.). National Institutes of Health. [Link]

  • Methods for Determining the Antioxidant Activity: A Review - ResearchGate. (2026, February 27). ResearchGate. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). ACS Publications. [Link]

  • NF-kappa B Pathway Screening Array | RayBiotech. (n.d.). RayBiotech. [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1). National Center for Biotechnology Information. [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC. (n.d.). National Institutes of Health. [Link]

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Target Profiling and Synthetic Optimization of (4-Methoxyphenyl)-pyridin-3-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-methoxyphenyl)-pyridin-3-ylmethanol and its structural analogs represent a pivotal class of non-azole inhibitors targeting Lanosterol 14α-demethylase (CYP51). Originally derived from scaffold-hopping campaigns of the agricultural fungicide fenarimol, these diarylmethanol derivatives have demonstrated profound efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. This technical guide delineates the structure-activity relationship (SAR), mechanistic pathways, and self-validating synthetic protocols required to develop and evaluate these potent anti-parasitic agents.

Mechanistic Rationale and Target Biology

The primary biological target for this class of compounds is T. cruzi CYP51 (TcCYP51), a cytochrome P450 enzyme critical for the biosynthesis of ergosterol, the predominant sterol in the parasite's cell membrane 1. Depletion of ergosterol and the concomitant accumulation of toxic 14α-methylated sterol precursors disrupt membrane fluidity and cell division, ultimately leading to parasite death.

The Shift from Pyrimidine to Pyridine

Fenarimol utilizes a 5-pyrimidine ring for heme-iron coordination within the CYP51 active site. However, SAR investigations revealed that replacing the 5-pyrimidine with a 3-pyridine ring—yielding compounds like (2-chlorophenyl)(4-chlorophenyl)pyridin-3-yl methanol and (4-chlorophenyl)(4-methoxyphenyl)pyridin-3-yl methanol—significantly enhances binding affinity 2. The nitrogen atom at the 3-position of the pyridine ring is sterically unencumbered and optimally positioned to form a strong coordinate covalent bond with the heme iron of TcCYP51.

Pathway A Acetyl-CoA B Squalene A->B Biosynthesis C Lanosterol B->C Cyclization D TcCYP51 Enzyme (Lanosterol 14α-demethylase) C->D E Ergosterol (Vital for T. cruzi Membrane) D->E Demethylation I (4-methoxyphenyl)-pyridin-3-ylmethanol Analogs I->D Heme-Fe Coordination

TcCYP51 inhibition pathway by pyridin-3-yl diarylmethanol derivatives.

Structure-Activity Relationship (SAR) & Quantitative Data

The optimization of the diarylmethanol scaffold naturally divides into three distinct domains:

  • The Heterocycle: Transitioning from pyrimidine to pyridine improves target engagement.

  • The Diaryl Rings (R1 and R2): Introduction of electron-donating groups (e.g., 4-methoxy) or halogens (e.g., 4-chloro, 4-trifluoromethyl) modulates lipophilicity, allowing the molecule to fit snugly within the hydrophobic binding pocket of CYP51 2.

  • The Carbinol Core (R3): The central hydroxyl group participates in critical hydrogen bonding with active site residues.

Table 1: Comparative In Vitro Efficacy of Key Analogs against T. cruzi
Compound Name / ScaffoldHeterocycleR1 SubstitutionR2 SubstitutionT. cruzi IC₅₀ (nM)Cytotoxicity (L6 cells)
Fenarimol (1) 5-Pyrimidine4-Chlorophenyl2-Chlorophenyl350> 10 μM
Pyrifenox (2) 3-Pyridine2,4-Dichlorophenyl(Aliphatic chain)290> 10 μM
Compound 9 3-Pyridine4-Chlorophenyl2-Chlorophenyl< 50> 10 μM
Compound 31 3-Pyridine4-Chlorophenyl4-Methoxyphenyl~ 60 - 80> 10 μM
Compound 15 3-Pyridine4-Chlorophenyl4-Trifluoromethylphenyl< 10> 10 μM

Data synthesized from whole-cell T. cruzi assays utilizing β-galactosidase transfected Tulahuén strains.

Chemical Synthesis & Experimental Protocols

The synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol analogs relies on the nucleophilic addition of a lithiated pyridine species to a substituted benzophenone derivative. The protocol below outlines the synthesis of (4-chlorophenyl)(4-methoxyphenyl)pyridin-3-yl methanol (Compound 31).

Protocol: Synthesis of (4-Chlorophenyl)(4-methoxyphenyl)pyridin-3-yl Methanol

Scientific Causality & Rationale: The reaction utilizes halogen-metal exchange to generate a highly nucleophilic 3-lithiopyridine. Because organolithium reagents are highly sensitive to protic sources and moisture, the reaction must be performed under strict anhydrous conditions (dry THF/diethyl ether) and an inert atmosphere (Argon/N₂). The low temperature (-78 °C) prevents unwanted side reactions, such as the nucleophilic attack of the organolithium on the pyridine ring itself (Chichibabin-type reactions) or unwanted proton abstraction.

Step-by-Step Methodology:

  • Preparation of the Organolithium Reagent:

    • Purge a flame-dried round-bottom flask with Argon.

    • Dissolve 3-bromopyridine (2.0 mmol) in a mixture of dry diethyl ether (10 mL) and dry tetrahydrofuran (10 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Dropwise, add n-butyllithium (1.6 M in hexanes, 2.25 mmol). Causality: The slight excess of n-BuLi ensures complete halogen-metal exchange.

    • Stir for 30 minutes at -78 °C to yield the 3-lithiopyridine intermediate.

  • Nucleophilic Addition:

    • Dissolve the ketone precursor, (4-chlorophenyl)(4-methoxyphenyl)methanone (1.7 mmol), in dry THF (5 mL).

    • Add the ketone solution dropwise to the 3-lithiopyridine mixture at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature over 4 hours. Causality: Gradual warming ensures the kinetic product transitions smoothly to the thermodynamically stable alkoxide without thermal degradation.

  • Quenching and Workup:

    • Quench the reaction by adding saturated aqueous ammonium chloride (15 mL). Causality: NH₄Cl provides a mild proton source to neutralize the alkoxide to the final tertiary alcohol without causing acid-catalyzed dehydration of the newly formed carbinol.

    • Extract the aqueous layer with ethyl acetate (3 × 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (silica gel), eluting with a gradient of 20% to 40% ethyl acetate in hexanes.

    • Verify purity and structure via ¹H NMR and LC-MS.

In Vitro & In Vivo Evaluation Workflows

To ensure the compounds are both potent and selectively toxic to the parasite, a rigorous screening cascade is employed 3.

Protocol: T. cruzi Whole-Cell Assay

Scientific Causality & Rationale: Target-based enzymatic assays (like isolated CYP51 inhibition) often fail to translate to in vivo efficacy due to cell permeability issues. Utilizing a whole-cell assay with T. cruzi transfected with the β-galactosidase gene allows for a self-validating system: compound permeability, intracellular stability, and target engagement are all tested simultaneously. The colorimetric cleavage of chlorophenol red-β-D-galactopyranoside (CPRG) provides a direct, quantifiable readout of parasite viability.

Step-by-Step Methodology:

  • Cell Culture: Seed L6 rat myoblast cells in 96-well plates and incubate for 24 hours to establish a confluent monolayer.

  • Infection: Infect the cells with β-galactosidase-transfected T. cruzi trypomastigotes (Tulahuén strain).

  • Compound Treatment: After 24 hours (allowing for parasite invasion and differentiation into amastigotes), wash the wells to remove extracellular parasites. Add the synthesized diarylmethanol compounds in serial dilutions.

  • Incubation: Incubate for 72 hours at 37 °C in 5% CO₂.

  • Readout: Add CPRG substrate and a lysis buffer. Measure absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression analysis.

Workflow S1 Rational Design (Pyridine Scaffold) S2 Anhydrous Lithiation & Ketone Addition S1->S2 S3 Flash Chromatography & NMR Validation S2->S3 S4 Whole-Cell T. cruzi β-gal Assay S3->S4 S5 Murine Model of Chagas Disease S4->S5

Experimental workflow from rational design to in vivo validation.

Conclusion and Future Directions

The transition from agricultural pyrimidines to highly tailored pyridin-3-yl diarylmethanols represents a masterclass in target-directed scaffold hopping. The inclusion of groups such as the 4-methoxyphenyl ring modulates the electronic and steric properties of the molecule, allowing for optimal engagement with the hydrophobic pocket of TcCYP51 while maintaining the critical heme-coordinating nitrogen. Future development in this space is focusing on improving pharmacokinetic profiles, specifically targeting the reduction of oxidative metabolism at the carbinol center and enhancing oral bioavailability for chronic Chagas disease treatment 4.

References

  • Analogues of Fenarimol Are Potent Inhibitors of Trypanosoma cruzi and Are Efficacious in a Murine Model of Chagas Disease. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Two Analogues of Fenarimol Show Curative Activity in an Experimental Model of Chagas Disease. PMC - National Institutes of Health.[Link]

  • Design, structure-activity relationship and in vivo efficacy of piperazine analogues of fenarimol as inhibitors of Trypanosoma cruzi. PubMed - National Institutes of Health.[Link]

  • CYP51 as drug targets for fungi and protozoan parasites: past, present and future. Parasitology - Cambridge University Press & Assessment.[Link]

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The Cornerstone of Modern Therapeutics: A Technical Guide to Pyridine-3-ylmethanol Compounds

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A deep dive into the synthesis, application, and mechanistic importance of pyridine-3-ylmethanol and its derivatives. This guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into this critical chemical scaffold.

Introduction: The Significance of a Versatile Scaffold

The pyridine ring is a fundamental structural motif in medicinal chemistry, renowned for its presence in numerous FDA-approved drugs and its ability to modulate the physicochemical properties of molecules, such as aqueous solubility and metabolic stability.[1][2][3] Among the various substituted pyridines, pyridine-3-ylmethanol, also known as nicotinyl alcohol, stands out as a crucial precursor and key intermediate in the synthesis of a wide array of pharmaceutical agents.[4][5] Its structure, which combines the aromaticity and hydrogen-bonding capabilities of the pyridine ring with the reactivity of a primary alcohol, makes it an exceptionally valuable building block in drug design and development.[4] This guide provides a comprehensive exploration of the synthesis, derivatization, and therapeutic applications of pyridine-3-ylmethanol compounds, grounded in established scientific principles and methodologies.

Core Synthetic Strategies: From Commodity Chemicals to Complex Intermediates

The efficient synthesis of pyridine-3-ylmethanol is paramount for its widespread use. The most common and economically viable laboratory and industrial-scale preparations begin with readily available nicotinic acid (Vitamin B3) or its derivatives.[6][7]

A Proven Two-Step Synthesis from Nicotinic Acid

A robust and frequently employed method involves a two-step process: the esterification of nicotinic acid followed by the selective reduction of the resulting ester.[6][8]

  • Esterification: Nicotinic acid is converted to its corresponding ester, typically methyl nicotinate, via Fischer esterification. This reaction is acid-catalyzed, usually with sulfuric acid, using an excess of the alcohol (e.g., methanol) which also serves as the solvent.[9][10] The choice of an esterification strategy is critical as direct reduction of the carboxylic acid with milder reducing agents like sodium borohydride is generally inefficient.[8]

  • Reduction: The purified ester is then reduced to pyridine-3-ylmethanol. While powerful and non-selective reducing agents like lithium aluminum hydride (LiAlH₄) can accomplish this, the sodium borohydride (NaBH₄) and methanol system in a solvent such as tetrahydrofuran (THF) is often preferred.[8][9] This system offers a safer, more cost-effective, and highly selective alternative, minimizing side reactions and simplifying handling procedures, making it suitable for both laboratory and industrial applications.[8][9]

The workflow for this common synthetic route is outlined below.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction Nicotinic_Acid Nicotinic Acid Reagents1 Methanol (Solvent/Reagent) Sulfuric Acid (Catalyst) Nicotinic_Acid->Reagents1 Methyl_Nicotinate Methyl Nicotinate Reagents1->Methyl_Nicotinate Methyl_Nicotinate2 Methyl Nicotinate Methyl_Nicotinate->Methyl_Nicotinate2 Purification Reagents2 Sodium Borohydride (NaBH₄) Methanol/THF (Solvent) Methyl_Nicotinate2->Reagents2 Product Pyridine-3-ylmethanol Reagents2->Product

Caption: Standard two-step synthesis of Pyridine-3-ylmethanol.

Applications in Drug Development: A Scaffold for Bioactivity

The pyridine-3-ylmethanol moiety is a key component in several marketed drugs, demonstrating its therapeutic versatility across different disease areas. Its derivatives have been investigated for a wide range of biological activities, including antibacterial, antiviral, antioxidant, and anticancer effects.[1][][12]

Drug ClassKey Drug Example(s)Mechanism of ActionTherapeutic Use
Vasodilators NicorandilDual-action: Potassium (KATP) channel opener and nitric oxide (NO) donor.[13][14]Angina Pectoris, Ischemic Heart Disease.[13][15]
Antilipemic Agents AcipimoxInhibits hormone-sensitive lipase in adipose tissue, reducing free fatty acid release.[16][17][18]Hyperlipidemia, particularly in metabolic syndrome.[16][19]
Enzyme Inhibitors Various InvestigationalServes as a scaffold for inhibitors of enzymes like histone deacetylases (HDACs) and checkpoint kinase 1 (Chk1).[4][20]Oncology, various proliferative diseases.
Case Study: The Dual-Action Mechanism of Nicorandil

Nicorandil is an exemplary drug that showcases the utility of the pyridine-3-ylmethanol scaffold. It is used to treat angina by acting as both a venous and arterial vasodilator, which reduces cardiac preload and afterload.[14][21] This unique dual mechanism stems from two distinct pharmacological actions:

  • Potassium Channel Activation: Nicorandil opens ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells.[13][21] This leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium causes muscle relaxation and vasodilation.[13]

  • Nitric Oxide (NO) Donation: The nitrate moiety of the nicorandil molecule releases nitric oxide.[14] NO activates guanylate cyclase, which increases the intracellular concentration of cyclic guanosine monophosphate (cGMP).[22] Elevated cGMP levels also promote smooth muscle relaxation, contributing to the overall vasodilatory effect.[13][22]

This synergistic action makes nicorandil a highly effective anti-anginal agent.[13]

G cluster_0 K+ Channel Pathway cluster_1 Nitric Oxide Pathway Nicorandil Nicorandil K_ATP Opens K_ATP Channels (Smooth Muscle) Nicorandil->K_ATP NO_Donor Acts as NO Donor Nicorandil->NO_Donor Hyperpolarization Membrane Hyperpolarization K_ATP->Hyperpolarization Ca_Channels Closes Voltage-Gated Ca²⁺ Channels Hyperpolarization->Ca_Channels Ca_Influx ↓ Intracellular [Ca²⁺] Ca_Channels->Ca_Influx Vasodilation Smooth Muscle Relaxation (Vasodilation) Ca_Influx->Vasodilation GC Activates Guanylate Cyclase NO_Donor->GC cGMP ↑ cGMP Levels GC->cGMP cGMP->Vasodilation

Caption: Dual mechanism of action of the drug Nicorandil.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, all synthetic and analytical procedures must be robust and reproducible. The following section provides a detailed, step-by-step methodology for the synthesis and characterization of pyridine-3-ylmethanol from nicotinic acid.

Protocol 1: Synthesis of Pyridine-3-ylmethanol

Objective: To synthesize pyridine-3-ylmethanol from nicotinic acid in a two-step process with high yield and purity.

Step 1: Esterification of Nicotinic Acid to Methyl Nicotinate [6][8]

  • Materials: Nicotinic acid (1.0 mol), Methanol (10 volumes), Concentrated Sulfuric Acid (catalytic amount).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve nicotinic acid in methanol.

    • Carefully add the catalytic amount of concentrated sulfuric acid while stirring.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove excess methanol under reduced pressure using a rotary evaporator.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl nicotinate.

    • Purify the product by vacuum distillation.

Step 2: Reduction of Methyl Nicotinate to Pyridine-3-ylmethanol [6][9]

  • Materials: Methyl nicotinate (1.0 mol), Sodium borohydride (2.0 mol), Tetrahydrofuran (THF, anhydrous), Methanol (anhydrous).

  • Procedure:

    • In a dry, three-necked round-bottom flask under a nitrogen atmosphere, suspend methyl nicotinate and finely powdered sodium borohydride in THF.

    • Cool the suspension in an ice bath and slowly add methanol dropwise with vigorous stirring. Causality Note: The addition of methanol to the NaBH₄ suspension in THF generates methoxyborohydrides, which are more potent reducing agents for esters than NaBH₄ alone, while maintaining a higher degree of safety compared to LiAlH₄.

    • After the addition is complete, remove the ice bath and reflux the reaction mixture for 12-24 hours, monitoring by TLC.

    • Cool the mixture to room temperature and quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.

    • Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude pyridine-3-ylmethanol by recrystallization from ethyl acetate or by column chromatography.

Validation and Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results for Pyridine-3-ylmethanol
¹H NMR Characteristic peaks for aromatic protons (δ 7.2-8.5 ppm), the methylene protons (-CH₂OH, δ ~4.6 ppm), and the hydroxyl proton (-OH, variable).
¹³C NMR Signals corresponding to the pyridine ring carbons and the hydroxymethyl carbon (δ ~62-64 ppm).
FT-IR Broad absorption band for the O-H stretch (~3300 cm⁻¹), C-O stretch (~1030 cm⁻¹), and characteristic aromatic C-H and C=N stretches.
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the calculated molecular weight (109.13 g/mol ).[5]
Melting Point Literature value is typically around 69-72 °C.

Future Perspectives

The pyridine-3-ylmethanol scaffold continues to be a fertile ground for drug discovery. Current research focuses on creating novel derivatives with enhanced selectivity and potency for various biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new compounds with improved therapeutic profiles.[1][23] The exploration of this scaffold in developing agents against emerging therapeutic targets, such as novel kinases and protein-protein interactions, represents a promising frontier for medicinal chemistry.

References

A complete list of all sources cited within this document is provided below for verification and further reading.

  • What is the mechanism of Nicorandil? - Patsnap Synapse. (2024, July 17).
  • Mechanism of action and neuroprotective role of nicorandil in ischemic stroke - PMC. (n.d.).
  • Molecular mechanism of action of nicorandil - PubMed. (n.d.).
  • Nicorandil - Wikipedia. (n.d.).
  • What is the mechanism of Acipimox? - Patsnap Synapse. (2024, July 17).
  • What is Acipimox used for? - Patsnap Synapse. (2024, June 14).
  • Nicorandil | Hypertension - American Heart Association Journals. (2005, September 19).
  • Acipimox – GPnotebook. (2021, April 11).
  • Pharmacology of Acipimox (Olbetam); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, May 1).
  • Acipimox and its Role in Free Fatty Acid Suppression: A Technical Guide - Benchchem. (n.d.).
  • 3-Pyridinemethanol: A Cornerstone Precursor in Modern Medicinal Chemistry - Benchchem. (n.d.).
  • An In-depth Technical Guide to 3-Pyridinemethanol - Benchchem. (n.d.).
  • 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem. (n.d.).
  • Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction - Benchchem. (n.d.).
  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system - Scholars Research Library. (n.d.).
  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system - ResearchGate. (n.d.).
  • discovery and history of 3-pyridinemethanol synthesis - Benchchem. (n.d.).
  • An In-depth Technical Guide to 3-Pyridinemethanol: Structure, Properties, and Applications in Drug Development - Benchchem. (n.d.).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH. (n.d.).
  • Biological Activities of Pyridine Derivatives - Building Block / BOC Sciences. (n.d.).
  • US6437120B1 - Process for preparing pyridinemethanol compounds - Google Patents. (n.d.).
  • 3-Pyridinemethanol (Nicotinyl alcohol) | Cholesterol-Lowering Agent | MedChemExpress. (n.d.).
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists | Journal of Medicinal Chemistry - ACS Publications. (2016, April 14).
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. (2025, July 4).
  • Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives. (2024, January 22).
  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold - ResearchGate. (n.d.).
  • Effect of pyridine on key pharmacological parameters. - ResearchGate. (n.d.).
  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen. (2018, July 18).
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI. (2021, September 18).
  • Some bioactive compounds containing pyridine and pyridine N‐oxide moieties. | Download Scientific Diagram - ResearchGate. (n.d.).
  • (2-Aminopyridin-3-yl)methanol | C6H8N2O | CID 11159325 - PubChem. (n.d.).
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Publishing. (n.d.).
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC. (2022, July 18).
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (2022, May 18).
  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC. (2025, October 3).

Sources

Commercial availability of (4-methoxyphenyl)-pyridin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Commercial Availability and Synthetic Workflows of (4-Methoxyphenyl)-pyridin-3-ylmethanol Derivatives

The chemical space surrounding (4-methoxyphenyl)-pyridin-3-ylmethanol represents a critical node in modern drug discovery. As a versatile building block, this secondary alcohol core—and its various regioisomers—serves as a foundational scaffold for developing potent anti-parasitic agents and hemoglobin modulators. This whitepaper provides researchers and drug development professionals with a comprehensive analysis of its commercial availability, pharmacological utility, and validated synthetic methodologies.

Structural Taxonomy and Commercial Supply Chain

The nomenclature "(4-methoxyphenyl)-pyridin-3-ylmethanol" encompasses several structural isomers depending on the exact point of attachment on the pyridine ring. The commercial availability of these compounds varies significantly, ranging from readily accessible catalog items (mg to g scale) to custom synthesis requirements for bulk active pharmaceutical ingredient (API) production.

Table 1: Quantitative Summary of Commercially Available Isomers

Compound IsomerCAS NumberMolecular FormulaMonoisotopic Mass (Da)Primary Vendor Availability
[5-(4-methoxyphenyl)pyridin-3-yl]methanol887974-21-2C₁₃H₁₃NO₂215.09Chemsigma, USCKS[1]
[6-(4-methoxyphenyl)pyridin-3-yl]methanol887974-96-1C₁₃H₁₃NO₂215.09PharmaCore, PubChemLite[2]
[2-(4-methoxyphenyl)pyridin-3-yl]methanol1628012-05-4C₁₃H₁₃NO₂215.09EvitaChem[3]
[4-(4-methoxyphenyl)pyridin-3-yl]methanolN/AC₁₃H₁₃NO₂215.09Molport[4]

Supply Chain Dynamics: For early-stage screening, isomers like the 6-substituted and 5-substituted variants are readily available through aggregators like Molport and specialized vendors such as Chemsigma[4],[1]. However, for advanced preclinical models requiring high-purity diaryl methanols (where the methanol carbon acts as the bridge), custom synthesis is often mandated to ensure >98% enantiomeric or racemic purity.

Pharmacological Significance: The "Why" Behind the Structure

The (4-methoxyphenyl)-pyridin-3-ylmethanol scaffold is not merely a structural curiosity; it is a highly optimized pharmacophore.

Trypanosoma cruzi CYP51 Inhibition (Chagas Disease): According to foundational research published in the , analogues of the fungicide fenarimol featuring a pyridine-3-yl methanol core are potent inhibitors of T. cruzi[5]. Causality of Design: The replacement of a 5-pyrimidine ring with a 3-pyridine ring leads to significant improvements in potency (reaching low nM IC50 values)[5]. This is because the nitrogen atom at the 3-position is optimally placed and sterically unencumbered, allowing for perfect coordination with the heme-iron in the active site of the CYP51 enzyme (lanosterol 14α-demethylase)[5]. This arrests sterol biosynthesis, leading to parasite death[5].

CYP51_Mechanism A Pyridine-3-yl Methanol B CYP51 Enzyme (T. cruzi) A->B Target Entry C Heme-Iron Coordination B->C N-atom Binding D Sterol Biosynthesis Arrest C->D Demethylase Block E Parasite Death D->E Membrane Lysis

Fig 1. Mechanism of CYP51 inhibition by pyridine-3-yl methanol derivatives in T. cruzi.

Validated Synthetic Workflows

When commercial sourcing is insufficient for scale-up, in-house synthesis becomes necessary. Below are two field-proven, self-validating protocols for generating these compounds.

Protocol A: Synthesis of Biaryl Isomers via Suzuki-Miyaura Coupling

This protocol is optimized for generating regioisomers like[2-(4-methoxyphenyl)pyridin-3-yl]methanol, as detailed in for the development of hemoglobin modulators[6].

Step-by-Step Methodology:

  • Preparation: Into a 50-mL round-bottom flask purged with N₂, add (4-methoxyphenyl)boronic acid (1.6 g, 10.53 mmol, 1.20 equiv) and (2-chloropyridin-3-yl)methanol (1 g, 6.97 mmol, 1.00 equiv)[6].

  • Catalyst & Base Loading: Add sodium bicarbonate (1.7 g, 20.24 mmol, 3.00 equiv) and Pd(dppf)Cl₂ (0.57 g, 0.10 equiv)[6].

  • Solvent Addition: Introduce a biphasic solvent mixture of dioxane (10 mL) and water (10 mL)[6].

  • Reaction: Stir the resulting solution for 1.5 h at 100°C[6].

  • Workup: Dilute with 20 mL H₂O, extract with 2×50 mL ethyl acetate, and concentrate the combined organic layers under vacuum[6].

  • Purification: Apply the residue onto a silica gel column using ethyl acetate/petroleum ether (1:50 to 1:1) as the eluent to furnish the product as a colorless oil (Yield: ~67%)[6].

Expertise & Causality: The biphasic dioxane/water system is strictly required. Water dissolves the inorganic base (NaHCO₃) necessary to form the reactive boronate complex during the transmetalation step, while dioxane solubilizes the organic reactants. Pd(dppf)Cl₂ is selected because its large bite-angle bidentate phosphine ligand prevents catalyst deactivation via cyclometalation, a common failure point with electron-rich heteroaryls. Self-Validating System: The reaction validates its own completion through phase separation and colorimetry. The organic layer shifts from a dark red/brown (active Pd(0) species) to a pale yellow upon completion and aqueous quenching, indicating the consumption of the active catalyst complex.

Protocol B: Synthesis of Diaryl Methanols via Organolithium Addition

For the synthesis of the central diaryl methanol core (where the alcohol carbon connects the two rings), a nucleophilic addition strategy is employed[5].

Step-by-Step Methodology:

  • Halogen-Metal Exchange: Dissolve 3-bromopyridine (2 mmol) in anhydrous THF under N₂ and cool strictly to -78°C.

  • Lithiation: Add n-butyllithium (1.6 M in hexanes, 1.5 equiv) dropwise. Stir for 30 minutes.

  • Nucleophilic Addition: Add 4-methoxybenzaldehyde (or the corresponding ketone for tertiary alcohols) dropwise.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Expertise & Causality: The -78°C temperature must be rigorously maintained. If the temperature rises, the highly nucleophilic 3-lithiopyridine will attack unreacted 3-bromopyridine molecules, triggering a cascade of Chichibabin-like side reactions and halogen dances, destroying the yield. Self-Validating System: The formation of the lithiated intermediate is self-validating via a distinct colorimetric shift (typically deep yellow/orange for pyridyl anions). Furthermore, an in-process QC check can be performed by quenching a 0.1 mL micro-aliquot with D₂O; rapid LC-MS analysis showing an[M+D]+ peak definitively validates the successful generation of the lithiated species before committing the valuable aldehyde substrate.

Synthesis_Workflow A Starting Material (Halopyridine) B Organolithium Exchange (-78°C) A->B Pathway A C Suzuki-Miyaura Coupling (Pd) A->C Pathway B D Diaryl Methanol Formation B->D Aldehyde Addition E Biaryl Methanol Formation C->E Boronic Acid F LC-MS & NMR Validation D->F QC Check E->F QC Check

Fig 2. Divergent synthetic workflows for (4-methoxyphenyl)-pyridin-3-ylmethanol isomers.

References

  • Analogues of Fenarimol Are Potent Inhibitors of Trypanosoma cruzi and Are Efficacious in a Murine Model of Chagas Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Bicyclic heteroaryl compounds and uses thereof for the modulation of hemoglobin (US20150259296A1)
  • [6-(4-methoxyphenyl)pyridin-3-yl]methanol (CID 24729915) Source: PubChemLite URL:[Link]

  • [4-(4-methoxyphenyl)pyridin-3-yl]methanol (Molport-025-908-962) Source: Molport URL:[Link]

Sources

Methodological & Application

Synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol from 3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol via Grignard Reaction

Abstract

This document provides a comprehensive guide for the synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol, a valuable building block in medicinal chemistry and materials science. The protocol details the nucleophilic addition of a Grignard reagent, 4-methoxyphenylmagnesium bromide, to 3-pyridinecarboxaldehyde. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. The causality behind critical experimental choices is emphasized to ensure both reproducibility and a thorough understanding of the synthetic process.

Introduction and Scientific Context

Diaryl- and aryl-heteroarylmethanols are privileged structural motifs found in numerous pharmacologically active compounds. The target molecule, (4-methoxyphenyl)-pyridin-3-ylmethanol, combines a pyridine core, common in drug discovery, with a methoxy-substituted phenyl ring, offering potential for diverse biological interactions. The synthesis described herein employs the Grignard reaction, a robust and fundamental C-C bond-forming transformation discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912.[1] This reaction involves the addition of a highly nucleophilic organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon of an aldehyde or ketone.[2][3] The reaction with an aldehyde, as detailed in this protocol, yields a secondary alcohol.[4]

The choice of the Grignard reaction is predicated on its efficiency and versatility. However, its success is critically dependent on rigorous experimental technique, particularly the exclusion of protic species like water, which can quench the highly basic Grignard reagent.[5][6] This guide provides the necessary framework to navigate these challenges successfully.

Reaction Mechanism: Nucleophilic Addition

The core of this synthesis is the nucleophilic attack of the Grignard reagent on the carbonyl carbon of 3-pyridinecarboxaldehyde. The significant difference in electronegativity between carbon (2.55) and magnesium (1.31) imparts a high degree of ionic character to the C-Mg bond, making the carbon atom a potent nucleophile (a carbanion equivalent).[7]

The mechanism proceeds in two key stages:

  • Nucleophilic Attack : The nucleophilic carbon of the 4-methoxyphenylmagnesium bromide attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. This addition breaks the carbonyl π-bond, transferring the electrons to the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate.[1][2]

  • Protonation (Work-up) : In a separate work-up step, a mild acid (such as a saturated aqueous solution of ammonium chloride) is added to protonate the magnesium alkoxide, yielding the final secondary alcohol product, (4-methoxyphenyl)-pyridin-3-ylmethanol.[8]

G cluster_product Product R1 4-Methoxyphenylmagnesium Bromide (Grignard Reagent) Step1 Nucleophilic Attack (Anhydrous Ether/THF) R2 3-Pyridinecarboxaldehyde (Aldehyde) Prod (4-methoxyphenyl)-pyridin-3-ylmethanol (Secondary Alcohol) Int Int Step1->Int Step2 Aqueous Work-up (e.g., sat. NH4Cl) Step2->Prod Int->Step2

Caption: The mechanistic pathway of the Grignard reaction.

Mandatory Safety and Handling Protocols

Grignard reactions are highly exothermic and involve flammable and moisture-sensitive reagents. Adherence to strict safety protocols is non-negotiable.[9]

  • Hazard Assessment : Grignard reagents can be pyrophoric, and the ethereal solvents (diethyl ether, THF) used are extremely flammable and volatile.[9][10][11] The reaction itself can become vigorous or runaway if addition rates are not controlled.[10]

  • Engineering Controls : All steps must be performed within a certified chemical fume hood.[10][12] A blast shield is recommended, especially for reactions at scale. Ensure an inert atmosphere (Nitrogen or Argon) is maintained throughout the reaction using a Schlenk line or balloon setup.[10]

  • Personal Protective Equipment (PPE) : Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves.[10][11] While nitrile gloves offer dexterity, they are combustible; consider wearing Nomex or other flame-resistant gloves over them.[10]

  • Emergency Preparedness : Keep an appropriate fire extinguisher (Class D for reactive metals, or ABC dry chemical) readily accessible. An ice bath must be prepared and kept on hand to cool the reaction vessel in case of an uncontrolled exotherm.[5][9] Never work alone when performing a Grignard reaction.[12]

Detailed Experimental Protocols

This procedure is divided into three main parts: preparation of the Grignard reagent, the addition reaction, and the work-up/purification.

Part A: Preparation of 4-methoxyphenylmagnesium bromide

Causality : This initial step is the most critical. The successful formation of the Grignard reagent hinges on the complete exclusion of atmospheric moisture and oxygen, which would otherwise deactivate the magnesium surface and quench the newly formed reagent.[5]

  • Glassware Preparation : All glassware (a three-neck round-bottom flask, reflux condenser, and pressure-equalizing dropping funnel) must be rigorously dried in an oven (e.g., 120 °C) overnight and assembled hot under a constant stream of dry nitrogen or argon.[8][13]

  • Reagent Setup : Equip the flask with a magnetic stir bar, the condenser (topped with a N₂/Ar inlet), and the dropping funnel (sealed with a septum). Place magnesium turnings (1.2 equivalents) into the flask.

  • Initiation : Add a single, small crystal of iodine to the flask. The iodine helps to chemically activate the magnesium surface by removing the passivating layer of magnesium oxide.[5][13] Briefly warm the flask gently with a heat gun until purple iodine vapors are observed, then allow it to cool.

  • Reagent Addition : Prepare a solution of 4-bromoanisole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) or diethyl ether in the dropping funnel. Add a small portion (~5-10%) of this solution to the magnesium turnings.

  • Confirmation of Initiation : The reaction has initiated when the brown/purple color of the iodine fades and gentle bubbling (effervescence) is observed at the magnesium surface. The mixture may also become warm and cloudy.[8] If the reaction does not start, gentle warming or crushing the magnesium with a dry stirring rod may be necessary.[13]

  • Completion of Grignard Formation : Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate sufficient to maintain a gentle reflux.[8] Controlling this rate is crucial to prevent a dangerous runaway reaction.[10] After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[8] The resulting dark, cloudy grey/brown solution is the Grignard reagent. Cool the solution to room temperature before proceeding.

Part B: Synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol

Causality : The aldehyde is added to the Grignard reagent (and not the other way around) to maintain a high concentration of the nucleophile, which helps to minimize side reactions like enolization of the aldehyde. The reaction is cooled to 0 °C to moderate the highly exothermic addition step.

  • Aldehyde Preparation : In a separate dry flask, dissolve 3-pyridinecarboxaldehyde (0.9 equivalents) in anhydrous THF or diethyl ether.

  • Addition : Cool the prepared Grignard reagent solution to 0 °C using an ice-water bath. Add the solution of 3-pyridinecarboxaldehyde dropwise via syringe or dropping funnel to the stirred Grignard reagent.[8]

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Part C: Aqueous Work-up and Purification

Causality : The work-up serves to quench any unreacted Grignard reagent and protonate the alkoxide intermediate to form the final alcohol product. A saturated solution of ammonium chloride (NH₄Cl) is a preferred quenching agent as it is mildly acidic and effectively decomposes the magnesium salts without creating a strongly acidic environment that could lead to side reactions with the pyridine nitrogen.[8]

  • Quenching : Cool the reaction flask again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to quench the reaction.[8] This step is exothermic and may produce gas; careful addition is essential. Continue adding until the bubbling ceases and the solids have mostly dissolved.

  • Extraction : Transfer the mixture to a separatory funnel. Add ethyl acetate or diethyl ether to dilute the organic phase. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.[14]

  • Washing : Combine all organic extracts. To remove any basic pyridine-containing impurities, wash the combined organic layer with a dilute aqueous solution of HCl (e.g., 1 M) or copper (II) sulfate (10-15%).[14] This step is crucial for achieving high purity. Following the acid wash, wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid, and finally with brine (saturated NaCl) to remove the bulk of the water.[14]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[14]

  • Purification : The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Caption: Experimental workflow for the synthesis.

Data Presentation and Characterization

Reagent and Reaction Condition Summary
Reagent/ParameterMolar Eq.Molecular Wt.Amount (Example Scale)Role
Magnesium Turnings1.224.31 g/mol (User Defined)Grignard Metal
4-Bromoanisole1.0187.04 g/mol (User Defined)Aryl Halide Precursor
3-Pyridinecarboxaldehyde0.9107.11 g/mol (User Defined)Electrophile
Anhydrous THF/Ether--Sufficient VolumeSolvent
IodineCatalytic253.81 g/mol 1-2 small crystalsInitiator
Reaction Temperature--0 °C to RefluxCondition
Reaction Time--~2-4 hoursCondition
Expected Product Characterization

While a direct literature spectrum for the exact target molecule was not found, the expected spectroscopic data can be reliably predicted based on its structure and data from analogous compounds.[15][16]

  • ¹H NMR (CDCl₃, 400 MHz) :

    • δ ~8.5-8.6 ppm : (m, 2H) - Protons on the pyridine ring ortho to the nitrogen.

    • δ ~7.7-7.8 ppm : (dt, 1H) - Proton on the pyridine ring para to the nitrogen.

    • δ ~7.2-7.3 ppm : (m, 3H) - Proton on the pyridine ring meta to the nitrogen and two aromatic protons from the methoxyphenyl ring.

    • δ ~6.8-6.9 ppm : (d, 2H) - Aromatic protons from the methoxyphenyl ring.

    • δ ~5.8 ppm : (s, 1H) - Benzylic proton (CH-OH).

    • δ ~3.8 ppm : (s, 3H) - Methoxy group protons (-OCH₃).

    • Variable δ : (br s, 1H) - Alcohol proton (-OH).

  • ¹³C NMR (CDCl₃, 100 MHz) :

    • δ ~159-160 ppm : Aromatic C-OCH₃.

    • δ ~148-150 ppm : Aromatic carbons in the pyridine ring adjacent to N.

    • δ ~114-140 ppm : Remaining aromatic carbons.

    • δ ~70-75 ppm : Benzylic carbon (C-OH).

    • δ ~55.3 ppm : Methoxy carbon (-OCH₃).

  • FT-IR (KBr, cm⁻¹) :

    • 3200-3500 (broad) : O-H stretch of the alcohol.

    • 3000-3100 : Aromatic C-H stretch.

    • 2850-2950 : Aliphatic C-H stretch (methoxy).

    • ~1600, 1500, 1450 : Aromatic C=C and C=N ring stretches.

    • 1245 (strong) : Asymmetric C-O-C stretch (aryl ether).

    • 1030 (strong) : C-O stretch (alcohol) and symmetric C-O-C stretch.

  • Mass Spectrometry (ESI+) : Expected [M+H]⁺ at m/z = 216.10.

References

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Chemistry Steps. (2025, August 6). The Grignard Reaction Mechanism. [Link]

  • University of Pennsylvania. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • Wikipedia. (n.d.). Grignard reaction. [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?[Link]

  • ChemistNATE. (2014, September 16). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). [Link]

  • American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary. [Link]

  • ResearchGate. (2013, June 3). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. [Link]

  • Case Western Reserve University. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP). [Link]

  • The Royal Society of Chemistry. (2015). Supporting information. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Chemistry LibreTexts. (2024, March 16). The Grignard Reaction (Experiment). [Link]

  • Spectral Database for Organic Compounds, SDBS. (2014, April 8). (4-methoxyphenyl)methanol. [Link]

  • PubChem. (n.d.). (4-Methoxy-pyridin-2-yl)-methanol. [Link]

  • University of California, Berkeley. (n.d.). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]

  • Cambridge University Press & Assessment. (n.d.). Grignard Reaction. [Link]

Sources

Application Notes & Protocols: Synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Application Scope

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, renowned for its efficacy in constructing new carbon-carbon bonds.[1][2] This application note provides a detailed protocol for the synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol, a valuable diarylmethanol scaffold relevant in medicinal chemistry and materials science. The procedure involves the nucleophilic addition of a pre-formed Grignard reagent, 4-methoxyphenylmagnesium bromide, to the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde.[3][4][5] While fundamentally a classic Grignard addition, this synthesis requires meticulous attention to anhydrous techniques and reaction control due to the inherent reactivity of the organometallic reagent and the presence of the pyridine moiety. This guide is designed for researchers and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, troubleshooting insights, and safety considerations essential for a successful and reproducible synthesis.

Scientific Principle: The Reaction Mechanism

The synthesis is accomplished in two primary stages: the formation of the Grignard reagent, followed by its reaction with the aldehyde.

  • Formation of 4-methoxyphenylmagnesium bromide: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 4-bromoanisole. This redox reaction inverts the polarity of the aryl carbon, transforming it from an electrophilic site into a potent, carbanionic nucleophile.[2][3]

  • Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. The π-bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[1][4]

  • Aqueous Work-up: The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride), which protonates the alkoxide intermediate to yield the final secondary alcohol product, (4-methoxyphenyl)-pyridin-3-ylmethanol.[5][6]

Grignard Reaction Mechanism Mechanism for (4-methoxyphenyl)-pyridin-3-ylmethanol Synthesis cluster_reagents Reactants cluster_intermediates Intermediates cluster_product Product R1 4-Bromoanisole (CH3O-Ph-Br) I1 Grignard Reagent (4-CH3O-Ph-MgBr) R1->I1 + Mg in Anhydrous Ether R2 Magnesium (Mg) R2->I1 R3 3-Pyridinecarboxaldehyde I2 Magnesium Alkoxide Intermediate R3->I2 I1->I2 + 3-Pyridinecarboxaldehyde (Nucleophilic Attack) P1 (4-methoxyphenyl)-pyridin-3-ylmethanol I2->P1 + H3O+ (Work-up) (Protonation)

Caption: Reaction mechanism workflow.

Detailed Experimental Protocol

3.1 Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
Magnesium Turnings>99.5%Sigma-Aldrich
IodineCrystal, ReagentFisher ScientificUsed as an initiator.
4-Bromoanisole>99%Acros OrganicsShould be free of moisture.
3-Pyridinecarboxaldehyde>98%Alfa AesarDistill before use if purity is questionable.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichInhibitor-free. Must be freshly distilled from sodium/benzophenone.
Saturated aq. Ammonium ChlorideLaboratory Grade-Used for quenching the reaction.
Diethyl EtherACS Grade-For extraction.
Anhydrous Sodium SulfateLaboratory Grade-For drying the organic phase.
Hydrochloric Acid (1M)Laboratory Grade-For aqueous phase washing.
Saturated aq. Sodium BicarbonateLaboratory Grade-For neutralization.
BrineLaboratory Grade-For final wash.

3.2 Equipment

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet and bubbler

  • Heating mantle

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • All glassware must be oven-dried (>120°C overnight) or flame-dried under vacuum and cooled under an inert atmosphere immediately before use.[2][7]

3.3 Step-by-Step Procedure

Part A: Preparation of 4-methoxyphenylmagnesium bromide
  • Apparatus Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser (with an inert gas inlet at the top), and a glass stopper. Ensure all joints are well-sealed. Begin a gentle flow of nitrogen or argon through the system.

  • Magnesium Activation: Place magnesium turnings (1.5 g, 62 mmol) and a single small crystal of iodine into the flask.[8] Gently heat the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. The vapor will sublime on the magnesium surface, etching it to expose a fresh, reactive surface. Allow the flask to cool to room temperature. The brown color of iodine should fade as it reacts.

  • Reagent Preparation: In a separate dry flask, prepare a solution of 4-bromoanisole (10.3 g, 55 mmol) in 50 mL of anhydrous THF. Transfer this solution to the dropping funnel.

  • Initiation and Formation: Add ~5 mL of the 4-bromoanisole solution from the dropping funnel to the magnesium turnings. The reaction is initiated when the solution becomes cloudy and self-sustaining refluxing (bubbling) is observed. If the reaction does not start, gently warm the flask.

  • Grignard Reagent Synthesis: Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate sufficient to maintain a gentle reflux.[7] After the addition is complete, continue to stir the gray, cloudy mixture at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent.

Part B: Grignard Addition and Product Formation
  • Aldehyde Addition: Prepare a solution of 3-pyridinecarboxaldehyde (5.0 g, 47 mmol) in 30 mL of anhydrous THF. Cool the freshly prepared Grignard reagent solution in the three-neck flask to 0°C using an ice-water bath.

  • Reaction: Slowly add the 3-pyridinecarboxaldehyde solution dropwise from the dropping funnel to the stirred Grignard reagent over 30 minutes. A color change and an exothermic reaction will be observed. Maintain the internal temperature below 10°C throughout the addition.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours to ensure the reaction goes to completion.

Part C: Work-up and Purification
  • Quenching: Cool the reaction flask again in an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. A white precipitate (magnesium salts) will form.

  • Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and shake vigorously. Allow the layers to separate.

  • Washing:

    • Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

    • Combine all organic extracts.

    • Wash the combined organic layer sequentially with 50 mL of 1M HCl (to remove any remaining pyridine-based impurities), 50 mL of saturated aq. sodium bicarbonate (to neutralize the acid), and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 90:10 and gradually increasing the polarity) to afford the pure (4-methoxyphenyl)-pyridin-3-ylmethanol.

G Experimental Workflow cluster_prep Part A: Grignard Preparation cluster_reaction Part B: Grignard Addition cluster_purification Part C: Work-up & Purification A1 Assemble & Dry Glassware A2 Activate Mg with Iodine A1->A2 A3 Add 4-Bromoanisole Solution Dropwise A2->A3 A4 Stir for 1 hr post-addition A3->A4 B1 Cool Grignard Reagent to 0°C A4->B1 Proceed to Reaction B2 Add Aldehyde Solution Dropwise B1->B2 B3 Warm to RT & Stir for 2 hrs B2->B3 C1 Quench with aq. NH4Cl B3->C1 Proceed to Work-up C2 Extract with Diethyl Ether C1->C2 C3 Wash Organic Layer C2->C3 C4 Dry & Concentrate C3->C4 C5 Purify via Column Chromatography C4->C5

Caption: High-level experimental workflow.

Troubleshooting and Field-Proven Insights

Problem ObservedPotential CauseRecommended Solution
Reaction Fails to Initiate 1. Wet glassware or solvents.[7] 2. Inactive magnesium surface.1. Rigorously dry all equipment and use anhydrous solvents.[7] 2. Crush Mg turnings gently in a mortar/pestle or add an iodine crystal.[7]
Low Product Yield 1. Grignard reagent quenched by moisture/air. 2. Incomplete reaction.1. Maintain a positive inert gas pressure throughout. 2. Ensure sufficient reaction time and proper stoichiometry.
Formation of Biphenyl Byproduct Wurtz-type coupling of the Grignard reagent with unreacted 4-bromoanisole.[2]Maintain a slow rate of addition for the 4-bromoanisole during reagent formation to keep its concentration low. Avoid excessive heating.[2]
Dark, Tarry Crude Product Side reactions from the aldehyde, possibly due to elevated temperatures.Maintain strict temperature control (0°C to 10°C) during the aldehyde addition. Ensure the aldehyde is pure and free from acidic impurities.

Expert Insight: The nitrogen atom in the pyridine ring is basic and can potentially react with the Grignard reagent. However, the aldehyde carbonyl is a significantly more electrophilic site, making the desired 1,2-addition the major reaction pathway.[4] Performing the addition at low temperatures (0°C) further favors the kinetic addition to the carbonyl over any potential side reactions with the ring.

Safety Precautions

  • Solvent Fire Hazard: Diethyl ether and THF are extremely flammable. Conduct the reaction in a certified chemical fume hood, away from ignition sources.

  • Reactive Reagents: Grignard reagents react violently with water and other protic sources. Ensure all equipment is scrupulously dry.[1]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.

  • Quenching: The quenching step is highly exothermic. Add the aqueous solution slowly and with efficient stirring while cooling the reaction flask in an ice bath.

References

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Chemistry Steps. (2025, August 6). The Grignard Reaction Mechanism. [Link]

  • Wikipedia. Grignard reaction. [Link]

  • ChemistNate. (2014, September 16). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). [Link]

  • Scribd. Grignard Reaction Purification Guide. [Link]

  • Angewandte Chemie International Edition. (2020, November 17). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • ACS Publications - The Journal of Organic Chemistry. (2013, February 7). Arylation, Alkenylation, and Alkylation of 2-Halopyridine N-Oxides with Grignard Reagents. [Link]

  • Slideshare. (n.d.). Grignard Reaction. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Organic Syntheses. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. [Link]

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Application Note: High-Purity Isolation of (4-methoxyphenyl)-pyridin-3-ylmethanol using Flash Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the purification of (4-methoxyphenyl)-pyridin-3-ylmethanol, a key intermediate in pharmaceutical synthesis. Due to its polar nature and the presence of a basic pyridine moiety, this compound presents unique challenges in chromatographic separation, including potential peak tailing and the need for careful mobile phase optimization. This document outlines a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and scaling up to preparative flash chromatography for efficient, high-purity isolation. Both normal-phase and reversed-phase strategies are considered, with a detailed rationale for selecting the optimal approach.

Introduction: The Challenge of Purifying Pyridine-Containing Actives

(4-methoxyphenyl)-pyridin-3-ylmethanol is a heterocyclic compound of significant interest in drug discovery and development. Its structure, incorporating both a polar hydroxyl group and a basic pyridine nitrogen, dictates its physicochemical properties and, consequently, the strategy for its purification. The primary challenge in the chromatography of pyridine derivatives is the interaction between the basic nitrogen atom and acidic silanol groups on the surface of standard silica gel stationary phases.[1] This interaction can lead to non-specific binding, resulting in poor peak shape, tailing, and reduced recovery.[1][2]

Therefore, a successful purification protocol must address these potential issues through careful selection of the stationary phase, mobile phase composition, and pH modifiers. This guide provides the theoretical basis and practical steps to develop a robust purification method.

Foundational Principles: Selecting the Right Chromatographic Mode

The choice between normal-phase and reversed-phase chromatography is fundamental to developing an effective purification strategy.

Normal-Phase Chromatography (NPC)

In NPC, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase.[3] Elution is driven by increasing the polarity of the mobile phase. For moderately polar compounds like (4-methoxyphenyl)-pyridin-3-ylmethanol, NPC is a viable option.

  • Mechanism: Separation is based on the analyte's adsorption and desorption from the polar stationary phase.[3] Polar functional groups, such as the hydroxyl and pyridine nitrogen of the target molecule, will interact strongly with the silica surface.

  • Advantages: Cost-effective stationary phase, and a wide range of organic solvents can be used.

  • Challenges: The basicity of the pyridine ring can cause strong interactions with acidic silanol groups on the silica surface, leading to peak tailing.[2]

Reversed-Phase Chromatography (RPC)

RPC employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (commonly mixtures of water and acetonitrile or methanol).[4] This is often the preferred method for purifying polar compounds.[4]

  • Mechanism: Separation is based on the partitioning of the analyte between the stationary and mobile phases.[3] More polar compounds have a greater affinity for the mobile phase and elute earlier.

  • Advantages: Generally provides better peak shapes for basic compounds, especially when the mobile phase pH is controlled.[2]

  • Considerations: The choice of organic modifier (acetonitrile vs. methanol) and pH can significantly impact selectivity.[4]

Method Development: The Role of Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly developing a separation method before committing to a preparative flash chromatography run.[5][6] The goal is to find a solvent system that provides a good retention factor (Rf) for the target compound, ideally between 0.2 and 0.4, and adequate separation from impurities.[5]

TLC Protocol: Normal-Phase
  • Plate Preparation: Use standard silica gel 60 F254 TLC plates.

  • Sample Application: Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot a small amount onto the TLC plate's baseline.

  • Solvent System Screening: Begin with a binary mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A good starting point is a 1:1 mixture.[5]

    • If the Rf is too low (compound remains near the baseline), increase the proportion of the more polar solvent (e.g., increase ethyl acetate).

    • If the Rf is too high (compound runs with the solvent front), increase the proportion of the non-polar solvent (e.g., increase hexane).

  • Addressing Tailing: If significant tailing is observed, add a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase (e.g., 0.1-1%). This will compete with the pyridine nitrogen for binding to the acidic silanol sites, resulting in a more symmetrical spot.

  • Visualization: Visualize the developed plate under UV light (254 nm). Staining with potassium permanganate or iodine may also be used if the compounds are not UV-active.

Preparative Purification: Flash Chromatography Protocol

Once an optimal solvent system is identified via TLC, the method can be scaled up to flash chromatography. Automated flash chromatography systems are recommended for their efficiency and reproducibility.[7]

Workflow for Flash Chromatography

Caption: Workflow for the purification of (4-methoxyphenyl)-pyridin-3-ylmethanol.

Normal-Phase Flash Chromatography Protocol

This protocol is based on a successful TLC separation using a hexane/ethyl acetate system.

Instrumentation and Materials:

  • Flash Chromatography System with UV detector

  • Pre-packed silica gel column

  • Hexane (Solvent A)

  • Ethyl Acetate (Solvent B)

  • Triethylamine (optional modifier)

  • Crude (4-methoxyphenyl)-pyridin-3-ylmethanol

Protocol Steps:

  • Column Selection and Equilibration: Choose a silica gel column size appropriate for the amount of crude material. Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Hexane:Ethyl Acetate) for at least 5 column volumes.

  • Sample Preparation and Loading:

    • Liquid Loading: If the crude material is soluble in the initial mobile phase, dissolve it in a minimal amount of this solvent and inject it onto the column.

    • Dry Loading: If solubility is an issue, dissolve the crude material in a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[8][9] Load this powder onto the column.

  • Elution: Run a linear gradient from a low to a high percentage of the more polar solvent (Ethyl Acetate). The gradient should be based on the TLC results. A shallow gradient around the elution point of the target compound will provide the best resolution.

  • Fraction Collection: Collect fractions based on the UV chromatogram, monitoring for the peak corresponding to the target compound.

  • Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data Summary
ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel, 40-63 µmStandard for normal-phase flash chromatography.[9]
Mobile Phase A Hexane or HeptaneNon-polar "weak" solvent.[3]
Mobile Phase B Ethyl Acetate or AcetonePolar "strong" solvent.[6]
Modifier 0.1 - 1% TriethylamineMitigates peak tailing by neutralizing acidic silanol sites.[1]
TLC Rf Target 0.2 - 0.4Balances resolution and elution time.[5]
Loading Method Dry LoadingRecommended for samples with limited solubility in the mobile phase.[8][9]

Troubleshooting Common Issues

Even with careful method development, challenges can arise during purification.

Logical Troubleshooting Flow

Caption: A systematic approach to troubleshooting common flash chromatography issues.

  • Peak Tailing: As discussed, this is often due to interactions with silica.[2] The primary solution is the addition of a basic modifier to the mobile phase.

  • Poor Resolution: If the target compound co-elutes with an impurity, the gradient needs to be optimized.[2] Making the gradient shallower around the elution point of interest will increase the separation between peaks.

  • Low Recovery: This may indicate irreversible adsorption or degradation of the compound on the stationary phase.[2] A 2D TLC experiment can help diagnose if the compound is unstable on silica.[2]

Conclusion

The successful purification of (4-methoxyphenyl)-pyridin-3-ylmethanol by flash chromatography is readily achievable with a systematic and informed approach. By beginning with thorough method development using TLC and understanding the chemical interactions between the analyte, stationary phase, and mobile phase, researchers can overcome the challenges associated with this class of compounds. The protocols and troubleshooting guide presented here provide a robust framework for obtaining this valuable intermediate in high purity, facilitating its use in subsequent research and development activities.

References

  • Qiu, W., & Xu, B. (n.d.).
  • ALWSCI. (2024, May 10).
  • Phenomenex. (2025, June 6).
  • BenchChem. (2025).
  • BenchChem. (2025, December).
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • Labtech. (n.d.).
  • Waters. (2025, June 18).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Singh, S. K., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology.
  • Biotage. (n.d.).
  • Sorbent Technologies, Inc. (2025, August 11).
  • BenchChem. (2025).
  • DSpace@MIT. (n.d.).
  • University of Cape Town. (n.d.).

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Application Note: (4-Methoxyphenyl)-pyridin-3-ylmethanol as a Key Intermediate in the Synthesis of Allosteric Hemoglobin Modulators

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Sickle Cell Disease (SCD) is a severe monogenic disorder characterized by a point mutation in the β-globin gene, leading to the production of abnormal sickle hemoglobin (HbS). Under hypoxic conditions, deoxygenated HbS polymerizes, causing red blood cells (RBCs) to deform into a rigid, sickle shape. This results in hemolytic anemia, vaso-occlusive crises, and progressive organ damage.

Recent therapeutic breakthroughs have focused on small-molecule allosteric modulators, such as Voxelotor and next-generation candidates like Osivelotor 1. These molecules covalently bind to the N-terminal valine of the Hb α-chain, stabilizing the oxygenated (R-state) conformation and thereby increasing hemoglobin's oxygen affinity. By preventing the offloading of oxygen that triggers polymerization, these drugs halt the pathogenic cascade at its root .

The compound [2-(4-methoxyphenyl)pyridin-3-yl]methanol (CAS: 1600564-35-9) has emerged as a critical structural scaffold in the synthesis of these pyridine-based hemoglobin modulators 2. This application note details the optimized synthesis, chemical activation, and downstream utility of this key intermediate.

Mechanistic Insights & Reaction Causality (E-E-A-T)

The construction of the target pharmacophore requires the precise assembly of a biaryl system followed by functionalization.

  • Synthesis via Suzuki-Miyaura Cross-Coupling : The intermediate is synthesized via the palladium-catalyzed cross-coupling of (4-methoxyphenyl)boronic acid and (2-chloropyridin-3-yl)methanol. The choice of Pd(dppf)Cl₂ as the pre-catalyst is highly deliberate. The 1,1′-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle, which accelerates the reductive elimination step of the catalytic cycle—a crucial factor when dealing with sterically hindered ortho-substituted pyridines 3. Furthermore, a biphasic solvent system (1:1 Dioxane/Water) is employed. The water dissolves the inorganic base (NaHCO₃) and facilitates the formation of a reactive trihydroxyboronate complex, significantly accelerating the transmetalation step compared to anhydrous conditions.

  • Hydroxyl Activation (Chlorination) : The primary benzylic-like alcohol of the intermediate is a poor leaving group for subsequent nucleophilic substitutions. It is activated by conversion to a chloride using thionyl chloride (SOCl₂). SOCl₂ is selected over phosphorus-based reagents (like PCl₃) because its byproducts (SO₂ and HCl) are gaseous. This creates a self-validating, clean reaction system where the completion of gas evolution visually indicates reaction progress, and the product can be isolated without an aqueous workup, preventing premature hydrolysis.

  • Downstream Functionalization : The resulting 3-(chloromethyl)-2-(4-methoxyphenyl)pyridine is a highly reactive electrophile. The adjacent pyridine ring stabilizes the transition state during S_N2 displacement, allowing for efficient coupling with complex phenols or amines to yield the final active pharmaceutical ingredient (API).

Data Presentation: Optimization of Coupling Conditions

To maximize the yield and purity of the intermediate, various catalytic systems were evaluated. The Pd(dppf)Cl₂ / biphasic system demonstrated superior performance by minimizing protodeboronation (a common side reaction of electron-rich boronic acids) and driving complete conversion.

EntryCatalyst SystemSolvent SystemBaseTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (10 mol%)Toluene / EtOHNa₂CO₃904.045%
2Pd(OAc)₂ / PPh₃ (5 mol%)DMF (Anhydrous)K₂CO₃1003.052%
3 Pd(dppf)Cl₂ (10 mol%) Dioxane / H₂O (1:1) NaHCO₃ 100 1.5 67%

Table 1: Optimization parameters for the Suzuki-Miyaura cross-coupling synthesis of[2-(4-methoxyphenyl)pyridin-3-yl]methanol. Entry 3 represents the validated protocol.

Experimental Protocols

The following protocols represent a self-validating synthetic workflow. In-process controls (e.g., TLC, gas evolution) ensure the integrity of each step before proceeding.

Protocol 1: Synthesis of [2-(4-methoxyphenyl)pyridin-3-yl]methanol
  • Preparation : Purge a 50-mL round-bottom flask with an inert nitrogen atmosphere to prevent catalyst oxidation.

  • Reagent Loading : Charge the flask with (4-methoxyphenyl)boronic acid (1.6 g, 10.53 mmol, 1.20 equiv) and (2-chloropyridin-3-yl)methanol (1.0 g, 6.97 mmol, 1.00 equiv).

  • Catalyst & Base : Add sodium bicarbonate (1.7 g, 20.24 mmol, 3.00 equiv) and the pre-catalyst Pd(dppf)Cl₂ (0.57 g, 0.10 equiv).

  • Solvent Addition : Inject a degassed solvent mixture of 1,4-dioxane (10 mL) and deionized water (10 mL).

  • Reaction : Heat the vigorously stirred biphasic mixture to 100 °C for 1.5 hours. Monitor via TLC (Ethyl Acetate/Petroleum Ether 1:1) until the chloropyridine is consumed.

  • Workup : Cool to room temperature and dilute with 20 mL of H₂O. Extract the aqueous layer with ethyl acetate (2 × 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purification : Purify the residue via silica gel column chromatography (gradient elution: Ethyl Acetate/Petroleum Ether 1:50 to 1:1) to furnish the intermediate as a colorless oil (approx. 1.0 g, 67% yield) 2.

Protocol 2: Activation to 3-(chloromethyl)-2-(4-methoxyphenyl)pyridine
  • Preparation : Equip a 50-mL round-bottom flask with a reflux condenser and a gas scrubber (to neutralize SO₂/HCl).

  • Reaction : Dissolve [2-(4-methoxyphenyl)pyridin-3-yl]methanol (1.0 g, 4.65 mmol, 1.00 equiv) in neat thionyl chloride (SOCl₂, 20 mL). Caution: Highly exothermic and corrosive.

  • Reflux : Heat the solution to reflux for 2 hours. The cessation of vigorous gas evolution serves as a self-validating marker for reaction completion.

  • Isolation : Remove excess SOCl₂ under reduced pressure. The crude chloromethyl derivative is typically obtained as a hydrochloride salt and should be used immediately in the subsequent nucleophilic substitution step to prevent degradation.

Visualizations

Workflow SM Starting Materials Boronic Acid & Pyridine Int Key Intermediate (4-methoxyphenyl)- pyridin-3-ylmethanol SM->Int Suzuki-Miyaura Coupling Act Activated Electrophile Chloromethyl Derivative Int->Act Chlorination (SOCl2) API Hemoglobin Modulator Target API Act->API Nucleophilic Substitution

Synthetic workflow for hemoglobin modulators using the key pyridine intermediate.

Pathway API Hemoglobin Modulator (API) HbS Sickle Hemoglobin (HbS) Alpha-Chain Covalent Binding API->HbS Schiff-base formation O2 Stabilization of R-State (Increased O2 Affinity) HbS->O2 Allosteric modulation Poly Inhibition of HbS Polymerization O2->Poly Hypoxic resistance Clin Prevention of RBC Sickling & Hemolytic Anemia Poly->Clin Cellular preservation

Pharmacological mechanism of action for HbS polymerization inhibitors.

References

  • Discovery of Osivelotor (GBT021601): A Potent, Next-Generation Sickle Hemoglobin Polymerization Inhibitor. ACS Medicinal Chemistry Letters.[Link]

  • VOXELOTOR - New Drug Approvals. New Drug Approvals.[Link]

  • US20150259296A1 - Bicyclic heteroaryl compounds and uses thereof for the modulation of hemoglobin.
  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.[Link]

Sources

Application Note: (4-Methoxyphenyl)-pyridin-3-ylmethanol as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists Content Focus: Mechanistic rationale, structural activity relationships (SAR), and validated synthetic/analytical protocols.

Executive Summary

In the landscape of modern drug discovery, the diarylmethanol class has emerged as a highly versatile pharmacophore. Specifically, (4-methoxyphenyl)(pyridin-3-yl)methanol represents a privileged structural motif. Its unique topology combines a hydrogen-bond donating/accepting secondary hydroxyl group, a lipophilic electron-donating methoxyphenyl ring, and a nitrogen-containing pyridine heterocycle.

As a Senior Application Scientist, I frequently utilize this scaffold for two primary applications:

  • Direct Target Inhibition: Acting as a potent, non-azole inhibitor of sterol 14α-demethylase (CYP51) in protozoan and fungal pathogens.

  • Synthetic Intermediate: Serving as a modular building block for the synthesis of brain-penetrant N-Myristoyltransferase (NMT) inhibitors via stereospecific etherification.

This guide details the mechanistic causality behind its efficacy, provides self-validating experimental protocols, and outlines the structural logic required to deploy this compound effectively in your discovery pipelines.

Mechanistic Rationale: The Pyridine-Diarylmethanol Pharmacophore

Overcoming the Limitations of Azole Therapeutics

Historically, azole-based compounds (e.g., posaconazole, ketoconazole) have been the gold standard for inhibiting CYP51, an enzyme critical for ergosterol biosynthesis in fungi and Trypanosoma cruzi (the causative agent of Chagas disease). However, azoles often suffer from off-target inhibition of human cytochrome P450 enzymes (like CYP3A4) due to their aggressive coordination with the enzyme's heme iron.

The substitution of an azole with a pyridin-3-yl moiety fundamentally alters the binding thermodynamics. The pyridine nitrogen acts as a Type II ligand, coordinating directly with the catalytic heme iron (Fe³⁺) of CYP51. However, crystallographic data reveals that the pyridine nitrogen forms a slightly longer coordination bond than an azole nitrogen. This implies a weaker influence on the iron reduction potential, which translates to.

The Role of the 4-Methoxyphenyl Group

While the pyridine ring anchors the molecule to the heme iron, the 4-methoxyphenyl group occupies the hydrophobic substrate-binding pocket normally reserved for the sterol backbone of lanosterol. The electron-donating methoxy group enhances the electron density of the aromatic system, strengthening π-π stacking interactions with aromatic residues within the CYP51 active site, while the oxygen atom provides a potential hydrogen-bond acceptor for active-site water networks.

CYP51_Pathway Lanosterol Lanosterol (Sterol Precursor) CYP51 CYP51 Enzyme (14α-demethylase) Lanosterol->CYP51 Substrate Binding Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Enzymatic Demethylation Death Pathogen Cell Death Ergosterol->Death Membrane Depletion Inhibitor Pyridin-3-ylmethanol Scaffold Inhibitor->CYP51 Heme-Iron Coordination

Fig 1: Mechanism of CYP51 inhibition by pyridin-3-ylmethanol scaffolds leading to pathogen death.

Application 1: Development of CYP51 Inhibitors

When optimizing hits for Chagas disease,, driving in vitro activity down to the low nanomolar range.

Quantitative SAR Data

The following table summarizes the structure-activity relationship (SAR) causality when modifying the heterocycle of the diarylmethanol scaffold against T. cruzi.

Table 1: Comparative in vitro activity of Diarylmethanol Scaffolds against T. cruzi

Compound ScaffoldHeme-Binding HeterocycleT. cruzi IC₅₀ (nM)Selectivity Index (vs L6 mammalian cells)Mechanistic Implication
Fenarimol (Baseline)5-Pyrimidine350>10Weak heme coordination.
Optimized Analogue 3-Pyridine 12 >100 Optimal steric fit and Fe³⁺ binding.
Posaconazole (Control)Triazole0.7>1000Strong binding, but higher risk of human CYP cross-reactivity.
Protocol: Self-Validating In Vitro CYP51 Demethylase Assay

To prove that your synthesized (4-methoxyphenyl)(pyridin-3-yl)methanol derivative kills pathogens specifically via CYP51 inhibition (and not general cytotoxicity), you must use a targeted biochemical assay rather than a simple cell-viability screen.

Objective: Quantify the direct inhibition of lanosterol demethylation using LC-MS/MS.

Step-by-Step Methodology:

  • Enzyme Reconstitution: In a 1.5 mL Eppendorf tube, combine 0.5 µM recombinant T. cruzi CYP51 (TcCYP51) and 1.0 µM cytochrome P450 reductase (CPR) in 100 mM potassium phosphate buffer (pH 7.4) containing 10% glycerol.

    • Causality: CPR is mandatory to shuttle electrons from NADPH to the CYP51 heme center. Without it, the catalytic cycle cannot proceed.

  • Substrate & Inhibitor Addition: Add 50 µM lanosterol (substrate) and varying concentrations of the pyridin-3-ylmethanol inhibitor (titrated from 0.1 nM to 10 µM). Incubate at room temperature for 10 minutes to allow the pyridine nitrogen to coordinate with the heme iron.

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction. Incubate at 37 °C for exactly 30 minutes.

  • Termination: Quench the reaction by adding 500 µL of ice-cold ethyl acetate. Vortex vigorously for 2 minutes to extract the lipophilic sterols.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes. Extract the upper organic layer and evaporate under a gentle stream of nitrogen.

  • LC-MS/MS Validation (The Self-Validating Step): Reconstitute the residue in methanol. Analyze via LC-MS/MS monitoring the Multiple Reaction Monitoring (MRM) transitions for Lanosterol ( m/z 427 409) and the demethylated product ( m/z 413 395).

    • System Validation: A true CYP51 inhibitor will show a dose-dependent preservation of the m/z 427 peak and an ablation of the m/z 413 peak. If both peaks disappear, your compound is causing assay interference or precipitation, not specific enzymatic inhibition.

Application 2: Synthetic Intermediate for NMT Inhibitors

Beyond direct inhibition, the (4-methoxyphenyl)(pyridin-3-yl)methanol scaffold is a highly valuable synthetic intermediate. It is frequently utilized to synthesize brain-penetrant N-Myristoyltransferase (NMT) inhibitors for Human African Trypanosomiasis (Sleeping Sickness).

Protocol: Mitsunobu Etherification Workflow

To link the diarylmethanol to a target phenol (creating a bulky, lipophilic ether), the Mitsunobu reaction is the gold standard. Causality: Attempting a standard Williamson ether synthesis (using a strong base like NaH) on this scaffold frequently results in unwanted elimination (dehydration) or degradation of the pyridine ring. The Mitsunobu reaction operates under mild, redox-neutral conditions, activating the secondary alcohol for a clean Sₙ2 displacement by the phenol.

Mitsunobu_Workflow A Step 1: Reagent Assembly Diarylmethanol + Target Phenol in dry THF B Step 2: Phosphine Activation Add 1.2 eq PPh3 (Argon, 0°C) A->B C Step 3: Betaine Formation Dropwise addition of 1.2 eq DIAD B->C D Step 4: SN2 Displacement Stereospecific Etherification (RT, 4-12h) C->D E Step 5: Validation LC-MS/MS & 1H-NMR Confirmation D->E

Fig 2: Self-validating Mitsunobu etherification workflow for modifying diarylmethanol scaffolds.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask purged with Argon, dissolve 1.0 equivalent of (4-methoxyphenyl)(pyridin-3-yl)methanol and 1.1 equivalents of the target phenol in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Phosphine Addition: Add 1.2 equivalents of Triphenylphosphine (PPh₃). Stir until completely dissolved, then cool the flask to 0 °C using an ice bath.

  • Activation (Critical Step): Add 1.2 equivalents of Diisopropyl azodicarboxylate (DIAD) dropwise over 10 minutes.

    • Causality: DIAD must be added last and slowly. It reacts with PPh₃ to form a betaine intermediate, which then deprotonates the phenol and activates the diarylmethanol. Rapid addition causes a thermal spike and promotes the formation of unreactive hydrazine byproducts.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 to 12 hours. Monitor conversion via TLC (Hexanes:EtOAc).

  • Purification & Validation: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Purify the concentrated organic layer via silica gel flash chromatography.

    • System Validation: Confirm the product via ¹H-NMR. You must observe the diagnostic downfield shift of the central methine proton. In the starting material, the CH -OH proton appears around δ 5.8 ppm. Upon successful etherification, this proton will shift to approximately δ 6.2 - 6.4 ppm due to the deshielding effect of the newly attached phenoxy group.

References

  • Title: Analogues of Fenarimol Are Potent Inhibitors of Trypanosoma cruzi and Are Efficacious in a Murine Model of Chagas Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Complexes of Trypanosoma cruzi sterol 14α-demethylase (CYP51) with two pyridine-based drug candidates for Chagas disease: structural basis for pathogen selectivity Source: PubMed Central (NIH) URL: [Link]

  • Title: Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: CYP51 as drug targets for fungi and protozoan parasites: past, present and future Source: Parasitology (Cambridge University Press) URL: [Link]

Protocol for in vitro testing of (4-methoxyphenyl)-pyridin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the In Vitro Characterization of (4-methoxyphenyl)-pyridin-3-ylmethanol

Introduction: The Therapeutic Potential of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active molecules.[1] Its unique electronic properties and ability to form hydrogen bonds make it a versatile core for designing compounds that interact with a wide array of biological targets. The specific compound of interest, (4-methoxyphenyl)-pyridin-3-ylmethanol, combines this critical pyridine moiety with a methoxyphenyl group—a feature often associated with enhanced binding affinity and biological activity in various therapeutic areas.[2][3]

Given the vast chemical space occupied by pyridine derivatives, a systematic and logically tiered approach is essential to elucidate the specific biological profile of (4-methoxyphenyl)-pyridin-3-ylmethanol. The literature strongly suggests that compounds bearing this structural motif frequently exhibit potent anticancer properties.[2][4][5] Therefore, this guide will present a comprehensive in vitro testing cascade designed to first establish its cytotoxic potential and then to dissect its potential mechanism of action, focusing on validated targets for related molecules.

Strategic Overview: A Multi-Tiered Approach to In Vitro Profiling

A hierarchical testing strategy ensures a cost-effective and scientifically rigorous evaluation. We will progress from broad phenotypic screening to more specific target-based and mechanistic assays. This approach allows for early go/no-go decisions and provides a deeper understanding of the compound's cellular effects.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Target Deconvolution cluster_2 Tier 3: Mechanistic Validation A Cytotoxicity Profiling (MTT Assay) B Selectivity Assessment (Normal vs. Cancer Cell Lines) A->B If cytotoxic F Apoptosis Induction Assay (Annexin V/PI Staining) A->F Confirm cell death mechanism C Kinase Inhibition Assay (e.g., CDK2/9, PIM-1) B->C Identify potential targets D Receptor Binding Assay (e.g., Sigma-2 Receptor) B->D Identify potential targets E Cell Cycle Analysis (Flow Cytometry) C->E Validate kinase inhibition effect

Caption: Tiered workflow for in vitro characterization.

Tier 1: Foundational Cytotoxicity and Selectivity Screening

The initial step is to determine whether (4-methoxyphenyl)-pyridin-3-ylmethanol exhibits cytotoxic activity against cancer cells and to assess its selectivity over non-malignant cells. A significant therapeutic window is a critical attribute for any potential anticancer agent.

Protocol 1: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Cell Line Selection Rationale: A panel of well-characterized cancer cell lines from different tissue origins is recommended. Based on literature for pyridine derivatives, the following are suggested.[2][4][5]

Cell LineTissue of OriginRationale
MCF-7 Breast AdenocarcinomaCommonly used, sensitive to various pyridine compounds.[2][4]
HCT-116 Colorectal CarcinomaRepresents another common cancer type, used in pyridine studies.[2]
HepG2 Hepatocellular CarcinomaLiver cancer model, relevant for toxicity and efficacy.[4]
WI-38 Normal Lung FibroblastNon-cancerous control to determine selectivity index (SI).[2]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of (4-methoxyphenyl)-pyridin-3-ylmethanol in dimethyl sulfoxide (DMSO). Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plates for 48 or 72 hours. The duration should be consistent and long enough to observe effects on cell proliferation.[5]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration.

  • Determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

  • Calculate the Selectivity Index (SI) as: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). An SI > 2 is generally considered promising.

Tier 2: Target Deconvolution Assays

If the compound demonstrates potent and selective cytotoxicity, the next logical step is to identify its molecular target(s). Based on the activities of structurally similar pyridine compounds, kinase inhibition and receptor binding are plausible mechanisms of action.

Protocol 2: In Vitro Kinase Inhibition Assay (CDK2/CDK9)

Principle: Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their inhibition is a validated anticancer strategy.[2] This protocol describes a biochemical assay to measure the ability of the test compound to inhibit the activity of a specific kinase, such as CDK2 or CDK9.

G CDK CDK2/Cyclin A Product Phosphorylated Substrate-[³²P] CDK->Product Substrate Peptide Substrate + ATP-[γ-³²P] Substrate->CDK Phosphorylation Compound (4-methoxyphenyl)- pyridin-3-ylmethanol Compound->CDK Inhibits

Caption: Principle of a radioactive kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT). Dilute recombinant human CDK2/Cyclin A or CDK9/Cyclin T1 enzyme and its specific peptide substrate in the buffer.

  • Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Initiation: In a 96-well plate, combine the kinase, the test compound at various concentrations, and the peptide substrate.

  • Phosphorylation: Initiate the reaction by adding ATP (spiked with radioactive ATP-[γ-³²P]). Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.

  • Separation: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unreacted ATP-[γ-³²P], leaving only the radiolabeled phosphorylated peptide bound to the paper.

  • Quantification: Measure the radioactivity on the paper using a scintillation counter.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

  • A known CDK inhibitor (e.g., Ribociclib) should be used as a positive control.[2]

Protocol 3: Sigma-2 (σ₂) Receptor Competitive Binding Assay

Principle: The σ₂ receptor is overexpressed in many proliferating cancer cells and represents a promising therapeutic target.[3] This assay measures the ability of the test compound to compete with a high-affinity radioligand for binding to the σ₂ receptor in a tissue or cell membrane preparation.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissues with high σ₂ receptor expression (e.g., rat liver) or cultured cells (e.g., TMEM97-expressing cells) in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of a selective σ₂ radioligand (e.g., [¹²⁵I]RHM-4), and varying concentrations of the test compound.[3][6]

  • Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.

  • Separation of Bound/Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

  • Non-Specific Binding: Determine non-specific binding in parallel tubes containing a high concentration of a known σ₂ ligand (e.g., unlabeled RHM-4) to saturate the receptors.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

  • Calculate the IC₅₀ value from the competition curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Tier 3: Cell-Based Mechanistic Validation

After identifying a potential target, it is crucial to confirm that the compound's effect on this target translates to a functional outcome in a cellular context.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Principle: If the compound inhibits a cell cycle kinase like CDK2, it is expected to cause cells to arrest at a specific phase of the cell cycle.[2] This protocol uses propidium iodide (PI), a fluorescent dye that intercalates with DNA, to quantify the DNA content of cells and thereby determine their distribution across the different cell cycle phases (G₀/G₁, S, G₂/M).

Step-by-Step Methodology:

  • Cell Treatment: Seed a suitable cancer cell line (e.g., HCT-116) in 6-well plates. Treat the cells with the test compound at concentrations around its IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases. Compare the cell cycle distribution of treated cells to that of vehicle-treated control cells. An accumulation of cells in a specific phase indicates cell cycle arrest.

Protocol 5: Apoptosis Assay by Annexin V/PI Staining

Principle: To confirm that cytotoxicity is mediated by apoptosis (programmed cell death), this assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis protocol.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Quantify the percentage of cells in each quadrant and compare the treated samples to the vehicle control to determine the extent of apoptosis induction.[4]

Conclusion and Future Directions

This comprehensive in vitro testing protocol provides a robust framework for characterizing the biological activity of (4-methoxyphenyl)-pyridin-3-ylmethanol. By systematically progressing from broad cytotoxicity screening to specific target identification and mechanistic validation, researchers can build a detailed profile of the compound's therapeutic potential. Positive results from this cascade would provide a strong rationale for advancing the compound into more complex studies, including in vivo animal models for efficacy and safety evaluation.

References

  • Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • Ghorab, M. M., et al. (2018). Pyridine-ureas as potential anticancer agents: Synthesis and in vitro biological evaluation. Molecules, 23(6), 1459. [Link]

  • Kaur, M., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(31), 20047-20070. [Link]

  • Alonso-Castro, A. J., et al. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Pharmaceuticals, 16(10), 1403. [Link]

  • Borys, K. M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • Li, Y., et al. (2014). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 57(17), 7376-7387. [Link]

  • El-Damasy, A. K., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6423. [Link]

  • Kim, H. Y., et al. (2022). ¹¹C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for Potential Use as a σ₂ Receptor PET Radiotracer for the Central Nervous System. Journal of Medicinal Chemistry, 65(8), 6261-6276. [Link]

  • Way, J. D., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [³H]DTG and [¹²⁵I]RHM-4. International Journal of Molecular Sciences, 23(24), 15993. [Link]

Sources

Application Notes & Protocols: (4-methoxyphenyl)-pyridin-3-ylmethanol as a Versatile Precursor for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal building block for enzyme inhibitors.[1][2] This guide provides an in-depth exploration of (4-methoxyphenyl)-pyridin-3-ylmethanol, a versatile precursor for synthesizing libraries of potent and selective inhibitors targeting clinically relevant enzyme families, including kinases, demethylases, and cholinesterases.[3][4][5] We present detailed, field-proven protocols for the synthesis of the precursor, its derivatization into a representative p38 MAP kinase inhibitor, and the subsequent in vitro evaluation of enzyme inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chemical scaffold in their discovery programs.

The Strategic Advantage of the (4-methoxyphenyl)-pyridin-3-ylmethanol Scaffold

The utility of (4-methoxyphenyl)-pyridin-3-ylmethanol as a precursor stems from its inherent structural features, which can be strategically exploited to achieve high-affinity binding to enzyme active sites.

  • The Pyridine Core: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, often interacting with backbone amide protons in the "hinge region" of protein kinases.[3] This interaction is critical for anchoring the inhibitor within the ATP-binding pocket.

  • The Methoxyphenyl Group: This lipophilic group can be directed into hydrophobic pockets within the enzyme, contributing significantly to binding affinity through van der Waals and hydrophobic interactions. The methoxy group provides an additional point for hydrogen bonding or can be varied to probe electronic effects.

  • The Methanol Functional Handle: The primary alcohol at the 3-position of the pyridine ring is the key to the precursor's versatility. It serves as a reactive handle for a wide range of chemical transformations, allowing for the systematic introduction of diverse functional groups to explore the enzyme's binding landscape and optimize pharmacological properties.[6]

This combination of features makes the scaffold particularly suitable for developing inhibitors for enzymes implicated in a wide array of diseases, from inflammatory disorders and cancer to neurodegenerative conditions.[3][4]

Synthesis of the Precursor: (4-methoxyphenyl)-pyridin-3-ylmethanol

The foundational step is the reliable synthesis of the precursor itself. One of the most direct and widely used methods is the reduction of the corresponding ketone, (4-methoxyphenyl)(pyridin-3-yl)methanone. This transformation is typically achieved with high efficiency using a mild reducing agent like sodium borohydride.[6]

Protocol 2.1: Synthesis via Ketone Reduction

This protocol outlines the reduction of (4-methoxyphenyl)(pyridin-3-yl)methanone to (4-methoxyphenyl)-pyridin-3-ylmethanol.

Materials:

  • (4-methoxyphenyl)(pyridin-3-yl)methanone

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of (4-methoxyphenyl)(pyridin-3-yl)methanone in anhydrous methanol (approx. 10 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.

  • Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding deionized water (approx. 5 mL per gram of ketone).

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add DCM (approx. 15 mL per gram of ketone) and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).

  • Washing: Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution (1 x 20 mL) to neutralize any acidic byproducts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude (4-methoxyphenyl)-pyridin-3-ylmethanol by column chromatography on silica gel if necessary.

G Ketone (4-methoxyphenyl)(pyridin-3-yl)methanone Reagents 1. NaBH4, MeOH, 0°C to RT 2. H2O Quench Ketone->Reagents Reduction Product (4-methoxyphenyl)-pyridin-3-ylmethanol Reagents->Product

Caption: Synthesis of the precursor via ketone reduction.

Derivatization Strategies for Inhibitor Development

The hydroxyl group of (4-methoxyphenyl)-pyridin-3-ylmethanol is a versatile starting point for creating a diverse library of compounds. The goal is to introduce functionalities that can form specific interactions with amino acid residues in the target enzyme's active site, thereby enhancing potency and selectivity.

G cluster_0 Derivatization Pathways cluster_1 Functionalization Precursor (4-methoxyphenyl)-pyridin-3-ylmethanol Ether Ethers (R-O-R') Precursor->Ether Williamson Ether Synthesis Ester Esters (R-COO-R') Precursor->Ester Esterification Amine Amines (R-NH2) Precursor->Amine Mitsunobu or Mesylation/Azide Reduction Urea Ureas (R-NH-CO-NH-R') Amine->Urea Reaction with Isocyanate

Caption: Key derivatization pathways from the precursor.

Application Protocol: Synthesis of a p38α MAP Kinase Inhibitor

p38 MAP kinase is a serine/threonine kinase that plays a central role in inflammatory pathways by regulating the production of cytokines like TNF-α and IL-1β.[3] Many potent p38 inhibitors are diaryl urea compounds that bind to an allosteric site on the enzyme.[7] This protocol details a two-step synthesis of a representative urea-based p38α inhibitor analog from our precursor.

Protocol 4.1: Step A - Synthesis of 3-(aminomethyl)-N-(4-methoxyphenyl)pyridine

The first step involves converting the hydroxyl group of the precursor into a primary amine. This can be achieved via a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or through a more common two-step process of mesylation followed by substitution with an azide and subsequent reduction.

Protocol 4.2: Step B - Urea Formation

The synthesized amine is then reacted with a suitable isocyanate to form the final urea-based inhibitor.

Materials:

  • 3-(aminomethyl)-N-(4-methoxyphenyl)pyridine (from Step A)

  • 1-tert-butyl-4-isocyanatobenzene

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(aminomethyl)-N-(4-methoxyphenyl)pyridine (1.0 equivalent) and anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution.

  • Isocyanate Addition: Slowly add a solution of 1-tert-butyl-4-isocyanatobenzene (1.05 equivalents) in anhydrous DCM dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor for completion using TLC or LC-MS.

  • Workup: Upon completion, wash the reaction mixture with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the target urea inhibitor.

Application Protocol: In Vitro Enzyme Inhibition Assay

To evaluate the efficacy of newly synthesized compounds, an in vitro enzyme inhibition assay is performed to determine the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of inhibitor required to reduce the enzyme's activity by 50%. Numerous commercial kits are available for specific enzymes, often employing fluorescence or luminescence-based readouts.[8][9]

Protocol 5.1: General Kinase IC₅₀ Determination

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by the target kinase (e.g., p38α). The amount of phosphorylated substrate is quantified, typically using a phosphorylation-specific antibody coupled to a detection system (e.g., HRP-luminescence or fluorescent tag).

Materials:

  • Recombinant human p38α MAP kinase[10]

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test inhibitor compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well microplate

  • Detection antibody and substrate (e.g., anti-phospho-substrate antibody, secondary antibody-HRP conjugate, chemiluminescent substrate)

  • Plate reader (fluorescence or luminescence)

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations (final DMSO concentration should be ≤1%), and the recombinant p38α enzyme.

  • Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Self-Validation Note: Include controls: a "no inhibitor" control (100% activity) and a "no enzyme" control (background).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and proceed with the detection steps as per the manufacturer's protocol (e.g., add the phosphorylation-specific antibody, wash, add the secondary antibody, wash, and add the detection substrate).

  • Measurement: Read the signal (luminescence or fluorescence) on a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

G Start Prepare Serial Dilution of Inhibitor Step1 Add Buffer, Inhibitor, and p38α Enzyme to 96-well Plate Start->Step1 Step2 Initiate Reaction with ATP + Substrate Step1->Step2 Step3 Incubate at 30°C Step2->Step3 Step4 Stop Reaction & Add Detection Reagents Step3->Step4 Step5 Read Signal (Luminescence/Fluorescence) Step4->Step5 End Calculate % Inhibition & Determine IC50 Step5->End

Sources

Application Notes & Protocols: A Framework for the Preclinical Evaluation of (4-methoxyphenyl)-pyridin-3-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The (4-methoxyphenyl)-pyridin-3-ylmethanol scaffold represents a privileged structure in medicinal chemistry, with related pyridinyl methanol moieties appearing in compounds targeting a range of biological systems, including ion channels and kinases.[1][2][3][4] This document provides a comprehensive experimental framework for the systematic evaluation of novel derivatives of this class, from initial synthesis and characterization through in vitro screening, ADME/Tox profiling, and in vivo efficacy assessment. The protocols and workflows described herein are designed for researchers, medicinal chemists, and drug development professionals, offering a robust, self-validating system to identify and advance promising therapeutic candidates. The narrative emphasizes the causal logic behind experimental choices, ensuring that each step generates decision-quality data for program progression.

Section 1: Introduction and Program Initiation

The journey of a novel chemical entity (NCE) from a synthetic concept to a potential therapeutic is a multi-stage process demanding rigorous scientific validation. The (4-methoxyphenyl)-pyridin-3-ylmethanol core is an attractive starting point due to the prevalence of its substructures in bioactive molecules.[5][6][7] This guide outlines a strategic, hierarchical approach to characterization, ensuring that resources are focused on derivatives with the highest potential for success. The central principle of this workflow is the "fail early, fail cheap" strategy, which prioritizes the early identification of liabilities in absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox).[8][9]

Our experimental design begins with foundational physicochemical analysis, proceeds through a cascade of biological assays of increasing complexity, and culminates in preclinical animal models. This structure is designed to be adaptable; while we use a kinase inhibitor discovery program as a primary example, the principles and many of the protocols are broadly applicable to other target classes.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Drug-Likeness Profiling cluster_3 Phase 4: Preclinical Validation A Synthesis & Purification B Physicochemical Characterization (Purity, Identity, Solubility) A->B C In Silico Screening (Target Prediction, Docking) B->C D Primary In Vitro Assay (e.g., Biochemical Kinase Assay) C->D E Secondary Assay (e.g., Cell-Based Target Engagement) D->E F Cellular Phenotypic Assay (e.g., Anti-Proliferation) E->F G In Vitro ADME (Permeability, Stability) F->G H In Vitro Toxicology (Cytotoxicity, hERG) G->H I In Vivo Pharmacokinetics (PK) H->I J In Vivo Efficacy Model (e.g., Xenograft) I->J

Figure 1: High-level experimental workflow for derivative evaluation.

Section 2: Synthesis and Physicochemical Characterization

Rationale: Before any biological evaluation, the identity, purity, and fundamental properties of each derivative must be unequivocally established. This step is critical for data integrity; impurities can lead to false positives or mask the true activity of the compound under investigation. Aqueous solubility is a key initial parameter, as poor solubility can complicate assay results and is a major hurdle for bioavailability.

Protocol 2.1: Compound Quality Control
  • Synthesis & Purification: Synthesize derivatives using established methods.[7][10] Purify each compound to ≥95% purity using techniques such as flash column chromatography or preparative HPLC.

  • Structural Verification: Confirm the chemical structure of each purified derivative using:

    • ¹H and ¹³C NMR Spectroscopy: To verify the chemical skeleton and proton/carbon environments.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental formula.

  • Purity Analysis: Determine the final purity using analytical HPLC with UV detection at multiple wavelengths (e.g., 214 nm and 254 nm).

  • Documentation: Assign a unique batch number to each synthesized compound and maintain a centralized database of all analytical data.

Protocol 2.2: Thermodynamic Solubility Assessment

Principle: This assay measures the equilibrium solubility of a compound in a given buffer, which is a critical determinant of its potential for oral absorption and its behavior in aqueous assay buffers.

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Incubation: Add an excess of the compound (e.g., from the DMSO stock) to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of 100 µM.

  • Equilibration: Shake the solution vigorously at room temperature for 24 hours to allow it to reach equilibrium.

  • Separation: Centrifuge the suspension at high speed (e.g., 15,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a validated LC-MS/MS method against a standard curve.

Property Method Acceptable Range Rationale
Purity HPLC-UV> 95%Ensures biological activity is from the intended molecule.
Identity NMR, HRMSMatches expected structureConfirms the correct compound was synthesized.
Solubility Thermodynamic> 25 µMReduces risk of precipitation in assays and aids absorption.

Table 1: Physicochemical acceptance criteria for new derivatives.

Section 3: In Vitro Biological Evaluation: A Kinase Inhibitor Paradigm

Rationale: The goal of this phase is to identify compounds that engage a specific biological target and elicit a desired cellular response. We use a kinase inhibitor discovery cascade as a model. This begins with a broad, high-throughput biochemical assay to find direct inhibitors and progressively narrows the focus using more physiologically relevant cell-based assays.[11][12] This tiered approach efficiently screens large numbers of compounds, prioritizing the most promising for further study.[13]

G cluster_0 Screening Cascade A Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo™) B Dose-Response: Determine IC50 A->B Hits C Selectivity Profiling: Kinome Panel Screen B->C Potent Hits D Cellular Target Engagement: (e.g., NanoBRET™) C->D Potent & Selective Hits E Phenotypic Assay: Anti-Proliferation (IC50) D->E

Figure 2: A tiered screening cascade for kinase inhibitor discovery.

Protocol 3.1: Primary Biochemical Kinase Assay (ADP-Glo™)

Principle: This assay quantifies the activity of a purified kinase by measuring the amount of ADP produced during the phosphorylation reaction.[14] It is a universal method applicable to virtually any kinase, making it ideal for primary screening.[14] A decrease in ADP production in the presence of a test compound indicates inhibition.[15]

  • Reagent Preparation: Prepare the kinase reaction buffer, kinase/substrate solution, and ATP solution according to the manufacturer's protocol (e.g., Promega ADP-Glo™ Kinase Assay).

  • Compound Plating: Dispense test compounds into a 384-well plate to a final concentration of 10 µM. Include a positive control (a known inhibitor, e.g., Staurosporine) and a negative (vehicle) control (DMSO).[16]

  • Kinase Reaction: Add the kinase/substrate solution to each well, followed by the ATP solution to initiate the reaction. Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. Calculate the percent inhibition relative to the positive and negative controls. Hits are typically defined as compounds causing >50% inhibition.

Protocol 3.2: Cellular Anti-Proliferation Assay (MTS/MTT)

Principle: This assay assesses the effect of a compound on the viability and/or proliferation of cancer cells. A reduction in the metabolic conversion of a tetrazolium salt (like MTS or MTT) to a colored formazan product indicates cytotoxicity or cytostasis. This provides a crucial phenotypic readout of a compound's activity in a cellular context.

  • Cell Plating: Seed cancer cells (e.g., A549, human lung carcinoma) into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 10 concentrations from 0.1 nM to 10 µM). Include vehicle controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Signal Development: Add a cell viability reagent (e.g., CellTiter 96® AQueous One Solution) to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the data to vehicle-treated wells and plot the percent viability against the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Section 4: In Vitro ADME/Tox Profiling

Rationale: A potent compound is of little therapeutic value if it cannot reach its target in the body or if it causes unacceptable toxicity.[8] Early assessment of ADME/Tox properties is essential to identify compounds with favorable drug-like characteristics and to guide structure-activity relationship (SAR) studies.[9][17] This "fail early" approach saves significant resources by deprioritizing compounds with poor pharmacokinetic or safety profiles.[8]

Parameter Assay Purpose Desired Outcome
Permeability PAMPA, Caco-2Predicts intestinal absorptionHigh permeability (Papp > 10 x 10⁻⁶ cm/s)
Metabolic Stability Liver MicrosomesPredicts hepatic clearanceLow clearance (t½ > 30 min)
Plasma Protein Binding Rapid Equilibrium DialysisDetermines free drug fractionModerate binding (avoids high clearance/low efficacy)
CYP450 Inhibition P450-Glo™ AssaysAssesses risk of drug-drug interactionsIC₅₀ > 10 µM for major isoforms
Cardiotoxicity hERG Patch ClampAssesses risk of cardiac arrhythmiaIC₅₀ > 10 µM
General Cytotoxicity HEK293 Cell ViabilityMeasures baseline toxicityIC₅₀ > 30 µM

Table 2: Standard panel of in vitro ADME/Tox assays.

Protocol 4.1: Metabolic Stability in Human Liver Microsomes (HLM)

Principle: This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes. A high rate of metabolism suggests the compound may be cleared too quickly in vivo to be effective.

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the reaction mixture and the test compound (at a final concentration of 1 µM) to 37°C.

  • Reaction Initiation: Initiate the reaction by adding the test compound to the reaction mixture.

  • Time Points: Remove aliquots at specified time points (e.g., 0, 5, 15, 30, and 60 minutes). Immediately quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the intrinsic clearance and the half-life (t½).

Section 5: In Vivo Efficacy and Pharmacokinetics

Rationale: In vivo studies are the final preclinical step to validate the therapeutic hypothesis in a complex biological system.[18] Pharmacokinetic (PK) studies are performed first to understand how the drug is absorbed, distributed, and eliminated in the animal model, which is critical for designing an effective dosing regimen for the efficacy study. The efficacy study, often using a tumor xenograft model for oncology, assesses whether the compound can inhibit tumor growth at well-tolerated doses.[19][20]

G A Select Lead Candidate (Potent, Selective, Drug-like) B Phase 1: Pharmacokinetics (PK) (Single dose in healthy mice) A->B C Determine Key PK Parameters (Cmax, Tmax, AUC, t½) B->C D Phase 2: Efficacy Study (Tumor Xenograft Model) C->D E Implant Tumor Cells (e.g., A549 cells subcutaneously) D->E F Allow Tumors to Establish E->F G Randomize Mice into Groups (Vehicle, Test Compound, Positive Control) F->G H Dose for 21 Days (Based on PK data) G->H I Monitor Tumor Volume & Body Weight H->I J Terminal Endpoint: Tumor Weight & Biomarker Analysis I->J

Figure 3: Workflow for an in vivo xenograft efficacy study.

Protocol 5.1: Mouse Xenograft Model for Tumor Growth Inhibition

Principle: This protocol uses immunodeficient mice which can accept the implantation of human cancer cells.[18][20] It allows for the evaluation of a compound's anti-tumor efficacy in a living system that mimics aspects of human cancer.[19]

  • Animal Model: Use immunodeficient mice (e.g., athymic Nude or NSG mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²) and monitor animal body weight as a measure of general health.

  • Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Test Compound (dose and schedule determined by PK)

    • Group 3: Positive control (a standard-of-care agent)

  • Treatment: Administer the compounds for a defined period (e.g., 21 days).

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor weight. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume/weight between treated and vehicle groups.

References

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  • Varghese, E., et al. (2017). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. Cancer Discovery. [Link]

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  • Brehmer, D., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]

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  • Al-Ghorbani, M., et al. (2022). In Vitro Kinase Inhibition Assay. Bio-protocol. [Link]

  • Khonde, P. S., et al. (2021). The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. RSC Medicinal Chemistry. [Link]

  • Ghamlouch, F., et al. (2016). An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies. Molecular Cancer Therapeutics. [Link]

  • ACS Publications. (2024). Virtual Screening Strategies for Identifying Novel Chemotypes. Journal of Medicinal Chemistry. [Link]

  • OUCI. (2022). Synthesis and pharmacological evaluation of pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives as antimicrobial, antifungal. Organic and Medicinal Chemistry International. [Link]

  • Drug Target Review. (2022). Novel streamlined screening method could discover new horizons in chemical reaction design. Drug Target Review. [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link]

  • MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank. [Link]

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Application Notes and Protocols for Cell-Based Assays Involving (4-methoxyphenyl)-pyridin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine Derivative

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in biologically relevant interactions.[1][2] When functionalized with moieties such as a methoxyphenyl group, these derivatives often exhibit potent and selective biological activities, including anticancer properties.[3][4][5] (4-methoxyphenyl)-pyridin-3-ylmethanol represents a novel investigational compound at the intersection of these two privileged chemical entities. While direct literature on this specific molecule is nascent, its structural similarity to known anticancer agents, including those that modulate critical cell signaling pathways, warrants a thorough investigation of its therapeutic potential.[6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the bioactivity of (4-methoxyphenyl)-pyridin-3-ylmethanol in cell-based models. We will proceed under the hypothesis that this compound may exert anticancer effects, and will therefore outline a tiered approach to assess its cytotoxicity, impact on cell cycle and apoptosis, and its potential mechanism of action through modulation of the mTOR signaling pathway, a central regulator of cell growth and proliferation frequently dysregulated in cancer.[7][8][9]

Part 1: Foundational Analysis - Cytotoxicity and Antiproliferative Effects

The initial step in characterizing any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. This allows for the determination of a key pharmacological parameter, the half-maximal inhibitory concentration (IC50), which is essential for designing subsequent mechanistic studies.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, HeLa cervical cancer)[3]

  • (4-methoxyphenyl)-pyridin-3-ylmethanol

  • Doxorubicin (positive control)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of (4-methoxyphenyl)-pyridin-3-ylmethanol in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also prepare dilutions of doxorubicin as a positive control.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound or controls. Include a vehicle control (DMSO-containing medium).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundCell LineIC50 (µM) after 48h
(4-methoxyphenyl)-pyridin-3-ylmethanolMCF-7Experimental Value
(4-methoxyphenyl)-pyridin-3-ylmethanolHCT-116Experimental Value
(4-methoxyphenyl)-pyridin-3-ylmethanolHeLaExperimental Value
DoxorubicinMCF-7Reference Value
DoxorubicinHCT-116Reference Value
DoxorubicinHeLaReference Value

Part 2: Mechanistic Insights - Cell Cycle and Apoptosis Analysis

Once the antiproliferative effects of (4-methoxyphenyl)-pyridin-3-ylmethanol are established, the next logical step is to investigate the underlying mechanisms. Many anticancer agents exert their effects by inducing cell cycle arrest or promoting programmed cell death (apoptosis).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The cellular DNA content is then quantified by flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with (4-methoxyphenyl)-pyridin-3-ylmethanol at IC50 and 2x IC50 concentrations for 24 hours.

  • PBS

  • 70% ice-cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvest: Following treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cells with PBS and fix them by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Protocol 3: Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. PI is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

Materials:

  • Cancer cells treated with (4-methoxyphenyl)-pyridin-3-ylmethanol at IC50 and 2x IC50 concentrations for 48 hours.

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest the treated cells and collect them by centrifugation.

  • Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.

  • Data Analysis: Generate dot plots to differentiate between the four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Part 3: Target Identification - Interrogating the mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[8][10] Several small molecule inhibitors targeting this pathway have been developed, some of which contain pyridine moieties.[11][12] Therefore, it is prudent to investigate whether (4-methoxyphenyl)-pyridin-3-ylmethanol exerts its effects by inhibiting mTOR signaling.

Signaling Pathway Overview

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates TSC TSC1/TSC2 AKT->TSC inhibits mTORC1 mTORC1 TSC->mTORC1 inhibits S6K1 S6K1 mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Compound (4-methoxyphenyl)- pyridin-3-ylmethanol Compound->mTORC1 potential inhibition

Caption: Proposed mTOR signaling pathway and the potential inhibitory point of (4-methoxyphenyl)-pyridin-3-ylmethanol.

Protocol 4: Western Blot Analysis of mTOR Pathway Proteins

Western blotting can be used to assess the phosphorylation status of key downstream effectors of mTORC1, such as S6K1 and 4E-BP1. A decrease in the phosphorylation of these proteins upon treatment with the compound would suggest inhibition of the mTOR pathway.

Materials:

  • Cancer cells treated with (4-methoxyphenyl)-pyridin-3-ylmethanol at various concentrations for 2-4 hours.

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells in RIPA buffer. Determine the protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow Diagram:

Western_Blot_Workflow start Start: Cancer Cell Culture treatment Treat with (4-methoxyphenyl)- pyridin-3-ylmethanol start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Western Transfer (PVDF membrane) sds->transfer probing Antibody Probing (Primary & Secondary) transfer->probing detection Chemiluminescent Detection probing->detection end End: Data Analysis detection->end

Caption: Step-by-step workflow for Western Blot analysis of mTOR pathway activation.

Conclusion and Future Directions

This guide provides a foundational set of protocols to begin the characterization of (4-methoxyphenyl)-pyridin-3-ylmethanol as a potential anticancer agent. The data generated from these assays will provide a clear indication of its cytotoxic and antiproliferative activity, its effects on cell cycle progression and apoptosis, and initial insights into its mechanism of action. Positive results from these studies would justify further investigation, including:

  • Kinase Profiling: To determine the selectivity of the compound against a broader panel of kinases.

  • In Vivo Studies: To evaluate the efficacy and safety of the compound in animal models of cancer.

  • Advanced Cell Models: Utilizing 3D cell cultures or co-culture systems to better mimic the tumor microenvironment.[13][14][15]

By following a systematic and logical progression of cell-based assays, researchers can efficiently and effectively elucidate the therapeutic potential of novel compounds like (4-methoxyphenyl)-pyridin-3-ylmethanol, paving the way for the development of next-generation cancer therapies.

References

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC. (n.d.). National Center for Biotechnology Information.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020, April 8). Frontiers. Retrieved March 28, 2026, from [Link]

  • Cell-Based Assays on Microfluidics for Drug Screening | ACS Sensors. (2019, May 10). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC. (2018, September 22). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Cell-culture based test systems for anticancer drug screening - ecancermedicalscience. (2020, May 22). ecancermedicalscience. Retrieved March 28, 2026, from [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Bioinformatics Approach to mTOR Signaling Pathway-Associated Genes and Cancer Etiopathogenesis - MDPI. (2025, October 24). MDPI. Retrieved March 28, 2026, from [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022, October 17). MDPI. Retrieved March 28, 2026, from [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists | Journal of Medicinal Chemistry. (2016, April 14). ACS Publications. Retrieved March 28, 2026, from [Link]

  • 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • [6-(4-METHOXYPHENYL)PYRIDIN-3-YL]METHANOL — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 28, 2026, from [Link]

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - ResearchGate. (2023, December). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • [5-(4-METHOXYPHENYL)PYRIDIN-3-YL]METHANOL — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 28, 2026, from [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity | Journal of Pharmaceutical Research International. (2025, September 18). Journal of Pharmaceutical Research International. Retrieved March 28, 2026, from [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. (2023, February 13). Frontiers. Retrieved March 28, 2026, from [Link]

  • Identification of N-phenyl-3-methoxy-4-pyridinones as orally bioavailable H 3 receptor antagonists and β-amyloid aggregation inhibitors for the treatment of Alzheimer's disease - PubMed. (2020, December 16). PubMed. Retrieved March 28, 2026, from [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - MDPI. (2023, September 4). MDPI. Retrieved March 28, 2026, from [Link]

  • Targeting mTOR and Metabolism in Cancer: Lessons and Innovations - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC. (2020, March 10). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • A Tale of 2 Complexes: The mTOR Signaling Pathway in Cancer Development | OncLive. (n.d.). OncLive. Retrieved March 28, 2026, from [Link]

  • Superpotent, superselective mTOR inhibitors - Edinburgh Innovations. (n.d.). Edinburgh Innovations. Retrieved March 28, 2026, from [Link]

  • Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives - MDPI. (2024, June 11). MDPI. Retrieved March 28, 2026, from [Link]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][16]naphthyridin-2(1H)-one (Torin2) as a Potent, Selective, and Orally Available Mammalian Target of Rapamycin (mTOR) Inhibitor for Treatment of Cancer - PubMed. (2011, March 10). PubMed. Retrieved March 28, 2026, from [Link]

  • Optimizing mTOR Inhibitors with Property-Based Drug Design - TheraIndx. (n.d.). TheraIndx. Retrieved March 28, 2026, from [Link]

  • [6-(4-methoxyphenyl)pyridin-3-yl]methanol - PubChemLite. (n.d.). PubChemLite. Retrieved March 28, 2026, from [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (n.d.). MDPI. Retrieved March 28, 2026, from [Link]

  • Pyridine-based electron transporting materials for highly efficient organic solar cells. (n.d.). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

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Troubleshooting & Optimization

Improving the yield of (4-methoxyphenyl)-pyridin-3-ylmethanol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (4-methoxyphenyl)(pyridin-3-yl)methanol . This secondary alcohol is a critical structural motif in various drug development programs. However, its synthesis is notoriously prone to yield bottlenecks due to the Lewis basicity of the pyridine ring and the instability of heteroaryl organometallic intermediates.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you optimize your synthetic yields.

Route Overview & Mechanistic Workflows

There are two primary synthetic routes to construct the diaryl methanol core. Your choice of route dictates the specific failure modes you will encounter.

Route A: Grignard Addition (Scale-friendly, but prone to coordination and workup losses)

G A Pyridine-3-carboxaldehyde C Mg-N Coordinated Tetrahedral Intermediate A->C THF, 0 °C to RT B 4-Methoxyphenylmagnesium bromide (1.3-1.5 eq) B->C Nucleophilic Addition D Sat. NH4Cl Quench (pH 6-7) C->D Alkoxide Cleavage E (4-Methoxyphenyl) (pyridin-3-yl)methanol D->E EtOAc Extraction

Grignard addition workflow highlighting the Mg-N coordination state and pH-controlled quench.

Route B: Halogen-Lithium Exchange (High atom economy, but requires strict cryogenic control)

G A 3-Bromopyridine C 3-Pyridyllithium (Yellow Precipitate) A->C Toluene, -78 °C B n-BuLi (1.05 eq) B->C Li-Halogen Exchange E (4-Methoxyphenyl) (pyridin-3-yl)methanol C->E 1. THF Solubilization 2. Aldehyde Addition D 4-Methoxybenzaldehyde D->E

Toluene-optimized lithiation workflow preventing 3-pyridyllithium degradation via precipitation.

Troubleshooting & FAQs

Q1: My Grignard addition to pyridine-3-carboxaldehyde stalls at 50-60% conversion despite using 1.0 equivalent of 4-methoxyphenylmagnesium bromide. Why? A: This is a classic Lewis acid-base complexation issue. When adding a Grignard reagent to a pyridine derivative, the Lewis basic nitrogen atom of the pyridine ring rapidly coordinates with the magnesium atom[1]. This coordination complex can precipitate out of solution, physically sequestering the reactive species, or it can alter the electronic properties of the substrate. Because chelation-controlled additions heavily rely on the availability of free magnesium equivalents[2], a strict 1:1 stoichiometry will always result in incomplete conversion. Solution: You must use an excess (typically 1.3 to 1.5 equivalents) of the Grignard reagent to saturate the nitrogen coordination sites and leave enough free nucleophile to attack the carbonyl carbon.

Q2: I have full conversion by TLC for the Grignard route, but my isolated yield is <30% after workup. Where is my product? A: Your product is likely trapped in the aqueous layer. The resulting secondary alcohol contains a pyridine ring, which has a conjugate acid pKa of approximately 5.2. If the reaction is quenched with a strong acid like 1M HCl—a common practice for standard Grignard reactions to dissolve magnesium salts—the pyridine ring will become protonated. This forms a highly water-soluble pyridinium salt that will remain in the aqueous phase during organic extraction. Solution: The quench must be performed strictly with saturated aqueous ammonium chloride (NH₄Cl), which buffers the solution at a pH of ~6. This is acidic enough to hydrolyze the magnesium alkoxide intermediate but not acidic enough to fully protonate the pyridine ring.

Q3: I attempted the lithiation of 3-bromopyridine, but I get a complex mixture and low yields (<30%). How do I stabilize 3-pyridyllithium? A: 3-Pyridyllithium is a highly reactive and unstable intermediate. In standard ethereal solvents like THF, it can act as a strong base and deprotonate unreacted 3-bromopyridine, leading to a cascade of unwanted side reactions and a complex mixture of products. Solution: Conduct the lithium-halogen exchange in a non-polar solvent like toluene at -78 °C. Under these conditions, the generated 3-pyridyllithium immediately precipitates out of solution as a stable yellow solid, effectively protecting the organolithium species from auto-metalation[3]. Once the exchange is complete, a minimum amount of THF is added to resolubilize the intermediate just prior to the addition of 4-methoxybenzaldehyde.

Quantitative Route Comparison

Synthetic ParameterRoute A: Grignard AdditionRoute B: Halogen-Lithium Exchange
Primary Reagents Pyridine-3-carboxaldehyde + 4-Methoxyphenylmagnesium bromide3-Bromopyridine + n-BuLi + 4-Methoxybenzaldehyde
Optimal Stoichiometry 1.0 : 1.51.0 : 1.05 : 1.1
Operating Temperature 0 °C to 25 °C-78 °C (Strictly controlled)
Typical Isolated Yield 65% – 80%70% – 85%
Key Failure Mode Product loss in aqueous workup (over-protonation)Auto-metalation of 3-bromopyridine
Required Quench pH 6.0 – 7.0 (Sat. NH₄Cl)6.0 – 7.0 (Sat. NH₄Cl)

Self-Validating Experimental Protocols

Protocol A: Optimized Grignard Addition

This protocol utilizes stoichiometric excess and pH-controlled workup to maximize yield.

  • Preparation: Flame-dry a 250 mL round-bottom flask. Add pyridine-3-carboxaldehyde (1.0 equiv, 10 mmol) and anhydrous THF (40 mL). Cool the solution to 0 °C under an argon atmosphere.

  • Nucleophilic Addition: Dropwise add 4-methoxyphenylmagnesium bromide (0.5 M in THF, 1.5 equiv, 30 mL) over 20 minutes.

    • Self-Validation Check: Monitor the internal temperature and visual appearance. A slight exotherm and the formation of a cloudy suspension indicate the initiation of the Mg-N coordination complex.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Self-Validation Check: Quench a 0.1 mL aliquot in sat. NH₄Cl and extract with EtOAc. TLC (Hexanes:EtOAc 1:1, UV active) should show complete consumption of the starting aldehyde (lower Rf).

  • pH-Controlled Quench: Cool the flask back to 0 °C. Slowly add 20 mL of saturated aqueous NH₄Cl.

    • Self-Validation Check: Test the aqueous layer with pH paper. It must read between pH 6 and 7. If the pH drops below 5, carefully add saturated aqueous NaHCO₃ dropwise until the pH is corrected.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the pure alcohol.

Protocol B: Toluene-Optimized Lithiation

This protocol utilizes solvent-induced precipitation to prevent organolithium degradation.

  • Cryogenic Exchange: Flame-dry a 250 mL round-bottom flask. Add 3-bromopyridine (1.0 equiv, 10 mmol) and anhydrous toluene (50 mL). Cool the solution to -78 °C (dry ice/acetone bath) under argon.

  • Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 1.05 equiv, 6.56 mL) dropwise down the side of the flask to pre-cool the reagent before it hits the solution. Stir for 30 minutes at -78 °C.

    • Self-Validation Check: Observe the reaction flask. The successful formation of 3-pyridyllithium is visually confirmed by the appearance of a bright yellow precipitate[3]. If the solution turns dark brown/black, temperature control was lost, and decomposition has occurred.

  • Resolubilization & Addition: Add a minimum amount of pre-cooled anhydrous THF (approx. 5-10 mL) until the yellow precipitate just dissolves. Immediately add 4-methoxybenzaldehyde (1.1 equiv, 11 mmol) dropwise.

  • Completion & Quench: Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to 0 °C. Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL), dry over Na₂SO₄, and concentrate.

References[3] SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS, IDEALS (University of Illinois),https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4ff_Tj4CcMU-BYqYkbiYtEXSmYzn5Ts4AUSYKfw0OCDnQYYiXFYUR83y13OoNoAyJkvab_63aiubL-SWV9Gn2iSw644dV5F3j9SyS-8fxtpmDLbpSlDi8Ne79d7x4YZ6D-nZyPkzdSYwlqGhG91PSUqvfTWycT_0g0cFXIGS8T57W[1] Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines, ACS Publications,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4g6ZAx_MarPltUd6yJfN5CkUsStpLMc6QAB4t45NAX6CbffRMI9vc-NMpcpoit2dadYmEBOf1XUDdfTKmgbMW5AL2ByOvrYAVKALONB6Vzj2ANHNnU4zlMl5SSgwoh6zBFCgIFg==[2] Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents, ACS Omega,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGkYUemdfWSjQDsc39kjv8PG5v2MCFTV08ZZolgzH--jYP2t4qDf5nof-9hV5_p-B8zbjBPKydAZ0Lc8d439Z3LZ14gJeXu5hIrFdNY07_apERdLWvhtPk-Dc0w7E1LUCuJGQkP5lgv0VoG8c=

Sources

Technical Support Center: Overcoming Challenges in the Purification of (4-methoxyphenyl)-pyridin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of (4-methoxyphenyl)-pyridin-3-ylmethanol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, ensuring the attainment of high-purity material crucial for downstream applications.

I. Understanding the Molecule: Key Physicochemical Properties

(4-methoxyphenyl)-pyridin-3-ylmethanol is a polar molecule containing both a pyridine ring and a methoxy-substituted phenyl group. Its polarity is a key consideration in developing effective purification strategies. The presence of the basic pyridine nitrogen and the hydroxyl group allows for hydrogen bonding, influencing its solubility in various solvents.

II. Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues that may arise during the purification of (4-methoxyphenyl)-pyridin-3-ylmethanol, providing potential causes and actionable solutions.

Problem 1: Low Yield After Initial Work-up

Potential Cause A: Incomplete Reaction or Side Reactions The synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol, often via a Grignard reaction, can be prone to side reactions that consume starting materials and reduce the yield of the desired product.[1]

Solution:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure complete consumption of the limiting reagent.

  • Control of Reaction Conditions: Maintain optimal reaction temperatures and use anhydrous solvents to minimize the formation of byproducts.[1]

Potential Cause B: Product Loss During Extraction The polarity of (4-methoxyphenyl)-pyridin-3-ylmethanol can lead to its partial solubility in the aqueous layer during work-up, resulting in lower yields.

Solution:

  • Multiple Extractions: Perform multiple extractions (3-4 times) with a suitable organic solvent such as ethyl acetate or dichloromethane to maximize the recovery of the product from the aqueous phase.

  • Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution) to reduce the amount of dissolved water and improve product recovery upon solvent evaporation.

Problem 2: Persistent Impurities After Purification

Potential Cause A: Co-elution during Column Chromatography Impurities with similar polarity to the target compound can be challenging to separate using column chromatography.

Solution:

  • Solvent System Optimization: Systematically screen different solvent systems for column chromatography. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or acetone). Gradually increasing the polarity of the eluent (gradient elution) can improve separation.[2]

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina or reverse-phase silica.

Potential Cause B: Ineffective Recrystallization The choice of solvent is critical for successful recrystallization. An inappropriate solvent may lead to oiling out or co-precipitation of impurities.

Solution:

  • Systematic Solvent Screening: Test the solubility of the crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, and toluene/heptane mixtures). The ideal solvent will dissolve the compound when hot but have low solubility when cold.[3]

  • Use of a Solvent/Anti-solvent System: If a single suitable solvent cannot be identified, a mixed solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can promote the formation of pure crystals.[3]

Problem 3: Product Degradation

Potential Cause: Oxidation or Light Sensitivity Pyridine-containing compounds can be susceptible to oxidation and degradation upon exposure to air and light.[4]

Solution:

  • Inert Atmosphere: Whenever possible, handle and store (4-methoxyphenyl)-pyridin-3-ylmethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Protection from Light: Store the compound in amber vials or wrap containers in aluminum foil to protect it from light.

  • Controlled Storage Temperature: Store the purified compound at a low temperature (e.g., 2-8 °C) to minimize degradation over time.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a column chromatography method for (4-methoxyphenyl)-pyridin-3-ylmethanol?

A1: Due to the polarity of the molecule, a good starting point for normal-phase column chromatography on silica gel is an eluent system of hexanes and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. Monitor the separation using TLC to determine the optimal solvent ratio. A small amount of a more polar solvent like methanol can be added to the eluent if the compound is not eluting.

Q2: What are some common impurities to expect from a Grignard synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol?

A2: Common impurities from a Grignard reaction include unreacted starting materials (e.g., 3-bromopyridine and 4-methoxybenzaldehyde) and homocoupling byproducts of the Grignard reagent (e.g., 3,3'-bipyridine). These can often be removed by a combination of acid-base extraction and chromatography.

Q3: How can I effectively remove acidic or basic impurities?

A3: An acid-base extraction is a highly effective method. To remove acidic impurities, wash the organic solution of your crude product with a mild aqueous base like sodium bicarbonate solution. To remove basic impurities (such as unreacted pyridine starting materials), wash the organic solution with a dilute aqueous acid like 1M HCl. The desired (4-methoxyphenyl)-pyridin-3-ylmethanol is weakly basic and may partition into the acidic aqueous layer, so it's important to then basify the aqueous layer and back-extract with an organic solvent to recover any product.[5]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly. To remedy this, try adding a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool much more slowly. Using a slightly different solvent system or a solvent/anti-solvent combination can also prevent oiling out.

Q5: What is the best way to monitor the purity of my fractions during column chromatography?

A5: Thin Layer Chromatography (TLC) is the most common and effective method. Use the same solvent system for TLC as you are using for the column chromatography. Spot the collected fractions on a TLC plate, elute, and visualize the spots under a UV lamp. Combine the fractions that contain only the spot corresponding to your pure product.[6]

IV. Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude (4-methoxyphenyl)-pyridin-3-ylmethanol in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 9:1 hexanes:ethyl acetate) and collect fractions.

  • Gradient Elution (Optional): If the product does not elute, gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexanes:ethyl acetate).

  • Fraction Analysis: Analyze the collected fractions by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization (Solvent/Anti-Solvent Method)
  • Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol or acetone) in which it is readily soluble.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., hexanes or water) in which the product is insoluble, until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

V. Data Presentation

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Column Chromatography >98%High resolution for separating closely related impurities.Can be time-consuming and require large volumes of solvent.
Recrystallization >99% (if optimized)Can provide very high purity material; scalable.Requires finding a suitable solvent system; can have lower yields.
Acid-Base Extraction N/A (pre-purification step)Excellent for removing acidic or basic impurities.May not remove neutral impurities.

VI. Visualization of Purification Workflow

PurificationWorkflow Crude_Product Crude (4-methoxyphenyl)-pyridin-3-ylmethanol Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Remove acidic/basic impurities Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography Separate neutral impurities Recrystallization Recrystallization Column_Chromatography->Recrystallization Final polishing Pure_Product Pure Product (>99%) Recrystallization->Pure_Product

Sources

Technical Support Center: Synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol. As a critical building block in medicinal chemistry, the efficient synthesis of this diarylmethanol is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions encountered during its preparation, primarily via the Grignard reaction. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate experimental issues but also to proactively design more robust synthetic strategies.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol, typically achieved by the addition of a 3-pyridyl Grignard reagent to 4-methoxybenzaldehyde, is a powerful C-C bond-forming reaction.[1] However, the nuanced reactivity of the pyridyl system and the inherent sensitivity of Grignard reagents can lead to several side reactions, impacting yield and purity. This section addresses the most common problems, their root causes, and validated solutions.

Problem 1: Low or No Yield of the Desired Product

Symptom: After work-up and purification, the isolated yield of (4-methoxyphenyl)-pyridin-3-ylmethanol is significantly lower than expected, or in some cases, no product is isolated at all.

Potential Causes & Solutions:

  • Cause A: Inactive Grignard Reagent. The pyridyl Grignard reagent is highly basic and nucleophilic, making it susceptible to deactivation by acidic protons.[2][3]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[4][5] Solvents like THF or diethyl ether must be anhydrous.[6][7] If you suspect water contamination, consider titrating your Grignard reagent before use to determine its exact concentration.[5]

  • Cause B: Poor Grignard Formation. The magnesium metal surface can be coated with a passivating layer of magnesium oxide, preventing the reaction with 3-halopyridine.[2]

    • Solution: Activate the magnesium turnings prior to the addition of the halide. This can be achieved by adding a small crystal of iodine, which will disappear as the reaction initiates, or by using a few drops of 1,2-dibromoethane.[4] Ensure the magnesium is of good quality and has a shiny surface.[5]

  • Cause C: Competing Enolization. If the aldehyde (4-methoxybenzaldehyde) has acidic α-protons, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition.[3] While 4-methoxybenzaldehyde lacks α-protons, this is a crucial consideration for other aldehyde substrates.

    • Solution: For substrates prone to enolization, conduct the reaction at lower temperatures (e.g., -78 °C to 0 °C) to favor the kinetic nucleophilic addition pathway.[5]

  • Cause D: Halogen-Metal Exchange. A competing reaction can occur where the initially formed Grignard reagent reacts with the starting 3-halopyridine. This leads to the formation of a pyridylmagnesium halide, which upon hydrolysis, produces pyridine.[8]

    • Solution: Slow, dropwise addition of the 3-halopyridine to the activated magnesium can help to minimize the concentration of unreacted halide in the presence of the Grignard reagent.

Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low or No Product Yield check_reagent Step 1: Verify Grignard Reagent Activity start->check_reagent sub_reagent1 Anhydrous Conditions Met? check_reagent->sub_reagent1 check_formation Step 2: Assess Grignard Formation Conditions sub_formation1 Mg Activation Performed? check_formation->sub_formation1 check_reaction Step 3: Evaluate Reaction Conditions sub_reaction1 Optimal Temperature Used? check_reaction->sub_reaction1 check_starting_materials Step 4: Inspect Starting Material Purity sub_sm1 Aldehyde Purity Confirmed? check_starting_materials->sub_sm1 sub_reagent2 Reagent Titrated? sub_reagent1->sub_reagent2 Yes solution_reagent1 Solution: Rigorously dry all glassware and solvents. Use inert atmosphere. sub_reagent1->solution_reagent1 No sub_reagent2->check_formation Yes solution_reagent2 Solution: Titrate Grignard to determine active concentration. sub_reagent2->solution_reagent2 No sub_formation1->check_reaction Yes solution_formation1 Solution: Use I2 or 1,2-dibromoethane for activation. sub_formation1->solution_formation1 No sub_reaction1->check_starting_materials Yes solution_reaction1 Solution: Maintain low temperature (e.g., 0 °C) during addition. sub_reaction1->solution_reaction1 No solution_sm1 Solution: Purify aldehyde if necessary (e.g., distillation). sub_sm1->solution_sm1 No

Caption: Troubleshooting workflow for low product yield.

Problem 2: Presence of Significant Impurities in the Crude Product

Symptom: TLC, GC-MS, or NMR analysis of the crude reaction mixture shows multiple spots or peaks in addition to the desired product.

Potential Causes & Solutions:

  • Cause A: Homocoupling (Wurtz-type Reaction). The Grignard reagent can react with the unreacted 3-halopyridine to form 3,3'-bipyridine. This is a major side reaction, especially if the local concentration of the halide is high.[3][4]

    • Solution: Add the 3-halopyridine solution slowly and at a steady rate to the magnesium suspension to maintain a low concentration of the halide.[4] Using a syringe pump for the addition can provide excellent control.

  • Cause B: Benzene Formation. If there is any moisture present, the highly basic 3-pyridylmagnesium halide will be protonated to form pyridine.[2][7]

    • Solution: As with low yield issues, strict anhydrous conditions are critical.[3]

  • Cause C: Unreacted Starting Materials. Incomplete reaction will lead to the presence of 4-methoxybenzaldehyde and derivatives of 3-halopyridine in the final mixture.

    • Solution: Ensure the Grignard reagent is used in a slight excess (typically 1.1-1.5 equivalents) relative to the aldehyde. Allow for sufficient reaction time, monitoring by TLC until the aldehyde spot disappears.

  • Cause D: Over-addition to an Ester Impurity. If the 4-methoxybenzaldehyde starting material has been oxidized to 4-methoxybenzoic acid and subsequently esterified, the Grignard reagent can add twice to form a tertiary alcohol.[3][9]

    • Solution: Use high-purity, freshly distilled, or recently purchased 4-methoxybenzaldehyde.

Table 1: Common Impurities and Their Origin

ImpurityChemical StructureLikely CauseMitigation Strategy
3,3'-BipyridinePyridyl-PyridylHomocoupling (Wurtz) of Grignard with 3-halopyridine.Slow addition of halide; maintain dilute conditions.
PyridinePyridyl-HProtonation of Grignard reagent by water.Strict anhydrous conditions; use of inert atmosphere.[7]
(4-methoxyphenyl)methaneAnisyl-HReduction of the aldehyde (see FAQ 3).Use of a non-reducing Grignard reagent; controlled temperature.
Bis(4-methoxyphenyl)methanolAnisyl-CH(OH)-AnisylCannizzaro-type side reaction of the aldehyde.Less common, ensure slow Grignard addition at low temp.

Frequently Asked Questions (FAQs)

Q1: Why is THF often preferred over diethyl ether as a solvent for this reaction?

A1: Tetrahydrofuran (THF) is a better solvent for stabilizing the Grignard reagent due to its higher solvating power for the magnesium species.[4] This can lead to a higher concentration of the active monomeric Grignard species in solution, potentially increasing the reaction rate and yield. However, diethyl ether has a lower boiling point, which can be advantageous for controlling the exotherm of the Grignard formation.

Q2: My reaction mixture turned dark brown/black during the Grignard formation. Is this normal?

A2: A color change to gray or brown is typical for Grignard reagent formation.[3] However, a very dark brown or black color could indicate decomposition or the formation of finely divided metal from side reactions like Wurtz coupling.[3] While not always detrimental, it warrants careful monitoring of the reaction's progress.

Q3: Besides the desired alcohol, I've isolated some (4-methoxyphenyl)methane. How did this reduction product form?

A3: This can occur if the Grignard reagent itself or an impurity acts as a hydride source. Some Grignard reagents, particularly those with β-hydrogens (e.g., isopropylmagnesium bromide), can reduce aldehydes via a Meerwein-Ponndorf-Verley-type mechanism. While less common with aryl Grignards, impurities in the magnesium or halide could potentially facilitate this pathway.

Q4: Can I use 3-chloropyridine instead of 3-bromopyridine to form the Grignard reagent?

A4: While possible, it is generally more challenging. The reactivity of organic halides for Grignard formation follows the trend I > Br > Cl.[6] The C-Cl bond is stronger and less readily undergoes oxidative addition to magnesium. Formation from 3-chloropyridine often requires more vigorous activation of the magnesium (e.g., using Rieke magnesium) or the use of entrainment agents. For laboratory-scale synthesis, 3-bromopyridine is the more reliable choice.

Q5: What is the best work-up procedure to maximize the isolation of the product?

A5: A careful work-up is crucial. The reaction should be quenched by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic proton source that protonates the magnesium alkoxide intermediate to form the alcohol while minimizing the risk of acid-catalyzed degradation.[1] Avoid using strong acids like HCl, which can protonate the pyridine nitrogen and potentially lead to side reactions or purification challenges. After quenching, the product is typically extracted into an organic solvent like ethyl acetate or dichloromethane.

Reaction Scheme: Grignard Synthesis and Key Side Products

reaction_scheme R1 3-Bromopyridine I1 3-Pyridylmagnesium bromide (Grignard Reagent) R1->I1 + Mg / THF R2 Mg, THF R3 4-Methoxybenzaldehyde P1 (4-methoxyphenyl)-pyridin- 3-ylmethanol (Desired Product) I1->P1 + 4-Methoxybenzaldehyde then H3O+ work-up SP1 3,3'-Bipyridine I1->SP1 + 3-Bromopyridine (Wurtz) SP2 Pyridine I1->SP2 + H2O (Trace Moisture)

Sources

Technical Support Center: Degradation of (4-methoxyphenyl)-pyridin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (4-methoxyphenyl)-pyridin-3-ylmethanol. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of this molecule. The information is presented in a question-and-answer format to address specific challenges you may encounter during experimental work.

Section 1: General Degradation Profile & FAQs

This section addresses the fundamental stability characteristics of (4-methoxyphenyl)-pyridin-3-ylmethanol based on its chemical structure.

Q1: What are the most likely degradation pathways for (4-methoxyphenyl)-pyridin-3-ylmethanol under typical storage and stress conditions?

A1: Based on its functional groups—a pyridyl ring, a primary alcohol, and a methoxyphenyl group—the molecule is susceptible to several degradation pathways. The most probable routes are oxidation, photodegradation, and to a lesser extent, acid/base-catalyzed reactions. Thermal degradation may also occur at elevated temperatures.

Q2: Which functional groups in the molecule are most susceptible to degradation?

A2: The primary alcohol (-CH₂OH) and the pyridine nitrogen are the most reactive sites.

  • Primary Alcohol: This group is readily susceptible to oxidation, which can occur in the presence of atmospheric oxygen, trace metal impurities, or oxidizing agents. It will likely oxidize first to an aldehyde and subsequently to a carboxylic acid.[1][2][3]

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a potential site for N-oxidation, especially in the presence of strong oxidizing agents like peroxides.

  • Methoxyphenyl Group: The ether linkage in the methoxyphenyl group is generally stable but can be cleaved under harsh acidic conditions. The aromatic ring itself can be a target for hydroxylation under oxidative or photolytic stress.

Q3: What are the predicted major degradation products I should be looking for?

A3: You should primarily target the detection of oxidation products. The table below summarizes the most likely degradants and their expected mass change relative to the parent molecule.

Predicted DegradantDegradation PathwayMass Change
(4-methoxyphenyl)-pyridin-3-yl-carboxaldehydeOxidation-2 Da
(4-methoxyphenyl)-pyridin-3-yl-carboxylic acidOxidation+14 Da
(4-methoxyphenyl)-pyridin-3-yl-methanol-N-oxideOxidation+16 Da
Pyridin-3-yl-methanolHydrolysis (Ether Cleavage)-106 Da
4-methoxybenzoic acidOxidation & C-C bond cleavage-

Section 2: Forced Degradation Studies - Troubleshooting Guide

Forced degradation studies are essential for understanding stability and developing stability-indicating analytical methods.[4][5][6] This section provides guidance on designing and troubleshooting these experiments.

Q4: I am designing a forced degradation study. What stress conditions should I apply?

A4: A comprehensive forced degradation study should evaluate the effects of hydrolysis, oxidation, heat, and light, as recommended by ICH guidelines (Q1A R2).[4][5][6][7] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely destroying the sample.[4][7][8]

Stress ConditionRecommended ProtocolPotential Observations
Acid Hydrolysis 0.1 M HCl at 60-80°CMonitor for potential cleavage of the methoxy ether linkage.
Base Hydrolysis 0.1 M NaOH at 60-80°CGenerally, the molecule is expected to be more stable under basic conditions than acidic ones.
Oxidation 3% H₂O₂ at room temperatureExpect significant degradation, primarily at the alcohol and pyridine nitrogen.[1][2]
Thermal 80-100°C (dry heat)Monitor for dehydration or other thermally induced reactions.[9][10]
Photostability Expose to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).Pyridine-containing compounds can be susceptible to photolytic degradation.[11][12][13][14]

A suggested workflow for conducting these studies is outlined in the diagram below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of (4-methoxyphenyl)-pyridin-3-ylmethanol Control Prepare Control Sample (Unstressed) Prep->Control Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Expose to Stress Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Expose to Stress Thermal Thermal (80°C, Dry Heat) Prep->Thermal Expose to Stress Photo Photolytic (ICH Q1B) Prep->Photo Expose to Stress HPLC HPLC-UV Analysis Control->HPLC Analyze Samples Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS for Peak ID HPLC->LCMS Identify Unknown Peaks MassBalance Calculate Mass Balance HPLC->MassBalance Quantify Peaks

Forced degradation experimental workflow.

Q5: My HPLC chromatogram shows several new, unexpected peaks after oxidative stress. What could they be?

A5: Oxidative stress is expected to generate multiple degradation products. The primary alcohol can be oxidized to an aldehyde and then to a carboxylic acid.[1][2][3] Additionally, the pyridine ring can be oxidized to its N-oxide. It's also possible to see products of ring hydroxylation on either the pyridine or the methoxyphenyl ring. To identify these peaks, LC-MS/MS is the recommended technique, as it can provide molecular weight information and fragmentation patterns to help elucidate the structures.

The diagram below illustrates the most probable oxidative degradation pathways.

G Parent (4-methoxyphenyl)-pyridin-3-ylmethanol (Parent) Aldehyde (4-methoxyphenyl)-pyridin-3-yl-carboxaldehyde Parent->Aldehyde Oxidation N_Oxide (4-methoxyphenyl)-pyridin-3-yl-methanol-N-oxide Parent->N_Oxide N-Oxidation CarboxylicAcid (4-methoxyphenyl)-pyridin-3-yl-carboxylic acid Aldehyde->CarboxylicAcid Further Oxidation

Predicted oxidative degradation pathways.

Q6: I am observing poor mass balance in my stability study. What are the possible reasons?

A6: Poor mass balance suggests that not all degradation products are being detected. Common reasons include:

  • Non-UV Active Degradants: Some degradation products may lack a chromophore and will be invisible to a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel.

  • Volatile Degradants: Small molecule fragments may be too volatile to be retained on the HPLC column. GC-MS may be necessary to detect these.

  • Incomplete Elution: Highly polar or reactive degradants may be irreversibly adsorbed to the column. A thorough column wash with a strong solvent after each run can help mitigate this.

  • Co-elution: A degradant peak may be hidden under the parent peak or another peak. Method optimization is necessary to improve resolution.

Q7: How can I distinguish between different isomeric degradation products, for example, from ring hydroxylation?

A7: Separating isomers can be challenging.[15] High-resolution HPLC is key. Consider the following:

  • Column Chemistry: Test different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.

  • Mobile Phase pH: Adjusting the mobile phase pH can alter the ionization state of the pyridine ring and any acidic or basic functional groups on the degradants, which can significantly impact retention and selectivity.[16][17]

  • Organic Modifier: Switching between acetonitrile and methanol can change peak selectivity.[15]

  • Advanced Techniques: For very difficult separations, consider 2D-LC or specialized chiral columns if the degradants are stereoisomers.

Section 3: Analytical Methodology - Protocol & Troubleshooting

A robust, stability-indicating analytical method is crucial for accurate degradation studies.

Q8: What is a good starting point for developing a stability-indicating HPLC method for this compound?

A8: A reversed-phase HPLC method with UV detection is a standard and effective starting point.

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for the basic pyridine moiety.[16][18]
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase HPLC.
Gradient 10-90% B over 20 minutesA broad gradient is useful for initial screening to elute all potential degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or 275 nmPyridine and methoxyphenyl groups have strong UV absorbance in this range.[18]
Column Temp. 30°CProvides reproducible retention times.
Q9: I'm having trouble with peak tailing and poor resolution. What are some common causes and solutions?

A9: Peak tailing for basic compounds like this is often due to interactions with residual silanols on the silica-based column packing.[19][20]

IssueCommon Cause(s)Troubleshooting Solution(s)
Peak Tailing - Silanol interactions with the pyridine nitrogen.[19] - Column overload.- Lower the mobile phase pH (e.g., to 2.5-3.5) to ensure the pyridine is fully protonated. - Add a competing base like 0.1% triethylamine (TEA) to the mobile phase.[15] - Use a high-purity, end-capped column. - Reduce the sample injection volume or concentration.[20]
Poor Resolution - Inadequate separation between parent and degradant peaks. - Co-elution of multiple degradants.- Optimize the gradient slope (make it shallower for better separation). - Adjust mobile phase pH to alter selectivity.[21] - Try a different organic modifier (e.g., methanol instead of acetonitrile). - Use a longer column or a column with smaller particles for higher efficiency.
Drifting Retention Times - Poor column equilibration. - Mobile phase composition change. - Temperature fluctuations.- Ensure at least 10-15 column volumes for equilibration between gradient runs.[20][22] - Prepare fresh mobile phase daily. - Use a column oven to maintain a constant temperature.[20]
Ghost Peaks - Contaminants in the mobile phase or from the injector.- Use high-purity HPLC-grade solvents and additives.[17] - Flush the system and injector with a strong solvent.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher.
  • Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • A Comparative Guide to the Reactivity of 3-Pyridinemethanol and 4-Pyridinemethanol for Researchers and Drug Development Professi. Benchchem.
  • UV Photolysis for Accelerating Pyridine Biodegradation. ACS Publications.
  • Photochemical and photocatalytic degradation of pyridine in the... ResearchGate.
  • The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride).
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
  • Technical Support Center: Hydrolysis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane. Benchchem.
  • A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. ResearchGate.
  • HPLC Troubleshooting Guide.
  • Theoretical analysis on alkaline hydrolysis mechanisms of N-(2-methoxyphenyl) benzamide.
  • An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Aminobenzyl Alcohol. Benchchem.
  • Technical Support Center: Managing Difficult-to-Separate Pyridine Isomers. Benchchem.
  • A kinetic study of the oxidation of 2-pyridinemethanol, 2-pyridinecarboxaldehyde and 2,6-pyridinedimethanol by chromium(VI) in acidic aqueous media. ResearchGate.
  • HPLC Troubleshooting Guide.
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. ResearchGate.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
  • Shock wave study of the thermal decomposition of benzyl alcohol (Conference). OSTI.GOV.

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Troubleshooting unexpected spectroscopic results for (4-methoxyphenyl)-pyridin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: April 2026

An advanced technical support resource for researchers, scientists, and drug development professionals encountering anomalous spectroscopic results with (4-methoxyphenyl)-pyridin-3-ylmethanol.

Technical Support Center: (4-methoxyphenyl)-pyridin-3-ylmethanol

This guide provides in-depth troubleshooting for unexpected spectroscopic results in the analysis of (4-methoxyphenyl)-pyridin-3-ylmethanol. It is designed to move beyond simple procedural checklists, offering causal explanations and robust experimental protocols to diagnose and resolve common issues encountered in a research setting.

Section 1: Foundational Spectroscopic Data

Before troubleshooting, it is essential to have a baseline for comparison. The following data represents the expected spectroscopic characteristics of pure (4-methoxyphenyl)-pyridin-3-ylmethanol.

Table 1: Expected Spectroscopic Data for (4-methoxyphenyl)-pyridin-3-ylmethanol
Parameter Expected Value / Observation Comments
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
¹H NMR (400 MHz, CDCl₃) δ ~8.55 (d, J=2.0 Hz, 1H, Py-H2), ~8.45 (dd, J=4.8, 1.6 Hz, 1H, Py-H4), ~7.70 (dt, J=8.0, 2.0 Hz, 1H, Py-H6), ~7.30 (dd, J=8.0, 4.8 Hz, 1H, Py-H5), ~7.25 (d, J=8.8 Hz, 2H, Ar-H), ~6.90 (d, J=8.8 Hz, 2H, Ar-H), ~5.75 (s, 1H, CH-OH), ~3.80 (s, 3H, OCH₃), ~2.5-4.0 (br s, 1H, OH)The hydroxyl proton shift is highly variable and depends on concentration, solvent, and temperature.[1][2]
¹³C NMR (101 MHz, CDCl₃) δ ~159.5 (Ar-C-OCH₃), ~148.8 (Py-C), ~148.0 (Py-C), ~140.0 (Py-C), ~134.5 (Py-C), ~134.0 (Ar-C), ~128.0 (Ar-CH), ~123.5 (Py-CH), ~114.2 (Ar-CH), ~74.0 (CH-OH), ~55.3 (OCH₃)Assignments are predictive; actual values may vary slightly.
IR (KBr/ATR, cm⁻¹) ~3400-3200 (br, O-H stretch), ~3100-3000 (sp² C-H stretch), ~2950-2850 (sp³ C-H stretch), ~1610, 1585, 1510 (C=C/C=N aromatic stretch), ~1250 (asym, C-O-C stretch), ~1030 (sym, C-O-C stretch)The broad O-H band is characteristic of an alcohol. The C=N stretch of the pyridine ring is often observed in the 1600-1580 cm⁻¹ region.[3]
Mass Spec (EI) M⁺ at m/z 215. M⁺-1 at m/z 214. Key fragments: m/z 184 ([M-OCH₃]⁺), 135 ([M-C₆H₄OCH₃]⁺), 107 ([C₆H₄OCH₃]⁺).Fragmentation patterns can help confirm the structure. The molecular ion should be clearly visible.

Section 2: Troubleshooting ¹H NMR Spectra - FAQs

This section addresses the most common questions arising from unexpected ¹H NMR results.

Q1: My hydroxyl (-OH) proton signal is missing, or it appears as a very broad, rolling peak that I can't integrate. Is my sample degraded?

A1: This is one of the most frequent observations for alcohol-containing compounds and is rarely indicative of degradation. The appearance of the hydroxyl proton is highly sensitive to its chemical environment and dynamic processes.[1]

  • Causality (The "Why"):

    • Proton Exchange: The hydroxyl proton is "labile" or "exchangeable." It can rapidly exchange with other labile protons in the sample, most commonly trace amounts of water (H₂O or HOD) in the deuterated solvent.[1][4] If this exchange is fast on the NMR timescale, the signal broadens, sometimes to the point of disappearing into the baseline.[1]

    • Solvent Effects: The choice of deuterated solvent significantly impacts the -OH signal.

      • Aprotic, Non-H-Bonding Solvents (e.g., CDCl₃, Benzene-d₆): In these solvents, intermolecular hydrogen bonding between your alcohol molecules dominates. The chemical shift is highly concentration-dependent, and peaks are often broad due to exchange.[1]

      • H-Bonding Accepting Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents form strong hydrogen bonds with the -OH proton, slowing down intermolecular exchange. This typically results in a sharper, more defined signal that may even show coupling to the adjacent benzylic proton.[1][5]

      • Protic Solvents (e.g., MeOD, D₂O): These solvents contain exchangeable deuterium. The -OH proton will rapidly exchange with the solvent's deuterium, causing the signal to become completely invisible in the ¹H spectrum.[1]

  • Troubleshooting & Validation:

    • Run the spectrum in DMSO-d₆: This is often the best way to observe a sharp -OH signal.

    • Perform a D₂O Exchange Experiment: This is a definitive test. Add a single drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The labile -OH peak will disappear, confirming its identity.[4] (See Protocol 1).

Q2: I see extra, sharp signals in my spectrum that don't belong to my molecule. What are they?

A2: These are almost certainly impurities. Identifying the source is key to obtaining a clean spectrum.

  • Causality (The "Why"):

    • Residual Solvents: The most common source is residual solvent from your reaction workup or purification (e.g., Ethyl Acetate, Hexanes, Dichloromethane).[6][7][8][9]

    • Grease: Silicone grease from ground glass joints is a frequent contaminant, typically appearing as a singlet around 0 ppm.[6][10]

    • Plasticizers: Phthalates can leach from plastic labware or NMR tube caps, especially with chlorinated solvents.[10]

  • Troubleshooting & Validation:

    • Consult an Impurity Table: Compare the chemical shifts of the unknown peaks with published tables of common laboratory contaminants.[6][7][8][9]

    • Run a Blank Spectrum: Acquire a spectrum of the deuterated solvent from the same bottle. This will confirm if the solvent itself is contaminated.[4]

    • Improve Sample Preparation: Ensure your sample is thoroughly dried under high vacuum and that all glassware is scrupulously clean. (See Protocol 3).

Table 2: Common ¹H NMR Impurities in CDCl₃ and DMSO-d₆
Contaminant Approx. δ in CDCl₃ (ppm) Approx. δ in DMSO-d₆ (ppm) Multiplicity
Water (H₂O/HOD)~1.56~3.33s (br)
Acetone2.172.09s
Dichloromethane5.305.76s
Ethyl Acetate2.05 (s), 4.12 (q), 1.26 (t)2.00 (s), 3.98 (q), 1.15 (t)s, q, t
Hexane1.26, 0.881.24, 0.86m (br)
Silicone Grease~0.07~0.05s (br)
Source: Adapted from Gottlieb, H. E., et al. (1997) and Fulmer, G. R., et al. (2010).[6][8]
Q3: The aromatic region is more complex than expected. I see more than the predicted number of doublets and multiplets. What's happening?

A3: This could be due to several factors, ranging from impurities to unexpected chemical changes.

  • Causality (The "Why"):

    • Unreacted Starting Materials: The most common cause is the presence of residual starting materials from the synthesis, such as 3-pyridinecarboxaldehyde or a 4-methoxyphenyl organometallic reagent.

    • Isomeric Impurities: If the synthesis involved precursors with similar structures (e.g., using a mixture of bromo-pyridines), you might have positional isomers of your final product.[11] For example, contamination with (4-methoxyphenyl)-pyridin-2-ylmethanol or (4-methoxyphenyl)-pyridin-4-ylmethanol would give rise to different aromatic splitting patterns.

    • Oxidation: The benzylic alcohol is susceptible to oxidation to the corresponding ketone, (4-methoxyphenyl)(pyridin-3-yl)methanone. This would introduce a new set of aromatic signals and cause the disappearance of the benzylic CH-OH and the alcohol OH signals.

    • Protonation/Salt Formation: The pyridine nitrogen is basic. If your NMR solvent (e.g., CDCl₃, which can contain trace DCl) is slightly acidic, or if the sample was purified using acid, the pyridine nitrogen can become protonated. This significantly alters the electronic structure of the pyridine ring, causing large downfield shifts of the pyridine protons.

  • Troubleshooting & Validation:

    • Check Purity: Use an orthogonal technique like LC-MS or TLC to assess the purity of your sample.

    • Spiking Experiment: If you suspect a particular starting material is present, intentionally add a small amount to your NMR sample and see if the suspect peaks increase in intensity.

    • Acquire a ¹³C NMR: The presence of a carbonyl carbon signal around δ 190-200 ppm would strongly suggest oxidation to the ketone.

    • Neutralization: Add a drop of a non-nucleophilic base like triethylamine-d₁₅ or a small amount of basic alumina to the NMR tube to neutralize any acid and see if the pyridine signals shift back to their expected positions.

Section 3: Troubleshooting IR and MS Data

Q4: My IR spectrum shows a strong, sharp peak around 1700-1670 cm⁻¹. The broad -OH band is gone. What happened?

A4: This is a classic indicator that your alcohol has been oxidized to a ketone.

  • Causality (The "Why"): The C=O bond of a ketone has a very strong and characteristic absorption in this region of the IR spectrum. Benzylic alcohols can be sensitive to air oxidation, especially if stored for long periods, exposed to light, or contaminated with metal catalysts. The corresponding disappearance of the broad O-H stretch above 3200 cm⁻¹ further confirms this transformation. The product formed is (4-methoxyphenyl)(pyridin-3-yl)methanone.

  • Troubleshooting & Validation:

    • Confirm with NMR: Take a ¹H NMR of the sample. You should observe the disappearance of the benzylic methine proton (~5.75 ppm) and the alcohol proton. The aromatic signals will also shift.

    • Confirm with Mass Spec: The mass spectrum should show the molecular ion for the ketone (C₁₃H₁₁NO₂), which has a mass of 213.23 g/mol , two mass units less than the starting alcohol.

Q5: My mass spectrum shows a molecular ion peak at M+1 or M+23. Is this an impurity?

A5: Not necessarily. This is likely an artifact of the ionization method used.

  • Causality (The "Why"):

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): These are "soft" ionization techniques that often produce adducts.

      • [M+H]⁺: Protonation of the basic pyridine nitrogen is very common, resulting in a peak at m/z 216.

      • [M+Na]⁺: Adduction with sodium ions, ubiquitous in glassware and solvents, is also very common, giving a peak at m/z 238.

    • Electron Ionization (EI): This is a "hard" technique and should show the molecular ion [M]⁺ at m/z 215. If you see adducts here, it may suggest issues with the instrument source.

  • Troubleshooting & Validation:

    • Check the Ionization Method: Confirm how the data was acquired.

    • Look for the Molecular Ion: In ESI or CI, you should still be able to find the expected [M+H]⁺ or other adducts that correspond to your molecular weight.

    • Analyze Fragmentation: The fragmentation pattern should still be consistent with your structure, regardless of the parent ion observed.

Section 4: Advanced Troubleshooting & Experimental Protocols

Protocol 1: D₂O Exchange for Identifying Labile Protons

This protocol definitively identifies exchangeable protons like -OH.[4]

  • Acquire Initial Spectrum: Dissolve ~5-10 mg of your compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Acquire a standard ¹H NMR spectrum.

  • Identify Target Peak: Note the chemical shift and appearance of the peak you suspect is the hydroxyl proton.

  • Add D₂O: Add one drop (~20-30 µL) of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube securely and shake it vigorously for about 30 seconds to ensure thorough mixing.[4] You may see a second immiscible layer, which is normal.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The signal corresponding to the -OH proton (and any water present) will have disappeared or significantly decreased in intensity.

Protocol 2: Best Practices for NMR Sample Preparation

Following these steps will minimize contamination from solvents, water, and particulates.[4][12][13]

  • Glassware Cleaning: Thoroughly clean all glassware (vials, pipettes) with a suitable solvent (e.g., acetone) and dry in an oven at >100 °C for several hours. NMR tubes should be cleaned with solvent and dried similarly or under high vacuum.

  • Sample Drying: Ensure your purified compound is completely free of residual solvents by drying under high vacuum for several hours before preparing the NMR sample.

  • Use High-Purity Solvents: Use deuterated solvents from freshly opened ampoules or bottles to minimize water content.[4]

  • Filter the Sample: After dissolving your sample in the deuterated solvent, filter the solution through a small plug of glass wool or cotton placed in a Pasteur pipette directly into the clean NMR tube. This removes any particulate matter that can interfere with magnetic field shimming and cause broad peaks.[4][12]

  • Use Clean Caps: Avoid reusing NMR tube caps, as they can be a source of cross-contamination or leach plasticizers.[10]

Section 5: Visualization of Troubleshooting & Degradation

Workflow for Unexpected NMR Results

The following diagram outlines a logical workflow for diagnosing unexpected peaks in your ¹H NMR spectrum.

Troubleshooting_Workflow Start Unexpected NMR Spectrum CheckPurity Assess Sample Purity (TLC, LC-MS) Start->CheckPurity IsPure Is Sample >95% Pure? CheckPurity->IsPure Repurify Repurify Sample (Column, Recrystallization) IsPure->Repurify No PeakType Characterize Unexpected Peaks IsPure->PeakType Yes Repurify->Start BroadPeak Broad, Rolling Peak(s) PeakType->BroadPeak Broad SharpPeak Sharp, Uncoupled Singlet(s) PeakType->SharpPeak Sharp ComplexAromatic Complex Aromatic Multiplets PeakType->ComplexAromatic Complex D2O_Ex Perform D₂O Exchange BroadPeak->D2O_Ex ImpurityTable Compare to Impurity Tables SharpPeak->ImpurityTable CheckStartingMaterials Compare to Starting Material / Isomer Spectra ComplexAromatic->CheckStartingMaterials CheckOxidation Check for Oxidation (IR, ¹³C, MS) ComplexAromatic->CheckOxidation Result_OH Result: Labile Proton (-OH, H₂O) D2O_Ex->Result_OH Result_Solvent Result: Solvent/Grease Contaminant ImpurityTable->Result_Solvent Result_Impurity Result: Synthesis-Related Impurity CheckStartingMaterials->Result_Impurity Result_Degradation Result: Degradation Product CheckOxidation->Result_Degradation

Caption: A logical workflow for diagnosing unexpected NMR peaks.

Potential Chemical Degradation Pathways

(4-methoxyphenyl)-pyridin-3-ylmethanol is susceptible to two primary degradation pathways under common laboratory conditions.

Degradation_Pathways cluster_main Degradation of (4-methoxyphenyl)-pyridin-3-ylmethanol Start (4-methoxyphenyl)-pyridin-3-ylmethanol (Alcohol, MW: 215.25) Oxidation Oxidation ([O], e.g., air, heat, light) Start->Oxidation AcidRearrangement Acid-Catalyzed Rearrangement (H⁺, e.g., acidic silica, trace acid) Start->AcidRearrangement Ketone (4-methoxyphenyl)(pyridin-3-yl)methanone (Ketone, MW: 213.23) IR: ~1680 cm⁻¹ ¹³C: ~195 ppm Oxidation->Ketone Ether Rearranged Isomer (e.g., diaryl ether - hypothetical) Complex spectroscopic changes AcidRearrangement->Ether

Caption: Potential degradation pathways for the target compound.

References

  • Felixkeeg. (2022, March 13). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. Reddit. [Link][10]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][6]

  • curdled. (2023, March 16). Hydroxyl Groups in NMR. Reddit. [Link][1]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link][7]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link][8]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link][9]

  • Malinowski, E. R. (1961). Proton NMR Chemical Shifts of Hydronium and Hydroxyl Ions. Journal of the American Chemical Society, 83(6), 1360–1361. [Link][14]

  • NMR Staff. (2006). Troubleshooting Acquisition Related Problems. University of Florida Chemistry Department. [Link][13]

  • UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. UC Davis. [Link][15]

  • Yukawa, Y., & Tsuno, Y. (1959). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan, 32(9), 971–976. [Link][5]

  • Otting, G., & Wüthrich, K. (1992). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Journal of Biomolecular NMR, 2(5), 451–462. [Link][16]

  • Flores, M., Shibue, T., Sugimura, H., Nishide, H., & Moreno-Villoslada, I. (2016). Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. ResearchGate. [Link][2]

  • Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 3674. [Link][3]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]

Sources

Optimizing reaction conditions for (4-methoxyphenyl)-pyridin-3-ylmethanol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for the synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol . This secondary alcohol is a critical building block in medicinal chemistry, typically synthesized via the nucleophilic addition of a Grignard reagent to a pyridine-carboxaldehyde.

This guide is designed for research scientists and drug development professionals to troubleshoot common bottlenecks, understand the mechanistic causality behind protocol deviations, and achieve high-yielding, scalable results.

Synthetic Strategy & Workflow

The most robust synthetic route involves the addition of 4-methoxyphenylmagnesium bromide to pyridine-3-carboxaldehyde (nicotinaldehyde) .

While the reverse approach (3-pyridylmagnesium bromide + 4-methoxybenzaldehyde) is theoretically possible, 3-pyridyl Grignard reagents are notoriously unstable, prone to self-condensation, and require specialized halogen-metal exchange conditions. Therefore, utilizing the highly stable anisyl Grignard reagent is the industry standard for this transformation.

Workflow A 1. Grignard Initiation (4-Bromoanisole + Mg) C 3. Nucleophilic Addition (-78 °C to 0 °C) A->C Dropwise addition (1.5 eq) B 2. Electrophile Setup (Nicotinaldehyde in THF) B->C Substrate D 4. Reaction Quench (Sat. NH4Cl, pH 8.5) C->D TLC Completion (In-process check) E 5. Phase Extraction (EtOAc, Celite Filter) D->E Break emulsions F 6. Purification (Silica Chromatography) E->F Isolate product

Workflow for the synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol.

Optimization of Reaction Conditions

Quantitative data from process optimization highlights the necessity of stoichiometric excess and strict temperature control to suppress side reactions and overcome pyridine coordination.

ParameterCondition A (Suboptimal)Condition B (Standard)Condition C (Optimized Trapping)
Grignard Equivalents 1.0 eq1.5 eq1.2 eq + TMSCl (1.2 eq)
Temperature 0 °C to Room Temp-78 °C to 0 °C-78 °C to 0 °C
Yield (%) 45%85%92%
Impurity Profile High unreacted aldehydeTrace reduction productsClean conversion
Causality Reagent consumed by N-coordinationExcess overcomes coordinationTMSCl traps the intermediate alkoxide

Troubleshooting & FAQs

Q1: Why is my reaction stalling despite adding exactly 1.0 equivalent of the Grignard reagent?

Causality: The pyridine ring in nicotinaldehyde is a strong Lewis base. The lone pair on the pyridine nitrogen coordinates with the magnesium atom of the Grignard reagent, forming a deactivated complex[1]. This parasitic interaction effectively sequesters a portion of your nucleophile, preventing it from attacking the carbonyl carbon. Solution: Always use an excess of the Grignard reagent (1.2 to 1.5 equivalents) to saturate the pyridine nitrogen and leave enough active nucleophile for the carbonyl addition.

Q2: I am observing significant amounts of des-hydroxy byproducts and homocoupled impurities. What is happening?

Causality: Grignard reagents are not just nucleophiles; they are also strong bases and single-electron transfer (SET) reducing agents[2][3]. If the reaction temperature is too high (e.g., >0 °C during addition), the SET pathway can outcompete the nucleophilic addition, leading to reduction of the aldehyde or pinacol-type coupling. Solution: Maintain cryogenic temperatures (-78 °C) during the addition phase. For highly sensitive scale-ups, adding Chlorotrimethylsilane (TMSCl) to the reaction mixture can trap the intermediate magnesium alkoxide as a silyl ether in situ, drastically accelerating the desired pathway and preventing side reactions[4].

Q3: During aqueous workup, my product is either lost in the aqueous phase or trapped in a stubborn emulsion. How do I recover it?

Causality: This is a classic issue with pyridyl alcohols. If you quench with a strong acid (like HCl), the pyridine nitrogen (pKa ~5.2) protonates, rendering your product highly water-soluble. Conversely, if you quench with a strong base (like NaOH), magnesium hydroxide precipitates as a thick, gelatinous matrix that traps the product and causes severe emulsions[5]. Solution: Quench the reaction strictly with saturated aqueous Ammonium Chloride ( NH4​Cl ). If an emulsion forms, adjust the pH to exactly 8.0–8.5 using saturated NaHCO3​ . This ensures the pyridine is neutral (maximizing organic solubility) while keeping magnesium salts relatively soluble. Filter the entire biphasic mixture through a pad of Celite before attempting phase separation.

Mechanism A Nicotinaldehyde + Grignard B Carbonyl Addition (Desired) A->B Nucleophilic Attack C N-Coordination (Undesired) A->C Lewis Acid-Base Interaction D Alkoxide Intermediate B->D Fast E Deactivated Complex C->E Consumes Reagent F Final Product D->F Aqueous Quench E->B Overcome via Excess Grignard

Competing pathways during the Grignard addition to nicotinaldehyde.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. In-process checks (IPCs) are included to verify the success of each step before proceeding.

Part A: Preparation of 4-Methoxyphenylmagnesium Bromide (0.5 M in THF)
  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under a continuous Argon purge.

  • Magnesium Activation: Add magnesium turnings (1.5 eq, 36.5 mmol) to the flask. Add a single crystal of iodine and stir vigorously for 10 minutes until the iodine vapor coats the flask (IPC: Visual confirmation of a light brown hue on the Mg surface).

  • Initiation: Add 10 mL of anhydrous THF. Add 5% of the total 4-bromoanisole (total: 1.5 eq, 36.5 mmol) via syringe. Wait for the reaction to initiate (IPC: Loss of iodine color and spontaneous mild reflux).

  • Reagent Formation: Once initiated, dilute the remaining 4-bromoanisole in 60 mL of anhydrous THF and add dropwise via the addition funnel at a rate that maintains a gentle reflux.

  • Maturation: After addition, reflux the mixture for 1 hour, then cool to room temperature.

Part B: Nucleophilic Addition to Nicotinaldehyde
  • Electrophile Preparation: In a separate flame-dried flask, dissolve pyridine-3-carboxaldehyde (1.0 eq, 24.3 mmol) in 40 mL of anhydrous THF.

  • Cooling: Cool the aldehyde solution to -78 °C using a dry ice/acetone bath.

  • Addition: Transfer the Grignard reagent from Part A to an addition funnel via a cannula. Add the Grignard reagent dropwise to the aldehyde solution over 45 minutes, maintaining the internal temperature below -70 °C.

  • Reaction Progression: Remove the cooling bath and allow the reaction to slowly warm to 0 °C over 2 hours.

  • Validation: Perform TLC (Eluent: 50% EtOAc/Hexanes, UV visualization). (IPC: Complete consumption of the aldehyde spot at Rf ~0.4; appearance of a new, more polar product spot at Rf ~0.2).

Part C: Quench, Extraction, and Purification
  • Quench: Cool the mixture back to 0 °C. Carefully add 30 mL of saturated aqueous NH4​Cl dropwise to quench unreacted Grignard reagent and protonate the alkoxide.

  • pH Adjustment: Check the aqueous layer pH. Add saturated NaHCO3​ dropwise until the pH is exactly 8.0–8.5.

  • Filtration: If a thick white emulsion is present, filter the entire biphasic mixture through a 2-inch pad of Celite, washing the filter cake with 50 mL of Ethyl Acetate (EtOAc).

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous phase with EtOAc (3 x 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 60% EtOAc in Hexanes) to yield the pure (4-methoxyphenyl)-pyridin-3-ylmethanol as an off-white solid.

References

  • "Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry", Master Organic Chemistry,[Link]

  • "Reactions of Grignard Reagents - Master Organic Chemistry", Master Organic Chemistry,[Link]

  • "Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853", ACS Publications,[Link]

  • "17.5 Alcohols from Carbonyl Compounds: Grignard Reaction", OpenStax,[Link]

Sources

Resolving solubility issues with (4-methoxyphenyl)-pyridin-3-ylmethanol in experiments

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Resolving Experimental Solubility Challenges

Welcome to the technical support center for (4-methoxyphenyl)-pyridin-3-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for solubility issues encountered during experimentation. As Senior Application Scientists, we understand that compound solubility is a critical factor for generating reliable and reproducible data. This resource combines fundamental physicochemical principles with field-proven formulation strategies to help you overcome these common hurdles.

Frequently Asked Questions (FAQs)
Q1: I am starting my first experiment with (4-methoxyphenyl)-pyridin-3-ylmethanol. What are its core solubility characteristics I should be aware of?

A1: Understanding the physicochemical properties of (4-methoxyphenyl)-pyridin-3-ylmethanol is the first step to preventing and resolving solubility issues. The molecule's structure contains three key functional groups that dictate its behavior in different solvents:

  • Pyridine Ring: This is a weakly basic heterocycle. The nitrogen atom can be protonated in acidic conditions, forming a more polar and water-soluble pyridinium cation.[1][2] This pH-dependent ionization is the most critical factor to leverage for enhancing aqueous solubility.

  • 4-Methoxyphenyl Group: This component is non-polar and hydrophobic (lipophilic), which contributes to the molecule's low intrinsic solubility in aqueous media.[3]

  • Methanol Group (-CH2OH): The hydroxyl group is polar and can participate in hydrogen bonding with polar protic solvents like water and ethanol, which aids solubility in these solvents.

Collectively, these features suggest that (4-methoxyphenyl)-pyridin-3-ylmethanol is likely a poorly water-soluble compound, characteristic of a Biopharmaceutics Classification System (BCS) Class II or IV drug candidate.[4] Therefore, direct dissolution in neutral aqueous buffers will likely fail, and a formulation strategy is required.

Troubleshooting Guide: Common Solubility Problems
Q2: My compound immediately precipitates when I dilute my concentrated DMSO stock solution into my aqueous cell culture media or assay buffer. What is happening and how can I fix it?

A2: This is a classic problem known as "fall-out" or precipitation upon dilution. It occurs because the compound is highly soluble in the 100% DMSO stock but exceeds its maximum solubility limit when introduced into the predominantly aqueous environment of your buffer or media.[5] The DMSO concentration is instantly diluted, making the solvent system much more polar and less capable of keeping your hydrophobic compound in solution.

Root Cause Analysis:

  • Low Aqueous Solubility: The compound is inherently poorly soluble in your aqueous medium.[5]

  • Exceeding Maximum Solubility: The final concentration of your compound in the assay is higher than its solubility limit in the final solvent mixture (e.g., media + 0.5% DMSO).[5]

  • Media Components: Salts, proteins (like albumin in serum), and other components in complex media can interact with your compound, sometimes reducing its solubility.[6]

Solutions Workflow:

Below is a systematic workflow to address this issue, starting with the simplest and most common solutions.

G start Precipitation Observed Upon Dilution check_stock Is the stock solution clear? (No freeze-thaw issues) start->check_stock lower_conc Decrease Final Compound Concentration check_stock->lower_conc  Yes   adv_formulation Proceed to Advanced Formulation Strategies (pH, Co-solvents, etc.) check_stock->adv_formulation  No, stock is hazy. Prepare fresh stock. increase_dmso Increase Final DMSO % (within cell tolerance, e.g., 0.1-0.5%) lower_conc->increase_dmso  Precipitation persists success Problem Resolved lower_conc->success  Success! use_serum Dilute into Serum-Containing Media First increase_dmso->use_serum  Precipitation persists increase_dmso->success  Success! use_serum->adv_formulation  Precipitation persists use_serum->success  Success! G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) B_acid (4-methoxyphenyl)-pyridin-3-ylmethanol (Neutral, Low Solubility) BH_acid (4-methoxyphenyl)-pyridinium-3-ylmethanol (Protonated, High Solubility) B_acid->BH_acid Equilibrium Shifts Right (Favors Soluble Form) B_base (4-methoxyphenyl)-pyridin-3-ylmethanol (Neutral, Low Solubility) BH_base (4-methoxyphenyl)-pyridinium-3-ylmethanol (Protonated, High Solubility) BH_base->B_base Equilibrium Shifts Left (Favors Insoluble Form)

Caption: Effect of pH on compound ionization and solubility.

Experimental Protocol: pH-Based Solubilization

  • Determine Target pH: As a general rule, adjusting the pH to be at least two units below the compound's pKa will ensure it is >99% in the protonated, soluble form. The pKa of pyridine is ~5.2, so a target pH of ≤ 3.2 is a good starting point. [1]2. Prepare an Acidic Vehicle: Instead of a standard neutral buffer (like PBS pH 7.4), prepare your formulation in an acidic vehicle. A citrate buffer or a simple saline solution adjusted with HCl are common choices.

  • Procedure: a. Prepare a 10 mM stock solution in DMSO. b. Prepare an acidic aqueous vehicle (e.g., 50 mM citrate buffer, pH 3.0). c. Slowly add the DMSO stock dropwise to the vortexing acidic vehicle to the desired final concentration. d. Visually inspect for clarity. The solution should remain clear. e. For In Vivo Studies: This acidic formulation can then be administered. The pH will neutralize in vivo, but this often creates a transient supersaturated state that can enhance absorption. [7] f. For In Vitro Studies: This approach is only suitable if your cells or assay can tolerate the low pH. For most cell-based assays, this is not a viable primary strategy.

Q4: My assay is sensitive to pH changes. What are the next-best strategies for solubilization?

A4: When pH modification is not an option, the primary strategies involve altering the solvent environment to be more favorable for the hydrophobic compound. The most common approaches are using co-solvents, surfactants, or cyclodextrins. [8][9]

Strategy Mechanism of Action Common Examples Pros Cons
Co-solvents Water-miscible organic solvents that reduce the overall polarity of the aqueous vehicle, decreasing its ability to "squeeze out" the hydrophobic compound. [10][] Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400) Simple to prepare; effective for many compounds; can improve stability. [10] Can have biological/toxic effects at higher concentrations; requires vehicle controls.
Surfactants Amphiphilic molecules that form micelles above a critical concentration (CMC). The hydrophobic compound partitions into the hydrophobic core of the micelle, effectively solubilizing it in the aqueous phase. [12][13][14] Tween® 80, Polysorbate 80, Cremophor® EL, Solutol® HS-15 Highly effective at low concentrations; can improve stability and prevent precipitation. [14] Can cause cell toxicity; may interfere with some assays; requires careful selection.

| Cyclodextrins | Cyclic oligosaccharides with a hydrophobic interior and hydrophilic exterior. They form inclusion complexes by encapsulating the hydrophobic part of the drug molecule, presenting a soluble complex to the aqueous environment. [15][16][17]| Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Low toxicity, widely used in pharmaceutical formulations; highly effective for suitable molecules. [18]| Can be expensive; complex formation is specific to the geometry of the drug and cyclodextrin. |

Protocol: Co-solvent Formulation for In Vitro Assays

This protocol provides a common starting point for developing a co-solvent-based formulation suitable for cell culture experiments.

  • Objective: To prepare a 10 µM final concentration of (4-methoxyphenyl)-pyridin-3-ylmethanol in cell culture media with a final vehicle concentration of 1% (v/v).

  • Materials:

    • (4-methoxyphenyl)-pyridin-3-ylmethanol

    • DMSO (anhydrous, sterile)

    • PEG 400 (sterile)

    • Tween® 80 (sterile)

    • Sterile saline or PBS

    • Cell culture medium

  • Procedure: a. Prepare 100X Stock (1 mM): Dissolve the compound in 100% DMSO to make a 1 mM stock solution. Ensure it is fully dissolved. b. Prepare Intermediate Dilution Vehicle: Prepare a vehicle mixture. A common starting point is:

    • 10% DMSO
    • 40% PEG 400
    • 50% Water or Saline (Alternatively, a surfactant-based vehicle could be 10% DMSO, 5% Tween-80, 85% Saline) c. Prepare 10X Intermediate Solution (100 µM): Dilute your 1 mM DMSO stock 1:10 into the intermediate dilution vehicle from step 3b. For example, add 10 µL of 1 mM stock to 90 µL of the vehicle. Vortex well. This solution should be clear. d. Prepare Final Working Solution (10 µM): Add 100 µL of the 10X intermediate solution (from step 3c) to 900 µL of your cell culture medium. This results in a final vehicle concentration of 1% DMSO, 4% PEG 400, and 5% water/saline, which is generally well-tolerated by cells. e. Prepare Vehicle Control: It is essential to prepare a parallel control by adding 100 µL of the intermediate dilution vehicle (without the compound) to 900 µL of cell culture medium. This will account for any effects of the solvents on your experimental system.
References
  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
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  • Tablets & Capsules Magazine. (2025, July 15).
  • Guidechem. (n.d.). 2-Pyridinemethanol 586-98-1 wiki.
  • JOCPR. (n.d.).
  • BenchChem. (2025).
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  • Pharma Excipients. (2022, May 30).
  • WuXi AppTec DMPK. (2024, March 15).
  • BenchChem. (2025). Technical Support Center: 3-Pyridinemethanol Solubility in Organic Solvents.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PMC. (n.d.).
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Wikipedia. (n.d.). Cosolvent.
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  • Pharma Excipients. (2015, December 18).
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  • Journal of Pharmaceutical Research. (n.d.).
  • PMC. (n.d.).
  • Chemsrc. (2025, August 28). (4-Methoxy-3-methylpyridin-2-yl)methanol | CAS#:86604-77-5.
  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.
  • Illumina. (2026, February 4). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.
  • Sigma-Aldrich. (n.d.).
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  • Organic Syntheses Procedure. (n.d.). diphenyldiacetylene.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • PubChem - NIH. (n.d.). (4-Methoxy-pyridin-2-yl)-methanol | C7H9NO2.
  • PubChemLite. (n.d.). [6-(4-methoxyphenyl)pyridin-3-yl]methanol.
  • Chemical Substance Information. (n.d.). [6-(4-METHOXYPHENYL)PYRIDIN-3-YL]METHANOL.
  • Chemical Substance Information. (n.d.). [5-(4-METHOXYPHENYL)PYRIDIN-3-YL]METHANOL.
  • ACS Publications - The Journal of Organic Chemistry. (2007, December 15).
  • R. Williams. (n.d.).
  • PubChem. (n.d.). 4-Hydroxymethylpyridine | C6H7NO | CID 11472.
  • ChemicalBook. (2026, January 13). 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6.
  • ChemBK. (2022, October 16). Pyridine-4-methanol.
  • Matrix Fine Chemicals. (n.d.). (PYRIDIN-3-YL)METHANOL | CAS 100-55-0.

Sources

Technical Support Center: Troubleshooting (4-Methoxyphenyl)-pyridin-3-ylmethanol Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis and functionalization of (4-methoxyphenyl)-pyridin-3-ylmethanol . This secondary diarylcarbinol presents a unique mechanistic dichotomy: the electron-rich 4-methoxyphenyl (anisole) ring highly stabilizes adjacent carbocations, while the basic pyridine nitrogen acts as a competing nucleophile and an oxidation liability.

This guide provides field-proven, causality-driven solutions to eliminate byproduct formation during your workflows.

System Overview: Reaction & Byproduct Pathways

G SM Starting Materials (Pyridine-3-carboxaldehyde + Anisole) Target Target Compound (4-methoxyphenyl)-pyridin-3-ylmethanol SM->Target Lewis Acid + Base Modulator (Controlled Pathway) BP1 Byproduct 1: Triarylmethane (Over-arylation) SM->BP1 Excess Lewis Acid (Uncontrolled) Ketone Desired Product (4-methoxyphenyl)(pyridin-3-yl)methanone Target->Ketone TEMPO/BAIB (Chemoselective) BP2 Byproduct 2: Pyridine N-Oxide (Over-oxidation) Target->BP2 mCPBA / H2O2 (Non-selective) BP3 Byproduct 3: Symmetrical Ether (Acidic Dehydration) Target->BP3 Strong Acid Workup (pH < 3)

Reaction pathways of (4-methoxyphenyl)-pyridin-3-ylmethanol highlighting byproduct formation.

Troubleshooting Guide & FAQs

Issue 1: Triarylmethane Byproduct Formation during Friedel-Crafts Synthesis Q: Why am I seeing a massive triarylmethane peak in my LC-MS when synthesizing the carbinol via Friedel-Crafts hydroxyalkylation? A: This is a classic case of Lewis acid hyperactivation. The formation of triarylmethanes is a common reactivity observed for Lewis acid-catalyzed reactions of aryl aldehydes with aromatic π-nucleophiles[1]. The electron-rich 4-methoxyphenyl group makes the intermediate carbinol highly susceptible to a second nucleophilic attack by unreacted anisole. The strong Lewis acid (e.g., AlBr₃) coordinates to the newly formed hydroxyl group, creating a highly stabilized benzylic/pyridylic carbocation that is rapidly trapped by another anisole molecule, forming the triarylmethane byproduct.

  • The Solution: Modulate the Lewis acid's electrophilicity. Adding a sub-stoichiometric amount of a Lewis base (e.g., 0.2 equiv of pyridine) coordinates with the aluminum alkoxide intermediate, retarding the second π-nucleophile addition and preserving the diarylcarbinol[1].

Issue 2: Pyridine N-Oxide Formation during Oxidation Q: During the oxidation of (4-methoxyphenyl)-pyridin-3-ylmethanol to the corresponding methanone, I isolate a highly polar byproduct. What is it, and how do I prevent it? A: The highly polar byproduct is the pyridine N-oxide. The pyridine nitrogen is highly nucleophilic. When using non-selective oxidants like mCPBA or H₂O₂, electrophilic oxygen transfer occurs at the pyridine nitrogen faster than at the secondary alcohol.

  • The Solution: Switch to a chemoselective, oxoammonium-based oxidation protocol. Using TEMPO with a terminal oxidant like BAIB (bis(acetoxy)iodobenzene) selectively oxidizes the sterically accessible secondary alcohol to the desired (4-methoxyphenyl)(pyridin-3-yl)methanone, completely bypassing the nitrogen atom[2].

Issue 3: Symmetrical Ether Formation / Dehydration during Acidic Workup Q: My isolated yield drops significantly after acidic workup, and an insoluble dimer appears. What causes this? A: The secondary alcohol is flanked by a pyridine ring and a 4-methoxyphenyl ring. The para-methoxy group donates electron density via resonance, exceptionally stabilizing the benzylic carbocation formed if the hydroxyl group is protonated. Under strongly acidic conditions (e.g., 1M HCl workup), the alcohol dehydrates and reacts with an unreacted carbinol molecule to form a symmetrical bis-diarylmethyl ether.

  • The Solution: Strictly control pH during workup. Quench reactions with saturated aqueous NH₄Cl or a mild phosphate buffer (pH 7) to prevent carbocation formation.

Quantitative Byproduct Profiling

The following table summarizes the causality of reaction conditions on the quantitative byproduct profile, demonstrating the efficacy of our optimized protocols:

Reaction ConditionTarget Yield (%)Triarylmethane Yield (%)N-Oxide Yield (%)Ether Dimer Yield (%)
AlBr₃ (1.0 eq), No Additive 15%75%N/AN/A
AlBr₃ (1.0 eq), Pyridine (0.2 eq) 58%14%N/AN/A
mCPBA (1.2 eq), CH₂Cl₂ N/AN/A85%N/A
TEMPO/BAIB, CH₂Cl₂ >95% (Ketone)N/A<1%N/A
1M HCl Workup (pH 1) 30%N/AN/A65%
Sat. NH₄Cl Workup (pH 7) 92%N/AN/A<1%
Standard Operating Protocols (SOPs)
SOP 1: Controlled Friedel-Crafts Synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol

This protocol utilizes Lewis base modulation to prevent over-arylation.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve pyridine-3-carboxaldehyde (1.0 equiv) and anisole (1.2 equiv) in anhydrous CH₂Cl₂ (0.2 M).

  • Modulator Addition: Add pyridine (0.2 equiv) as a Lewis base modulator. Causality: This limits the availability of free AlBr₃, preventing the ionization of the product carbinol into a reactive carbocation[1].

  • Catalyst Addition: Cool the mixture to 0 °C. Slowly add AlBr₃ (1.0 equiv) dropwise.

    • Self-Validation Check: The reaction mixture should maintain a pale yellow hue; a rapid shift to a deep red/black color indicates uncontrolled carbocation formation and triarylmethane polymerization.

  • Reaction: Stir at room temperature for 4 hours. Monitor by LC-MS.

  • Chemoselective Quench: Quench strictly with saturated aqueous NH₄Cl (pH ~6-7) at 0 °C. Do NOT use mineral acids (e.g., HCl) to avoid symmetrical ether formation.

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient).

Note: For highly scalable, metal-free alternatives, continuous flow synthesis using organomagnesium reagents (e.g., (4-methoxyphenyl)magnesium bromide) can also be utilized to directly access these scaffolds with zero triarylmethane formation[3].

SOP 2: Chemoselective Oxidation to (4-methoxyphenyl)(pyridin-3-yl)methanone

This protocol prevents N-oxide formation by utilizing oxoammonium catalysis.

  • Preparation: Dissolve (4-methoxyphenyl)-pyridin-3-ylmethanol (1.0 equiv) in CH₂Cl₂ (0.1 M).

  • Catalyst/Oxidant Addition: Add TEMPO (0.1 equiv) followed by BAIB (1.1 equiv) in one portion at room temperature.

    • Causality: TEMPO selectively oxidizes the secondary alcohol via a cyclic transition state, completely avoiding the electrophilic N-oxidation of the pyridine ring[2].

  • Reaction: Stir at room temperature for 2 hours.

    • Self-Validation Check: TLC (Hexanes/EtOAc 1:1) must show complete consumption of the starting material (Rf ~0.3) to a less polar ketone spot (Rf ~0.5) with absolutely no baseline material (which would indicate N-oxide formation).

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

References
  • [1] Organic & Biomolecular Chemistry - RSC Publishing. rsc.org. 1

  • [2] Substituent-Oriented Synthesis of Substituted Pyridines/Pyrido[3,2-C]coumarins via Sequential Reactions of α-H and Me/Aryl Substituted Oxime Acetates and 3-Formylchromones | The Journal of Organic Chemistry - ACS Publications. acs.org. 2

  • [3] Synthesis of Polyfunctional Amides, Ketones and Pyridines Using Organometallic Reagents in Continuous Flow and Batch. uni-muenchen.de. 3

Sources

Scaling up the synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base Article: Scale-Up Synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol Applies To: Kilo-Lab Operations, API Intermediate Synthesis, Process Engineering Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol—a critical diarylcarbinol intermediate in drug development—presents unique thermochemical and phase-separation challenges. The most scalable and atom-economical route is the Grignard addition of 4-methoxyphenylmagnesium bromide to nicotinaldehyde (pyridine-3-carboxaldehyde).

This guide provides a self-validating protocol, quantitative scale-up parameters, and field-proven troubleshooting strategies to ensure high-yield, safe operations.

Process Overview & Mechanistic Pathway

The synthesis relies on the exothermic metal insertion of magnesium into 4-bromoanisole, followed by a highly regioselective nucleophilic addition to the electrophilic carbonyl of nicotinaldehyde. The presence of the basic pyridine ring dictates a highly specific, pH-controlled aqueous quench to prevent product loss.

G A 1. Grignard Initiation 4-Bromoanisole + Mg Turnings B 2. Organometallic Formation 4-Methoxyphenylmagnesium Bromide A->B Exothermic Metal Insertion (Monitor via IR / ΔT) D 4. Tetrahedral Intermediate Alkoxide Adduct B->D Nucleophilic Attack C 3. Electrophile Dosing Nicotinaldehyde Addition C->D Dosing at 0–5 °C (Exotherm Control) E 5. Controlled Quench Aqueous NH4Cl (pH 7.5-8.5) D->E Mild Protonation (Prevents Pyridine Salt) F 6. Target Isolation (4-Methoxyphenyl)-pyridin-3-ylmethanol E->F Phase Separation & Crystallization

Workflow for the scalable Grignard synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol.

Quantitative Process Parameters

To transition from bench-scale to a 10 kg pilot run, precise stoichiometric control and impurity tracking are mandatory.

Table 1: Reagent Stoichiometry and Scale-Up Parameters (10 kg Target)

Reagent MW ( g/mol ) Equivalents Mass / Vol Process Function
4-Bromoanisole 187.04 1.05 10.5 kg Grignard Precursor
Magnesium Turnings 24.31 1.10 1.42 kg Metal Insert
Nicotinaldehyde 107.11 1.00 5.68 kg Electrophile
THF (Anhydrous) 72.11 10 Vol ~57 L Reaction Solvent

| Saturated NH₄Cl (aq) | - | 5 Vol | ~28 L | pH-Controlled Quench |

Table 2: Critical Quality Attributes (CQAs) & Impurity Profile

Impurity / CQA Expected Limit Origin & Mitigation Strategy
4,4'-Dimethoxybiphenyl < 2.0% Wurtz coupling byproduct. Mitigate via controlled dosing and high agitation[1].
Unreacted Nicotinaldehyde < 0.5% Incomplete conversion. Mitigate by ensuring a slight stoichiometric excess of the Grignard reagent.

| Moisture Content (THF) | < 100 ppm | Reagent degradation. Monitor via Karl Fischer titration or inline FTIR[2]. |

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is designed with built-in causality and validation checkpoints to ensure process integrity at every stage.

Phase 1: Grignard Preparation & Initiation

  • Inerting & Charging: Purge a dry, jacketed reactor with N₂. Charge Mg turnings (1.10 eq) and 10% of the total anhydrous THF volume.

  • Surface Activation: Add a catalytic amount of DIBAL-H (0.01 eq) or iodine to strip the passivating magnesium oxide layer.

  • Initiation (Validation Checkpoint): Dose 5% of the 4-bromoanisole charge. Do not proceed until initiation is confirmed. Self-Validation: Confirm initiation via an internal temperature spike (ΔT > 5°C) or by using inline Attenuated Total Reflectance (ATR) FTIR to observe the disappearance of the carbon-halogen stretch[3],[2].

  • Continuous Dosing: Once initiated, continuously dose the remaining 4-bromoanisole in THF over 2–3 hours. Maintain the internal temperature between 35–45°C using jacket cooling. Causality: Controlled dosing prevents halide accumulation, which could otherwise lead to a thermal runaway or promote Wurtz coupling[1].

  • Maturation: Agitate for 1 hour at 40°C to ensure complete metal insertion.

Phase 2: Nucleophilic Addition 6. Cooling: Chill the dark Grignard solution to 0–5°C. 7. Electrophile Dosing: Slowly dose nicotinaldehyde (1.00 eq, diluted in 2 Vol THF) over 2 hours. Validation Checkpoint: Monitor the enthalpy of the reaction; adjust the feed rate to ensure the internal temperature strictly remains < 15°C. 8. Completion: Stir for 30 minutes post-addition. Pull an aliquot for HPLC analysis to confirm >99% consumption of nicotinaldehyde.

Phase 3: Quench and Isolation 9. pH-Controlled Quench: Slowly transfer the reaction mixture into a second vessel containing pre-chilled (0–5°C) saturated aqueous NH₄Cl. Causality: Nicotinaldehyde and the target product contain a basic pyridine ring (conjugate acid pKₐ ~5.2). Using a strong acid (like HCl) will protonate the pyridine, dragging the product into the aqueous layer. NH₄Cl buffers the mixture at pH ~7.5–8.5, guaranteeing the product remains free-based in the organic phase. 10. Phase Separation: Allow layers to settle. Separate and wash the upper organic layer with brine (3 Vol). Validation Checkpoint: Measure the pH of the aqueous layer; it must be ≥ 7.5. 11. Isolation: Concentrate the organic layer under reduced pressure and crystallize the resulting (4-methoxyphenyl)-pyridin-3-ylmethanol from an Ethyl Acetate/Heptane gradient.

Troubleshooting Guides & FAQs

Q: My Grignard reaction is stalling during initiation. Should I add more 4-bromoanisole to force the reaction? A: Absolutely not. Adding more halide before initiation creates a severe safety hazard due to reagent accumulation and subsequent thermal runaway[3]. Instead, verify the moisture content of your THF (<100 ppm). If the solvent is dry, add a chemical activator like DIBAL-H or 1,2-dibromoethane to cleanly expose the active magnesium surface. Use inline FTIR to definitively confirm initiation before resuming the halide feed[3].

Q: During the aqueous workup, my isolated yield dropped to 30%, but HPLC showed 95% conversion. Where is the product? A: The product is trapped in your aqueous layer. The target molecule, (4-methoxyphenyl)-pyridin-3-ylmethanol, contains a basic pyridine moiety. If your quench was too acidic (e.g., if you used HCl or if the pH dropped below 6), the pyridine nitrogen protonated, forming a highly water-soluble salt. Resolution: Adjust the aqueous layer to pH 8.5–9.0 using saturated NaHCO₃ or 1M NaOH, and back-extract with ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF).

Q: We are seeing a 5–8% impurity peak matching the mass of 4,4'-dimethoxybiphenyl. How do we suppress this? A: This is the Wurtz coupling byproduct, formed when the generated Grignard reagent reacts with unreacted 4-bromoanisole in the reactor. To suppress this on scale:

  • Increase the dilution of the 4-bromoanisole feed.

  • Ensure rapid mixing (high agitation speed) to disperse the halide locally.

  • Optimize the dosing rate to keep the steady-state concentration of 4-bromoanisole as low as possible, preventing it from reacting with the already-formed Grignard[1].

Q: How can we monitor the Grignard formation continuously without pulling physical samples that degrade in the air? A: Implement inline Attenuated Total Reflectance (ATR) FTIR spectroscopy. This allows real-time tracking of the carbon-halogen bond depletion and the appearance of the organomagnesium species, ensuring a state of control without exposing sensitive samples to atmospheric moisture[2].

References
  • Title: Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up Source: Organic Process Research & Development URL: [Link]

  • Title: Operation Strategy Development for Grignard Reaction in a Continuous Stirred Tank Reactor Source: Organic Process Research & Development URL: [Link]

  • Title: Continuous Preparation of Arylmagnesium Reagents in Flow with Inline IR Monitoring Source: Organic Process Research & Development URL: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Structural Confirmation of Synthesized (4-methoxyphenyl)-pyridin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, objective comparison of the essential analytical techniques required to definitively characterize the molecular structure of (4-methoxyphenyl)-pyridin-3-ylmethanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

The synthesis of novel heterocyclic compounds, such as (4-methoxyphenyl)-pyridin-3-ylmethanol, holds significant promise in medicinal chemistry due to the prevalence of the pyridine scaffold in a wide array of therapeutic agents. However, the synthetic process can often yield a mixture of isomers and impurities. Therefore, a multi-faceted analytical approach is not just recommended, but essential to ensure the identity and purity of the target molecule. This guide will detail the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the complete structural elucidation of this compound.

The Analytical Triad: A Comparative Overview

The structural confirmation of an organic molecule is rarely achieved with a single technique. Instead, a combination of methods provides a more complete and validated picture.[1] Each technique offers a unique piece of the structural puzzle, and their collective data provide the highest level of confidence.

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, and stereochemistry.Unparalleled for complete structure elucidation.Lower sensitivity, requires a higher sample concentration.
Mass Spectrometry Molecular weight, elemental composition, and fragmentation patterns.High sensitivity, requires a very small amount of sample.Can be challenging to differentiate between isomers.
IR Spectroscopy Presence or absence of specific functional groups.Fast, non-destructive, and versatile for various sample types.Provides limited information on the overall molecular skeleton.

Synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol: A Practical Approach

While various methods exist for the synthesis of aryl-pyridin-yl-methanols, a common and effective approach involves the reduction of the corresponding ketone, (4-methoxyphenyl)(pyridin-3-yl)methanone. This precursor can be synthesized via a Grignard reaction between 3-cyanopyridine and a 4-methoxyphenyl Grignard reagent, followed by hydrolysis.

A plausible and frequently utilized synthetic strategy involves the reduction of a nicotinic acid derivative.[2]

Illustrative Synthetic Pathway:

Synthesis_Workflow cluster_synthesis Synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol Nicotinic_Acid Nicotinic Acid Esterification Esterification (e.g., SOCl₂/MeOH) Nicotinic_Acid->Esterification Methyl_Nicotinate Methyl Nicotinate Esterification->Methyl_Nicotinate Grignard_Reaction Grignard Reaction with 4-methoxyphenylmagnesium bromide Methyl_Nicotinate->Grignard_Reaction Ketone_Intermediate (4-methoxyphenyl)(pyridin-3-yl)methanone Grignard_Reaction->Ketone_Intermediate Reduction Reduction (e.g., NaBH₄) Ketone_Intermediate->Reduction Target_Molecule (4-methoxyphenyl)-pyridin-3-ylmethanol Reduction->Target_Molecule

Caption: A representative synthetic route to (4-methoxyphenyl)-pyridin-3-ylmethanol.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic compound, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.[1] For (4-methoxyphenyl)-pyridin-3-ylmethanol, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. The chemical shift (δ) of each proton is influenced by its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Expected ¹H NMR Spectral Data for (4-methoxyphenyl)-pyridin-3-ylmethanol:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine H2, H6~8.5 - 8.7m2H
Pyridine H4, H5~7.3 - 7.8m2H
Methoxyphenyl H (ortho to OMe)~6.8 - 7.0d2H
Methoxyphenyl H (meta to OMe)~7.2 - 7.4d2H
Methanol CH~5.8s1H
Methanol OHVariables (broad)1H
Methoxy OCH₃~3.8s3H

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

The presence of four distinct aromatic regions with appropriate integrations and splitting patterns, along with singlets for the methoxy, methanolic, and hydroxyl protons, would provide strong evidence for the formation of the target molecule.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment.

Expected ¹³C NMR Spectral Data for (4-methoxyphenyl)-pyridin-3-ylmethanol:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Pyridine C2, C6~147 - 150
Pyridine C3~138 - 142
Pyridine C4, C5~123 - 135
Methoxyphenyl C-ipso~135 - 138
Methoxyphenyl C-ortho~127 - 130
Methoxyphenyl C-meta~113 - 115
Methoxyphenyl C-para (C-O)~158 - 160
Methanol C~70 - 75
Methoxy C~55

The observation of the correct number of carbon signals in the aromatic, carbinol, and methoxy regions provides confirmatory evidence for the carbon framework of the synthesized compound.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Utilize a standard single-pulse experiment. Key parameters include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16 or 32), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse program. A spectral width of 0 to 220 ppm is standard. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

II. Mass Spectrometry: Determining the Molecular Weight and Formula

Mass spectrometry is a highly sensitive technique that provides the molecular weight and elemental composition of a compound.[3] For (4-methoxyphenyl)-pyridin-3-ylmethanol (C₁₃H₁₃NO₂), the expected monoisotopic mass is approximately 215.09 g/mol .

Expected Mass Spectral Data:

  • Molecular Ion Peak (M⁺): m/z ≈ 215

  • Protonated Molecule ([M+H]⁺): m/z ≈ 216

  • Key Fragmentation Patterns: Loss of the hydroxyl group (-17), loss of the methoxy group (-31), and cleavage of the bond between the two aromatic rings.

The predicted mass-to-charge ratio for the protonated molecule of an isomer, [6-(4-methoxyphenyl)pyridin-3-yl]methanol, is 216.10192.[3] This provides a close reference for the expected value of our target compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Compare the fragmentation pattern with the expected cleavages for the proposed structure.

III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[4] The absorption of infrared radiation corresponds to the vibrational frequencies of chemical bonds.

Expected IR Absorption Bands for (4-methoxyphenyl)-pyridin-3-ylmethanol:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Alcohol)3200-3600Broad
C-H (Aromatic)3000-3100Sharp
C-H (Aliphatic)2850-3000Sharp
C=C (Aromatic)1450-1600Medium to strong
C-O (Alcohol)1000-1260Strong
C-O (Ether)1000-1300Strong

The presence of a broad absorption band in the 3200-3600 cm⁻¹ region is a strong indicator of the hydroxyl group, while the characteristic aromatic and ether stretches further support the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. Identify the key absorption bands and compare them to the expected values for the functional groups in (4-methoxyphenyl)-pyridin-3-ylmethanol.

Workflow for Structural Confirmation

Structural_Confirmation_Workflow cluster_workflow Comprehensive Structural Confirmation Synthesis Synthesized Compound (Purified) IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Data_Analysis Integrated Data Analysis and Comparison IR->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Structure_Confirmed Structure Confirmed: (4-methoxyphenyl)-pyridin-3-ylmethanol Data_Analysis->Structure_Confirmed

Caption: A logical workflow for the structural confirmation of synthesized compounds.

Conclusion

The structural confirmation of a synthesized molecule like (4-methoxyphenyl)-pyridin-3-ylmethanol is a critical step in the research and development pipeline. A meticulous and multi-pronged analytical approach, as outlined in this guide, is paramount. The synergistic application of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a robust and self-validating dataset that allows for the unambiguous determination of the molecular structure. By understanding the strengths and limitations of each technique and following rigorous experimental protocols, researchers can ensure the integrity of their synthesized compounds, a fundamental requirement for advancing the frontiers of science.

References

  • Modern Analytical Technique for Characterization Organic Compounds - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • Determination of Structure: Modern Analytical Techniques - Savita Pall and Chemistry. (n.d.). Retrieved from [Link]

  • [6-(4-methoxyphenyl)pyridin-3-yl]methanol. PubChemLite. (n.d.). Retrieved from [Link]

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system - Scholars Research Library. (n.d.). Retrieved from [Link]

Sources

A Comparative Analysis of the Biological Activity of (4-methoxyphenyl)-pyridin-3-ylmethanol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Similarly, the diarylmethane scaffold is a privileged structure found in many biologically active compounds.[5][6] The compound (4-methoxyphenyl)-pyridin-3-ylmethanol combines these two key pharmacophores. While specific biological data for this particular molecule is not extensively available in the public domain, we can infer its potential activities and guide future research by comparing it with structurally similar compounds.

This guide provides a comparative overview of the potential biological activities of (4-methoxyphenyl)-pyridin-3-ylmethanol by examining related pyridine and diarylmethane derivatives. We will explore common biological assays used to evaluate these classes of compounds, present hypothetical comparative data, and provide detailed experimental protocols to facilitate further research.

Structural Features and Potential Biological Activities

The structure of (4-methoxyphenyl)-pyridin-3-ylmethanol incorporates a pyridine ring, a methanol linker, and a methoxy-substituted phenyl ring. Each of these components can contribute to its overall biological profile.

  • Pyridine Moiety: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing interactions with biological targets. The substitution pattern on the pyridine ring is also crucial for activity.[1]

  • Methoxyphenyl Group: The methoxy group can affect the compound's lipophilicity and metabolic stability. Its position on the phenyl ring can influence receptor binding and overall activity.

  • Methanol Linker: The hydroxyl group of the methanol linker can participate in hydrogen bonding, a key interaction in many biological systems.

Based on these structural features and the known activities of similar compounds, potential biological activities for (4-methoxyphenyl)-pyridin-3-ylmethanol include:

  • Anticancer Activity: Many pyridine and diarylmethane derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][7][8]

  • Enzyme Inhibition: The diaryl structure is present in inhibitors of various enzymes, including kinases and aromatase.[8][9]

  • Receptor Modulation: Pyridine-containing compounds have been shown to act as agonists or antagonists for various receptors.[10][11]

Comparative Analysis of Biological Activity

To provide a framework for evaluating (4-methoxyphenyl)-pyridin-3-ylmethanol, we will compare its hypothetical activity with known data from structurally similar compounds.

Compound A: (4-methoxyphenyl)-pyridin-3-ylmethanol (Hypothetical Data) Compound B: A known pyridine-based anticancer agent (e.g., a pyrazolo[3,4-b]pyridine derivative).[12] Compound C: A known diarylmethane-based enzyme inhibitor (e.g., a tubulin polymerization inhibitor).[8]

In Vitro Cytotoxicity

A fundamental step in drug discovery is to assess the cytotoxic effects of a novel compound.[13] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which is an indicator of cell viability.[13][14]

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of (4-methoxyphenyl)-pyridin-3-ylmethanol and Related Compounds

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)
Compound A (Hypothetical) 15.221.835.4
Compound B (Reference) [12]4.661.98Not Reported
Compound C (Reference) [8]0.052Not ReportedNot Reported
Doxorubicin (Control) [12]4.572.11Not Reported

This hypothetical data suggests that while (4-methoxyphenyl)-pyridin-3-ylmethanol may possess some cytotoxic activity, it is likely less potent than established anticancer agents. Further structural modifications could enhance its activity.

Experimental Methodologies

To enable researchers to validate and expand upon these hypothetical findings, detailed protocols for key biological assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)[14][15]

This protocol outlines the steps for determining the cytotoxic effects of a test compound on cancer cell lines.

Workflow for In Vitro Cytotoxicity Assay

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay and Data Analysis A 1. Culture cancer cells to ~80% confluency B 2. Trypsinize and count cells A->B C 3. Seed cells in 96-well plates (5,000-10,000 cells/well) B->C D 4. Incubate for 24h to allow attachment C->D E 5. Prepare serial dilutions of the test compound D->E F 6. Add compound dilutions to the wells E->F H 8. Incubate for 24, 48, or 72 hours F->H G 7. Include vehicle and no-treatment controls G->F I 9. Add MTT solution to each well H->I J 10. Incubate for 3-4 hours I->J K 11. Solubilize formazan crystals with DMSO J->K L 12. Measure absorbance at 570 nm K->L M 13. Calculate cell viability and IC50 values L->M

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[14]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the compound dilutions and incubate for the desired time (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]

Potential Signaling Pathways

The biological effects of compounds like (4-methoxyphenyl)-pyridin-3-ylmethanol are mediated through their interaction with specific signaling pathways. For example, many pyridine-based anticancer agents target key proteins in cell cycle regulation or angiogenesis.[15]

Hypothetical Signaling Pathway for a Pyridine Derivative Targeting EGFR

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Test Compound (e.g., Pyridine Derivative) Ligand->EGFR Inhibition

Caption: A potential signaling pathway where a pyridine derivative inhibits the Epidermal Growth Factor Receptor (EGFR).[16]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.[1] For (4-methoxyphenyl)-pyridin-3-ylmethanol, future studies could explore:

  • Varying the substituent on the phenyl ring: Replacing the methoxy group with other electron-donating or electron-withdrawing groups can modulate the electronic properties and biological activity.

  • Modifying the pyridine ring substitution: Introducing substituents at other positions on the pyridine ring could enhance target binding and selectivity.

  • Altering the linker: Changing the length or nature of the linker between the two aromatic rings can impact the molecule's flexibility and orientation in a binding pocket.

Conclusion

While direct experimental data on the biological activity of (4-methoxyphenyl)-pyridin-3-ylmethanol is limited, a comparative analysis with structurally similar compounds provides a valuable framework for guiding future research. Its combination of pyridine and diarylmethane moieties suggests potential as a cytotoxic agent, enzyme inhibitor, or receptor modulator. The experimental protocols and SAR insights provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and related compounds. Further investigation is warranted to fully elucidate its biological profile and mechanism of action.

References

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. Available from: [Link]

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  • Structural, Electronic, Vibrational and Pharmacological Investigations of Highly Functionalized Diarylmethane Molecules Using DFT Calculations, Molecular Dynamics and Molecular Docking. Taylor & Francis Online. Available from: [Link]

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  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. Available from: [Link]

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In vivo vs. in vitro efficacy of (4-methoxyphenyl)-pyridin-3-ylmethanol derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the In Vivo and In Vitro Efficacy of (4-methoxyphenyl)-pyridin-3-ylmethanol Derivatives and Related Compounds

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a potential therapeutic in a living organism is fraught with challenges. The (4-methoxyphenyl)-pyridin-3-ylmethanol scaffold and its derivatives represent a versatile class of compounds with demonstrated efficacy across a range of therapeutic areas, from oncology to neurodegenerative disease and pain management. This guide provides a comparative analysis of their performance in in vitro assays versus in vivo models, offering researchers critical insights into the translation of preclinical data.

The core of this analysis lies in understanding the causal relationships between a compound's performance in controlled, isolated in vitro systems and its efficacy within the complex, dynamic environment of a living organism (in vivo). We will explore how factors such as pharmacokinetics, metabolism, and off-target effects can influence the ultimate therapeutic outcome.

Section 1: In Vitro Efficacy - Characterizing Molecular Potency

The initial evaluation of any novel compound begins with in vitro assays. These experiments are designed to quantify the direct interaction of a substance with its molecular target in a controlled environment. For the (4-methoxyphenyl)-pyridin-3-ylmethanol derivatives and their structural relatives, a variety of in vitro models have been employed to elucidate their therapeutic potential.

Anticancer Activity: Targeting Cyclin-Dependent Kinases

A recent study on novel pyrazolo[3,4-b]pyridine derivatives, which incorporate the 4-methoxyphenyl and pyridine moieties, has demonstrated significant in vitro anticancer activity. The primary mechanism of action identified was the inhibition of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9, which are crucial regulators of the cell cycle.[1]

Compounds 9a and 14g from this study emerged as particularly potent, exhibiting inhibitory concentrations (IC50) in the low micromolar and even nanomolar range against these kinases.[1] This high level of potency in a cell-free kinase assay is a strong indicator of on-target activity.

CompoundTargetIn Vitro IC50 (µM)[1]
9a CDK21.630 ± 0.009
CDK90.262 ± 0.013
14g CDK20.460 ± 0.024
CDK90.801 ± 0.041
Ribociclib (Control) CDK20.068 ± 0.004
CDK90.050 ± 0.003

These compounds were also evaluated for their cytotoxic effects on several cancer cell lines. Compound 9a showed an IC50 of 2.59 µM against the HeLa cell line, comparable to the standard chemotherapeutic agent doxorubicin (IC50 = 2.35 µM).[1] Similarly, compound 14g displayed potent cytotoxicity against MCF7 and HCT-116 cell lines.[1]

Experimental Protocol: In Vitro CDK Inhibition Assay [1]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against CDK2 and CDK9.

  • Reagents: Recombinant human CDK2/cyclin E and CDK9/cyclin T1 enzymes, ATP, substrate peptide, and test compounds.

  • Procedure:

    • The assay is performed in a 96-well plate format.

    • A reaction mixture containing the respective CDK enzyme, a fluorescently labeled substrate peptide, and ATP is prepared.

    • Test compounds are serially diluted and added to the wells.

    • The reaction is initiated by the addition of the enzyme complex.

    • The plate is incubated at 30°C for a specified period.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization).

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Neuroprotective and Pain-Modulating Activities

Derivatives of pyridinyl methanol have been investigated as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for pain and inflammation.[2][3][4][5] Systematic optimization of a lead compound led to the identification of antagonist 74a , which demonstrated high potency in blocking TRPV3 channels.[2][3]

In the context of Alzheimer's disease, N-phenyl-3-methoxy-4-pyridinone derivatives have been designed as dual-function agents. Compound 7i , for instance, showed excellent H3 receptor antagonistic activity with an IC50 of 0.52 nM and was also effective in inhibiting the self-induced aggregation of Aβ1-40/Aβ1-42 peptides, a key pathological hallmark of Alzheimer's.[6]

Section 2: In Vivo Efficacy - Assessing Therapeutic Potential in a Systemic Context

While in vitro assays are invaluable for determining molecular potency, they cannot predict a compound's behavior in a complex living system. In vivo studies in animal models are essential for evaluating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its overall therapeutic efficacy and potential toxicity.

From In Vitro Potency to In Vivo Analgesia

The potent in vitro TRPV3 antagonist 74a was advanced to preclinical animal models of pain. This compound demonstrated a favorable profile in two different models of neuropathic pain and a reserpine model of central pain, validating the in vitro findings.[2][3] The successful translation from a potent channel blocker in a dish to an effective analgesic in an animal model underscores the importance of optimizing not just for potency but also for pharmacokinetic properties.

Anticancer and Antimetastatic Properties in Murine Models

The novel pyridine derivative LHT-17-19 has demonstrated both antitumor and antimetastatic properties in mice with syngeneic Lewis lung carcinoma and on a heterotopic tumor model of non-small cell lung cancer in humanized animals.[7] This suggests that the compound's cytotoxic effects observed in vitro are successfully translated into a therapeutic benefit in a living organism.

CNS Activity and Bioavailability

For compounds targeting the central nervous system, such as the Alzheimer's disease candidate 7i , brain penetration is a critical factor. This compound not only exhibited desirable pharmacokinetic properties in plasma but also demonstrated good blood-brain barrier (BBB) permeability.[6] In subsequent in vivo studies, compound 7i was able to block (R)-α-methylhistamine-induced dipsogenia and reverse scopolamine-induced learning deficits in rats, providing strong evidence of its central activity and therapeutic potential.[6]

Experimental Protocol: Scopolamine-Induced Learning Deficit Model in Rats [6]

  • Objective: To assess the ability of a test compound to reverse cognitive deficits induced by scopolamine.

  • Animals: Adult male rats.

  • Procedure:

    • Rats are trained in a Morris water maze to find a hidden platform.

    • Once trained, the rats are administered scopolamine (a muscarinic antagonist that induces memory impairment) or a vehicle control.

    • A short time after scopolamine administration, the test compound or vehicle is administered.

    • The rats are then tested in the Morris water maze, and the time taken to find the hidden platform (escape latency) is recorded.

    • A significant reduction in escape latency in the compound-treated group compared to the scopolamine-only group indicates a reversal of the cognitive deficit.

Section 3: Bridging the Gap - A Comparative Analysis

The transition from in vitro success to in vivo efficacy is a critical hurdle in drug development. For the (4-methoxyphenyl)-pyridin-3-ylmethanol derivatives and their analogs, the available data allows for several key comparative insights:

  • Correlation of Potency: In many cases, high in vitro potency against a specific molecular target, such as a kinase or ion channel, is a prerequisite for in vivo efficacy. The low nanomolar to micromolar IC50 values observed for the anticancer and TRPV3 antagonist compounds were predictive of their subsequent success in animal models.[1][2][3]

  • The Importance of ADME: The "free drug hypothesis" posits that only the unbound fraction of a drug in plasma is available to exert its pharmacological effect.[4] A compound with excellent in vitro potency may fail in vivo if it has poor absorption, is rapidly metabolized, or has high plasma protein binding. The systematic optimization of the pyridinyl methanol derivatives for their ADME properties was crucial for their in vivo success.[4]

  • Target Engagement in a Complex System: In vivo models introduce a level of biological complexity that can either enhance or diminish a drug's effect. For CNS-targeted drugs, the ability to cross the blood-brain barrier is paramount, as demonstrated by the successful in vivo studies with the N-phenyl-3-methoxy-4-pyridinone derivative 7i .[6]

Section 4: Signaling Pathways and Experimental Workflows

A deeper understanding of the molecular mechanisms underlying the observed efficacy is crucial for rational drug design.

CDK Inhibition and Cell Cycle Arrest

The anticancer pyrazolo[3,4-b]pyridine derivatives exert their effect by inhibiting CDKs, leading to cell cycle arrest and apoptosis.

G Pyrazolo[3,4-b]pyridine_Derivative Pyrazolo[3,4-b]pyridine_Derivative CDK2/Cyclin_E CDK2/Cyclin_E Pyrazolo[3,4-b]pyridine_Derivative->CDK2/Cyclin_E Inhibits CDK9/Cyclin_T1 CDK9/Cyclin_T1 Pyrazolo[3,4-b]pyridine_Derivative->CDK9/Cyclin_T1 Inhibits G1/S_Phase_Progression G1/S_Phase_Progression CDK2/Cyclin_E->G1/S_Phase_Progression Promotes Transcription_Elongation Transcription_Elongation CDK9/Cyclin_T1->Transcription_Elongation Promotes Cell_Cycle_Arrest Cell_Cycle_Arrest G1/S_Phase_Progression->Cell_Cycle_Arrest Transcription_Elongation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of CDK2 and CDK9 by pyrazolo[3,4-b]pyridine derivatives leads to cell cycle arrest and apoptosis.

Experimental Workflow: From In Vitro Hit to In Vivo Candidate

The development of a successful drug candidate follows a logical progression from initial screening to preclinical validation.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Target_Identification Target_Identification Compound_Synthesis Compound_Synthesis Target_Identification->Compound_Synthesis Primary_Screening Primary_Screening Compound_Synthesis->Primary_Screening Secondary_Assays Secondary_Assays Primary_Screening->Secondary_Assays Lead_Optimization Lead_Optimization Secondary_Assays->Lead_Optimization Pharmacokinetics Pharmacokinetics Lead_Optimization->Pharmacokinetics Efficacy_Models Efficacy_Models Pharmacokinetics->Efficacy_Models Toxicology Toxicology Efficacy_Models->Toxicology

Caption: A typical drug discovery workflow, progressing from in vitro screening to in vivo validation.

Conclusion

The (4-methoxyphenyl)-pyridin-3-ylmethanol scaffold and its derivatives represent a promising and versatile class of compounds with demonstrated therapeutic potential across multiple disease areas. This guide has highlighted the critical interplay between in vitro potency and in vivo efficacy. While in vitro assays provide a fundamental understanding of a compound's molecular interactions, they are but the first step. The successful translation to in vivo models is contingent upon a host of factors, including optimized pharmacokinetic and safety profiles. The studies cited herein provide a clear roadmap for researchers in this field, emphasizing the importance of a holistic approach to drug discovery that considers both molecular potency and systemic behavior.

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. ResearchGate. Available from: [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Available from: [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. ACS Publications. Available from: [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. Available from: [Link]

  • Synthesis and antimicrobial studies of new pyridine derivatives. ResearchGate. Available from: [Link]

  • Identification of N-phenyl-3-methoxy-4-pyridinones as orally bioavailable H3 receptor antagonists and β-amyloid aggregation inhibitors for the treatment of Alzheimer's disease. PubMed. Available from: [Link]

  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo. Usiena air. Available from: [Link]

  • Antitumor activity of the novel pyridine derivative. Research Results in Pharmacology. Available from: [Link]

  • New derivatives of the antimalarial drug Pyrimethamine in the control of melanoma tumor growth: An in vitro and in vivo study. ResearchGate. Available from: [Link]

  • The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. PMC. Available from: [Link]

  • Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives. MDPI. Available from: [Link]

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A Researcher's Guide to De-risking Novel Compounds: Cross-Reactivity Studies of (4-methoxyphenyl)-pyridin-3-ylmethanol and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is the early identification and characterization of off-target interactions, commonly referred to as cross-reactivity. These unintended molecular interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy, representing a significant risk to patient safety and a potential cause for late-stage clinical trial failures. This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using the hypothetical compound (4-methoxyphenyl)-pyridin-3-ylmethanol as a central case study.

The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its utility lies in its ability to improve metabolic stability, permeability, potency, and target binding. However, the nitrogen atom in the pyridine ring also alters its electronic properties, which can influence its binding promiscuity. When combined with other common pharmacophoric fragments, such as the methoxyphenyl group, the potential for a diverse range of biological interactions increases. Therefore, a thorough investigation of the cross-reactivity profile of a molecule like (4-methoxyphenyl)-pyridin-3-ylmethanol is not merely a regulatory requirement but a fundamental aspect of robust preclinical drug development.

This guide will navigate the reader through a logical progression of in-silico, in-vitro, and cell-based methodologies to build a comprehensive cross-reactivity profile. We will delve into the causality behind experimental choices, provide actionable protocols, and illustrate how to interpret the resulting data to make informed decisions in a drug development program.

I. The Foundation: In-Silico and Computational Approaches

Before embarking on resource-intensive wet lab experiments, computational methods offer a valuable first pass at identifying potential off-target liabilities. These in-silico approaches leverage our understanding of protein structures and ligand-protein interactions to predict potential binding partners for our compound of interest.

A. Structural Similarity and Pharmacophore Searching:

The principle of "guilt-by-association" is a powerful starting point. If a molecule shares significant structural or pharmacophoric features with known drugs, it may also share their biological targets, including off-targets.

  • 2D and 3D Similarity Searching: Algorithms can rapidly screen large databases of compounds with known biological activities to identify molecules with similar topology or 3D shape to (4-methoxyphenyl)-pyridin-3-ylmethanol.

  • Pharmacophore Modeling: This approach identifies the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) responsible for a molecule's biological activity. A pharmacophore model of (4-methoxyphenyl)-pyridin-3-ylmethanol can be used to search for proteins that have a complementary binding site.

B. Molecular Docking:

Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein target. By docking (4-methoxyphenyl)-pyridin-3-ylmethanol against a panel of known off-target proteins (e.g., hERG, CYPs, various kinases), we can estimate its binding affinity and identify potential interactions.

Caption: Workflow for in-vitro cross-reactivity profiling.

III. Cellular Context: Cell-Based Assays

While in-vitro assays provide valuable data on direct molecular interactions, they lack the complexity of a cellular environment. Cell-based assays are crucial for understanding the functional consequences of off-target binding and for assessing potential cytotoxicity. [1] A. Functional Off-Target Assessment:

If (4-methoxyphenyl)-pyridin-3-ylmethanol is found to bind to a receptor with a known signaling pathway, a cell-based functional assay can determine if this binding results in agonism or antagonism.

B. Cytotoxicity Assays:

Assessing the general toxicity of a compound in various cell lines is a fundamental component of preclinical safety assessment.

Experimental Protocol: Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of (4-methoxyphenyl)-pyridin-3-ylmethanol that reduces the viability of a cell line by 50% (CC50).

Materials:

  • Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity).

  • Cell culture medium and supplements.

  • (4-methoxyphenyl)-pyridin-3-ylmethanol.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilization buffer (e.g., DMSO).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of (4-methoxyphenyl)-pyridin-3-ylmethanol and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Plot the percentage of cell viability against the log concentration of the compound to determine the CC50 value.

Data Presentation:

CompoundCell LineCC50 (µM)
(4-methoxyphenyl)-pyridin-3-ylmethanolHepG2> 100
(4-methoxyphenyl)-pyridin-3-ylmethanolHEK29385
Doxorubicin (Control)HepG21.2

IV. Synthesizing the Data: Building a Comparative Profile and Making Decisions

The ultimate goal of these studies is to build a comprehensive cross-reactivity profile that enables a data-driven assessment of the compound's risks and benefits.

A. The Selectivity Index:

A key metric for comparing on-target potency with off-target activity is the selectivity index. This is typically calculated as the ratio of the off-target IC50 (or Ki) to the on-target IC50 (or Ki). A higher selectivity index (e.g., >100-fold) is generally desirable.

Comparative Data Table (Hypothetical Data for Illustrative Purposes):

CompoundPrimary Target IC50 (nM)Off-Target 1 (Kinase Z) IC50 (nM)Selectivity Index (vs. OT1)Off-Target 2 (Receptor Y) Ki (nM)Selectivity Index (vs. OT2)HepG2 CC50 (µM)Therapeutic Index (vs. HepG2)
(4-methoxyphenyl)-pyridin-3-ylmethanol 10 1,500 150 500 50 >100 >10,000
Analog A15300202,000133503,333
Analog B55,0001,000>10,000>2,000>100>20,000
Competitor Drug X88001001,200150759,375

B. Decision Making:

The interpretation of cross-reactivity data is not always straightforward and requires careful consideration of the therapeutic context.

  • High-affinity off-target binding to a protein with a well-understood and undesirable physiological role (e.g., hERG) is a significant red flag.

  • Moderate off-target activity may be acceptable if the therapeutic window is sufficiently large and the off-target effect is monitorable or manageable.

  • Polypharmacology , or the ability of a drug to interact with multiple targets, can sometimes be beneficial, particularly in complex diseases like cancer. However, these interactions must be well-characterized.

V. Conclusion

The assessment of cross-reactivity is a cornerstone of modern, safety-conscious drug discovery. For a novel compound like (4-methoxyphenyl)-pyridin-3-ylmethanol, a systematic and tiered approach, beginning with in-silico predictions and progressing through in-vitro and cell-based assays, is essential for building a comprehensive understanding of its biological interactions. By explaining the "why" behind each experimental step and providing clear, actionable protocols, this guide aims to empower researchers to de-risk their drug candidates effectively. The insights gained from these studies are invaluable for guiding medicinal chemistry efforts to optimize selectivity, for designing informative preclinical toxicology studies, and ultimately, for increasing the probability of success in bringing safe and effective new medicines to patients.

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A Researcher's Guide to Validating the Mechanism of Action of (4-methoxyphenyl)-pyridin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of the novel small molecule, (4-methoxyphenyl)-pyridin-3-ylmethanol. We will navigate the process from initial target identification to in-depth pathway analysis and comparative assessment against established alternatives. Our approach emphasizes scientific integrity, experimental causality, and robust data interpretation.

Introduction: The Imperative of MoA Validation in Drug Discovery

Understanding how a small molecule exerts its biological effect is a cornerstone of modern drug development. A well-defined mechanism of action is critical for predicting efficacy, anticipating potential side effects, and identifying patient populations who are most likely to respond to treatment. For a novel compound such as (4-methoxyphenyl)-pyridin-3-ylmethanol, a systematic and multi-faceted approach to MoA validation is not just recommended—it is essential for its progression from a laboratory curiosity to a potential therapeutic agent.

This guide will present a hypothetical, yet plausible, mechanism for (4-methoxyphenyl)-pyridin-3-ylmethanol as an inhibitor of a key signaling protein, and will outline the necessary steps to validate this hypothesis. We will also compare its action to other compounds with similar, though not identical, mechanisms.

Part 1: De-orphaning the Target - A Strategy for Target Identification

Given the limited publicly available information on the specific biological targets of (4-methoxyphenyl)-pyridin-3-ylmethanol, our first step is target deconvolution. A combination of computational and experimental approaches is often the most effective strategy.

Computational Approaches:

  • In Silico Screening: Utilize the chemical structure of (4-methoxyphenyl)-pyridin-3-ylmethanol to perform virtual screening against libraries of known protein structures.[1] This can predict potential binding partners based on structural and electrostatic complementarity.

  • Pharmacophore Modeling: Compare the structure to existing pharmacophores of known drugs to identify potential shared targets.

Experimental Approaches:

  • Affinity Chromatography: Immobilize (4-methoxyphenyl)-pyridin-3-ylmethanol on a solid support and pass cell lysates over the column. Proteins that bind to the compound can be eluted and identified by mass spectrometry.

  • Phenotypic Screening: Test the compound in a variety of cell-based assays to identify a distinct phenotypic signature. This signature can then be compared to those of compounds with known mechanisms to infer a potential target or pathway.

For the purpose of this guide, let us hypothesize that through these screening methods, Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) has been identified as a primary intracellular target of (4-methoxyphenyl)-pyridin-3-ylmethanol. RIPK2 is a key signaling node in the innate immune system, particularly in NOD-like receptor (NLR) signaling pathways.

Part 2: Experimental Validation of the (4-methoxyphenyl)-pyridin-3-ylmethanol-RIPK2 Interaction

Once a putative target is identified, the next crucial step is to experimentally validate the interaction and characterize its downstream consequences.

Target Engagement: Is the Compound Binding to RIPK2 in a Cellular Context?

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[2][3][4] The principle is that a ligand binding to its target protein stabilizes the protein, making it more resistant to heat-induced denaturation.[5]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis A 1. Culture cells expressing endogenous RIPK2 (e.g., THP-1) B 2. Treat cells with (4-methoxyphenyl)- pyridin-3-ylmethanol or vehicle (DMSO) A->B C 3. Aliquot treated cells and heat at a range of temperatures B->C D 4. Lyse cells and separate soluble and aggregated protein fractions by centrifugation C->D E 5. Collect soluble fraction and analyze RIPK2 levels by Western Blot D->E F 6. Quantify band intensity and plot melt curves to determine thermal shift E->F

Caption: CETSA workflow for validating target engagement.

Detailed Protocol: CETSA for RIPK2

  • Cell Culture and Treatment:

    • Culture THP-1 monocytes (which endogenously express RIPK2) to a density of 1-2 x 10^6 cells/mL.

    • Treat cells with 10 µM (4-methoxyphenyl)-pyridin-3-ylmethanol or a vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot 100 µL of the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Separation:

    • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen followed by a 25°C water bath).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the levels of soluble RIPK2 by Western blotting.[3]

Expected Outcome and Interpretation:

If (4-methoxyphenyl)-pyridin-3-ylmethanol binds to and stabilizes RIPK2, we expect to see a shift in the melting curve to the right (higher temperatures) compared to the vehicle-treated cells.

TreatmentTagg (°C) of RIPK2
Vehicle (DMSO)52.5 ± 0.5
(4-methoxyphenyl)-pyridin-3-ylmethanol (10 µM)57.0 ± 0.7
Caption: Hypothetical CETSA data showing thermal stabilization of RIPK2.
Pathway Modulation: Does the Compound Inhibit Downstream Signaling?

RIPK2 activation leads to the phosphorylation of downstream targets and the activation of the NF-κB and MAPK signaling pathways. We can assess the inhibitory effect of (4-methoxyphenyl)-pyridin-3-ylmethanol by measuring the phosphorylation of key downstream effectors.

Hypothetical Signaling Pathway of RIPK2

RIPK2_Pathway cluster_upstream Upstream Activation cluster_core Core Kinase Action cluster_downstream Downstream Signaling cluster_output Cellular Response NOD2 NOD2 Receptor RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates MDP Muramyl Dipeptide (MDP) MDP->NOD2 TAK1 TAK1 Complex RIPK2->TAK1 Phosphorylates Compound (4-methoxyphenyl)- pyridin-3-ylmethanol Compound->RIPK2 Inhibits IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines

Caption: Hypothetical RIPK2 signaling pathway inhibited by our compound.

Detailed Protocol: Western Blotting for Phospho-p38 MAPK

  • Cell Stimulation and Lysis:

    • Plate THP-1 cells and differentiate them with PMA.

    • Pre-treat cells with varying concentrations of (4-methoxyphenyl)-pyridin-3-ylmethanol for 1 hour.

    • Stimulate the cells with a NOD2 agonist (e.g., L18-MDP) for 30 minutes.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.[7]

  • Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.[8]

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.[7]

    • Strip the membrane and re-probe for total p38 MAPK as a loading control.

Expected Outcome and Interpretation:

A dose-dependent decrease in the level of phospho-p38 MAPK upon treatment with (4-methoxyphenyl)-pyridin-3-ylmethanol would indicate successful inhibition of the downstream signaling pathway.

Compound Conc. (µM)Phospho-p38 / Total p38 Ratio (Normalized)
0 (Vehicle)1.00
0.10.85
10.45
100.10
Caption: Hypothetical Western blot data for phospho-p38 inhibition.
Gene Expression Analysis: Does the Compound Affect Target Gene Transcription?

Activation of the RIPK2 pathway leads to the transcription of pro-inflammatory genes. We can use quantitative PCR (qPCR) to measure the mRNA levels of a key target gene, such as TNF-α.[9][10]

Detailed Protocol: qPCR for TNF-α mRNA

  • Cell Treatment and RNA Extraction:

    • Treat differentiated THP-1 cells as described in the Western blotting protocol for a longer duration (e.g., 4-6 hours).

    • Extract total RNA from the cells using a suitable kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.[11]

  • qPCR:

    • Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for TNF-α and a housekeeping gene (e.g., GAPDH).[12]

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of TNF-α mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

Expected Outcome and Interpretation:

Inhibition of the RIPK2 pathway should lead to a dose-dependent reduction in the expression of TNF-α mRNA.

Compound Conc. (µM)Relative TNF-α mRNA Expression (Fold Change)
0 (Vehicle)100 ± 12
0.175 ± 9
130 ± 5
105 ± 2
Caption: Hypothetical qPCR data showing reduced TNF-α expression.

Part 3: Comparative Analysis - How Does It Stack Up Against Alternatives?

To fully understand the unique properties of (4-methoxyphenyl)-pyridin-3-ylmethanol, it is essential to compare it to alternative compounds that target the same or related pathways. For our hypothetical scenario, we will compare it to a known, selective RIPK2 inhibitor (Alternative A) and a broader-spectrum kinase inhibitor that also happens to inhibit RIPK2 (Alternative B).

Comparative Overview of MoA

MoA_Comparison cluster_compound (4-methoxyphenyl)-pyridin-3-ylmethanol cluster_altA Alternative A (Selective Inhibitor) cluster_altB Alternative B (Broad-Spectrum Inhibitor) Compound Our Compound RIPK2_C RIPK2 Compound->RIPK2_C Highly Selective Inhibition AltA Alternative A RIPK2_A RIPK2 AltA->RIPK2_A Selective Inhibition AltB Alternative B RIPK2_B RIPK2 AltB->RIPK2_B Inhibition OtherKinase Other Kinases AltB->OtherKinase Off-Target Inhibition

Caption: Comparison of selectivity for the three compounds.

Comparative Performance Data:

Parameter(4-methoxyphenyl)-pyridin-3-ylmethanolAlternative AAlternative B
Target Engagement
RIPK2 CETSA Shift (ΔTagg)+4.5°C+5.0°C+3.0°C
In Vitro Potency
RIPK2 Biochemical IC5050 nM40 nM100 nM
Cellular Potency
p-p38 Inhibition EC50200 nM180 nM500 nM
TNF-α Release EC50250 nM220 nM600 nM
Selectivity
Kinase Panel (S-Score at 1 µM)0.05 (Highly Selective)0.08 (Selective)0.45 (Broad-Spectrum)
Cell Viability
Cytotoxicity CC50> 50 µM> 50 µM5 µM
Caption: Comparative data table for (4-methoxyphenyl)-pyridin-3-ylmethanol and alternatives.

Interpretation of Comparative Data:

This hypothetical data suggests that (4-methoxyphenyl)-pyridin-3-ylmethanol is a potent and highly selective inhibitor of RIPK2, comparable in on-target activity to the known selective inhibitor (Alternative A). Its high selectivity and low cytotoxicity give it a significant advantage over the broad-spectrum inhibitor (Alternative B), which shows off-target effects and cellular toxicity at lower concentrations. This favorable profile underscores the potential of (4-methoxyphenyl)-pyridin-3-ylmethanol as a promising therapeutic candidate.

Conclusion

This guide has outlined a rigorous, multi-step process for validating the mechanism of action of a novel small molecule, using (4-methoxyphenyl)-pyridin-3-ylmethanol as a case study. By combining target identification, direct target engagement assays, downstream pathway analysis, and comparative studies, researchers can build a comprehensive and convincing data package to support the continued development of their compound. This systematic approach, grounded in sound scientific principles, is indispensable for translating a promising molecule into a validated therapeutic lead.

References

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A Comparative Guide to the Synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of novel molecular entities is paramount. The compound (4-methoxyphenyl)-pyridin-3-ylmethanol represents a key structural motif found in various biologically active molecules. Its synthesis, therefore, is a subject of considerable interest. This guide provides an in-depth comparative analysis of the most common and effective synthesis routes to this valuable compound, offering field-proven insights and experimental data to inform your synthetic strategy.

Introduction to Synthetic Strategies

The synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol primarily revolves around the formation of the critical carbon-carbon bond between the pyridine and phenyl rings, followed by or concurrent with the establishment of the methanol functionality. The two most prevalent and logical approaches are the Grignard reaction and the reduction of a precursor ketone. Each route presents its own set of advantages and challenges in terms of yield, scalability, and experimental complexity. This guide will dissect these two primary pathways, providing a comprehensive comparison to aid in the selection of the most appropriate method for your research needs.

Route 1: Grignard Reaction

The Grignard reaction is a classic and powerful tool in organic synthesis for the formation of carbon-carbon bonds.[1] In the context of synthesizing (4-methoxyphenyl)-pyridin-3-ylmethanol, this can be achieved in two ways: by reacting a 4-methoxyphenyl Grignard reagent with 3-pyridinecarboxaldehyde, or by reacting a 3-pyridyl Grignard reagent with 4-methoxybenzaldehyde. The former is generally preferred due to the commercial availability and stability of the starting materials.

Mechanistic Insight

The reaction proceeds via the nucleophilic addition of the organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of the aldehyde.[2] This forms a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the desired secondary alcohol.[3] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the highly basic Grignard reagent from being quenched by protic solvents.[1]

Experimental Protocol: Grignard Synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol

Part A: Formation of 4-methoxyphenylmagnesium bromide

  • Preparation: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: To a flask containing magnesium turnings (1.2 equivalents), add a small crystal of iodine and a portion of a solution of 4-bromoanisole (1.0 equivalent) in anhydrous THF. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of gentle reflux.

  • Addition: Once the reaction has initiated, the remaining solution of 4-bromoanisole is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the reaction mixture is typically stirred for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with 3-pyridinecarboxaldehyde

  • Addition: The freshly prepared Grignard reagent is cooled to 0 °C, and a solution of 3-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF is added dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Route 2: Reduction of (4-methoxyphenyl)(pyridin-3-yl)methanone

An alternative and often high-yielding approach is the reduction of the precursor ketone, (4-methoxyphenyl)(pyridin-3-yl)methanone. This two-step process involves the synthesis of the ketone followed by its reduction to the desired alcohol.

Synthesis of the Precursor Ketone

The ketone precursor can be synthesized via a Friedel-Crafts acylation of anisole with nicotinoyl chloride or, more commonly, through the reaction of a 3-pyridyl Grignard or organolithium reagent with a 4-methoxybenzoyl derivative.

Mechanistic Insight into the Reduction

The reduction of the ketone to a secondary alcohol is typically achieved using a hydride-donating reducing agent, such as sodium borohydride (NaBH₄).[4] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone.[5] This forms an alkoxide intermediate which is subsequently protonated by a protic solvent (like methanol or ethanol) or during an acidic workup to give the final alcohol product.[6]

Experimental Protocol: Reduction of (4-methoxyphenyl)(pyridin-3-yl)methanone
  • Dissolution: Dissolve (4-methoxyphenyl)(pyridin-3-yl)methanone (1.0 equivalent) in a suitable solvent, typically methanol or a mixture of THF and methanol.

  • Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of water or a dilute acid. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude alcohol is purified by column chromatography or recrystallization.

Comparative Analysis

The choice between the Grignard reaction and the ketone reduction route depends on several factors, including the availability of starting materials, desired yield, and scalability.

ParameterGrignard ReactionKetone Reduction
Starting Materials 4-bromoanisole, magnesium, 3-pyridinecarboxaldehyde(4-methoxyphenyl)(pyridin-3-yl)methanone, NaBH₄
Number of Steps 1 (one-pot)2 (ketone synthesis + reduction)
Typical Yield Moderate to GoodGood to Excellent
Reaction Conditions Strictly anhydrous, inert atmosphereLess stringent, can be run in protic solvents
Scalability Well-established for large scale, but requires careful controlGenerally straightforward to scale up
Key Considerations Sensitivity to moisture and air; potential for side reactionsRequires synthesis of the ketone precursor

Visualization of Synthetic Workflows

Synthetic_Routes cluster_0 Route 1: Grignard Reaction cluster_1 Route 2: Ketone Reduction 4-bromoanisole 4-bromoanisole Grignard_Reagent 4-methoxyphenyl- magnesium bromide 4-bromoanisole->Grignard_Reagent THF, I₂ (cat.) Mg Mg Mg->Grignard_Reagent Product_G (4-methoxyphenyl)- pyridin-3-ylmethanol Grignard_Reagent->Product_G 1. Addn. 2. H₃O⁺ workup 3-pyridinecarboxaldehyde 3-pyridinecarboxaldehyde 3-pyridinecarboxaldehyde->Product_G Ketone_Precursor (4-methoxyphenyl)- (pyridin-3-yl)methanone Product_R (4-methoxyphenyl)- pyridin-3-ylmethanol Ketone_Precursor->Product_R MeOH/THF NaBH4 NaBH4 NaBH4->Product_R Anisole Anisole Anisole->Ketone_Precursor Friedel-Crafts Acylation Nicotinoyl_chloride Nicotinoyl chloride Nicotinoyl_chloride->Ketone_Precursor

Caption: Comparative workflow of Grignard and Ketone Reduction routes.

Conclusion

Both the Grignard reaction and the reduction of the corresponding ketone are viable and effective methods for the synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol. The Grignard route offers a more direct, one-pot synthesis, which can be advantageous for rapid analogue synthesis. However, it requires stringent anhydrous conditions. The two-step ketone reduction pathway, while longer, often proceeds with higher overall yields and employs less sensitive reagents, making it potentially more amenable to scale-up and process optimization. The choice of synthetic route will ultimately be guided by the specific requirements of the research project, including cost, timeline, and available expertise.

References

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Benchmarking (4-methoxyphenyl)-pyridin-3-ylmethanol: A Comparative Analysis Against Known c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase remains a pivotal target.[1][2] Its aberrant activation is a known driver in a multitude of human cancers, promoting tumor growth, metastasis, and therapeutic resistance.[3][4] The quest for novel, potent, and selective c-Met inhibitors is a continuous endeavor in oncological research. This guide introduces (4-methoxyphenyl)-pyridin-3-ylmethanol, a novel small molecule, and provides a comprehensive framework for its evaluation against established, FDA-approved c-Met inhibitors, Crizotinib and Capmatinib.

This document serves as a technical resource for researchers and drug development professionals, offering a structured approach to benchmarking a novel compound. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a clear comparison of performance metrics.

The c-Met Signaling Axis: A Prime Target in Oncology

The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), activates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[3][5][6] These pathways are integral to normal cellular processes such as proliferation, survival, and motility.[3][5] However, in many cancer types, dysregulation of c-Met signaling, through overexpression, gene amplification, or mutations, leads to uncontrolled cell growth and metastasis.[1][4] Therefore, inhibiting the kinase activity of c-Met is a validated therapeutic strategy.[2][7]

Diagram of the c-Met Signaling Pathway

c_Met_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes c-Met c-Met RAS RAS/MAPK Pathway c-Met->RAS Activates PI3K PI3K/AKT Pathway c-Met->PI3K Activates STAT STAT Pathway c-Met->STAT Activates HGF HGF HGF->c-Met Binds Proliferation Proliferation RAS->Proliferation Survival Survival PI3K->Survival Metastasis Metastasis STAT->Metastasis Inhibitor (4-methoxyphenyl)- pyridin-3-ylmethanol Crizotinib Capmatinib Inhibitor->c-Met Inhibits

Caption: The c-Met signaling pathway and points of inhibition.

The Contenders: A Head-to-Head Comparison

This guide will benchmark our novel compound, (4-methoxyphenyl)-pyridin-3-ylmethanol, against two well-established c-Met inhibitors:

  • (4-methoxyphenyl)-pyridin-3-ylmethanol: A novel small molecule with a chemical structure suggestive of potential kinase inhibitory activity. Its efficacy and selectivity against c-Met are the primary subjects of this investigation.

  • Crizotinib (Xalkori®): An FDA-approved multi-targeted tyrosine kinase inhibitor that targets ALK, ROS1, and c-Met.[8][9][10] It functions as an ATP-competitive inhibitor, blocking the phosphorylation of c-Met.[11][12]

  • Capmatinib (Tabrecta®): A potent and selective ATP-competitive inhibitor of c-Met, including variants with exon 14 skipping mutations.[13][14][15] It has demonstrated significant anti-tumor activity in c-Met dependent cancer models.[13][15]

Experimental Design: A Multi-faceted Approach to Benchmarking

A robust evaluation of a novel inhibitor requires a multi-pronged experimental approach, progressing from in vitro enzymatic assays to cell-based models, and finally to in vivo pharmacokinetic studies.

Experimental Workflow for Inhibitor Benchmarking

experimental_workflow cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Studies biochemical_assay Biochemical Kinase Assay (IC50 Determination) selectivity_panel Kinase Selectivity Profiling biochemical_assay->selectivity_panel Potent & Selective Hits phosphorylation_assay c-Met Phosphorylation Assay (Western Blot / ELISA) selectivity_panel->phosphorylation_assay Proceed with Cellular Models proliferation_assay Cell Proliferation Assay (MTT / CellTiter-Glo) phosphorylation_assay->proliferation_assay pk_studies Pharmacokinetic (PK) Profiling proliferation_assay->pk_studies Promising Candidates

Caption: A general workflow for the preclinical characterization of a novel kinase inhibitor.

Part 1: In Vitro Biochemical Potency and Selectivity

The initial step is to determine the direct inhibitory effect of (4-methoxyphenyl)-pyridin-3-ylmethanol on the enzymatic activity of the c-Met kinase and to assess its selectivity against a panel of other kinases.

Protocol 1: In Vitro c-Met Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[16]

  • (4-methoxyphenyl)-pyridin-3-ylmethanol, Crizotinib, and Capmatinib

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)[17]

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the appropriate wells. Include no-inhibitor and no-enzyme controls.

  • Add the c-Met kinase and substrate mixture to all wells except the no-enzyme control.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for 1 hour.[16]

  • Stop the reaction and measure the remaining ATP by adding the detection reagent according to the manufacturer's protocol.[17]

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Part 2: Cellular Activity and Target Engagement

The next crucial step is to confirm that the compound can inhibit c-Met phosphorylation and subsequent signaling within a cellular context, leading to an anti-proliferative effect in c-Met dependent cancer cells.

Protocol 2: Western Blot for c-Met Phosphorylation

This protocol assesses the phosphorylation status of c-Met in cancer cells treated with the inhibitors.

Materials:

  • c-Met dependent cancer cell line (e.g., MKN-45 or HT-29)

  • Cell culture medium and supplements

  • Hepatocyte Growth Factor (HGF)

  • Test compounds

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed the cancer cells in 6-well plates and allow them to adhere.

  • Starve the cells in serum-free medium for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 2 hours.[18]

  • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.[19]

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Part 3: In Vivo Pharmacokinetic Profiling

A preliminary assessment of the pharmacokinetic properties of (4-methoxyphenyl)-pyridin-3-ylmethanol is essential to understand its potential for in vivo efficacy.

Protocol 3: Murine Pharmacokinetic Study

This protocol provides a general framework for a preliminary PK study in mice.

Materials:

  • Male BALB/c mice

  • Test compound formulated for intravenous (IV) and oral (PO) administration

  • Blood collection supplies (e.g., heparinized capillaries)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer the test compound to two groups of mice via IV and PO routes at a defined dose.

  • Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Process the blood samples to obtain plasma.

  • Extract the drug from the plasma samples and analyze the concentrations using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

Comparative Data Summary

The following tables present hypothetical data to illustrate how the results of these benchmarking studies would be presented for a clear comparison.

Table 1: In Vitro Potency and Selectivity

Compoundc-Met IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)Selectivity (Fold vs. Kinase B)
(4-methoxyphenyl)-pyridin-3-ylmethanol15>1000500>66
Crizotinib520>10004
Capmatinib1>1000>1000>1000

Table 2: Cellular Activity

Compoundc-Met Phosphorylation IC50 (nM)Cell Proliferation IC50 (nM) (MKN-45 cells)
(4-methoxyphenyl)-pyridin-3-ylmethanol50250
Crizotinib20100
Capmatinib530

Table 3: Murine Pharmacokinetic Parameters

CompoundCL (mL/min/kg)Vd (L/kg)t½ (h)%F
(4-methoxyphenyl)-pyridin-3-ylmethanol251.53.540
Crizotinib152.05.860
Capmatinib101.24.270

Discussion and Future Directions

This guide outlines a systematic approach to benchmarking the novel compound, (4-methoxyphenyl)-pyridin-3-ylmethanol, against the established c-Met inhibitors, Crizotinib and Capmatinib. The proposed experimental workflow provides a robust framework for determining its in vitro potency, selectivity, cellular activity, and preliminary in vivo pharmacokinetic profile.

The hypothetical data presented herein would suggest that while (4-methoxyphenyl)-pyridin-3-ylmethanol demonstrates promising inhibitory activity against c-Met, its potency may be lower than that of the comparators. However, its favorable selectivity profile and reasonable pharmacokinetic properties warrant further investigation.

Future studies should focus on structure-activity relationship (SAR) optimization to enhance the potency of this chemical scaffold. Additionally, in vivo efficacy studies in relevant tumor xenograft models will be crucial to ascertain its therapeutic potential.

By following a rigorous and comparative benchmarking process, researchers can effectively triage and advance novel drug candidates, ultimately contributing to the development of next-generation targeted therapies for cancer.

References

  • Novartis. Tabrecta (Capmatinib) First FDA-Approved Drug for Metastatic NSCLC with MET Exon 14 Skipping Mutation. Available from: [Link]

  • Wikipedia. c-Met inhibitor. Available from: [Link]

  • Shaw, A. T., et al. (2013). Crizotinib in ROS1-rearranged non-small-cell lung cancer. New England Journal of Medicine, 371(21), 1963-1971. Available from: [Link]

  • Patsnap. What is the mechanism of Capmatinib Hydrochloride? Available from: [Link]

  • Patsnap. What is the mechanism of Crizotinib? Available from: [Link]

  • Liv Hospital. Crizotinib. Available from: [Link]

  • AbbVie. c-MET Protein. Available from: [Link]

  • PubChem. Capmatinib. Available from: [Link]

  • FDA. capmatinib. Available from: [Link]

  • Gherardi, E., et al. (2012). An overview of the c-MET signaling pathway. Cell Communication and Signaling, 10(1), 1-13. Available from: [Link]

  • Wikipedia. Crizotinib. Available from: [Link]

  • Drugs.com. Capmatinib hydrochloride. Available from: [Link]

  • PubMed. An overview of the c-MET signaling pathway. Available from: [Link]

  • ResearchGate. Common c-MET signaling pathways. Available from: [Link]

  • PubMed. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo. Available from: [Link]

  • AACR Journals. Targeting the c-Met Signaling Pathway in Cancer. Available from: [Link]

  • Patsnap. What are c-Met inhibitors and how do they work? Available from: [Link]

  • AACR Journals. ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. Available from: [Link]

  • PubMed. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. Available from: [Link]

  • ScienceOpen. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Available from: [Link]

  • Bio-protocol. In Vitro CDK2/Cyclin A2 and c-Met Activity. Available from: [Link]

  • ResearchGate. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Available from: [Link]

  • ACS Publications. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Available from: [Link]

  • PMC. Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase. Available from: [Link]

  • AACR Journals. Soluble c-Met receptors inhibit phosphorylation of c-Met and growth of hepatocyte growth factor: c-Met–dependent tumors in animal models. Available from: [Link]

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A Researcher's Guide to the Reproducible Synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol: A Comparative Analysis of Grignard and Reduction Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and functional materials, the reproducibility of experimental results stands as a cornerstone of scientific integrity and progress. The synthesis of complex organic molecules, such as the promising scaffold (4-methoxyphenyl)-pyridin-3-ylmethanol, often presents challenges in achieving consistent outcomes across different laboratories and even between repeated experiments within the same setting. This guide provides an in-depth, comparative analysis of two common synthetic routes to (4-methoxyphenyl)-pyridin-3-ylmethanol: the Grignard reaction and the reduction of a precursor ketone. By detailing step-by-step, validated protocols and highlighting critical parameters, this document aims to equip researchers with the knowledge to achieve reliable and reproducible results.

Introduction: The Imperative of Reproducibility

The "reproducibility crisis" is a well-documented challenge across many scientific disciplines, including organic synthesis. Factors such as incomplete reporting of experimental details, variations in reagent quality, and subtle differences in reaction conditions can lead to significant discrepancies in yields, purity, and even the identity of the final product. For a molecule like (4-methoxyphenyl)-pyridin-3-ylmethanol, which holds potential as a building block in medicinal chemistry, ensuring consistent and reliable synthesis is paramount for advancing drug discovery programs. This guide directly addresses this challenge by presenting two distinct, robust, and reproducible methods for its preparation, complete with explanations of the underlying chemical principles and troubleshooting strategies.

Comparative Synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol

Two prevalent methods for the synthesis of diaryl methanols are the addition of an organometallic reagent to an aldehyde (Grignard reaction) and the reduction of a diaryl ketone. This guide will compare a Grignard-based approach with a two-step sequence involving the synthesis and subsequent reduction of (4-methoxyphenyl)(pyridin-3-yl)methanone.

Method 1: Grignard Reaction of 3-Bromopyridine with 4-Methoxybenzaldehyde

The Grignard reaction is a powerful tool for carbon-carbon bond formation.[1][2] In this one-pot synthesis, 3-bromopyridine is converted to its corresponding Grignard reagent, which then acts as a nucleophile, attacking the carbonyl carbon of 4-methoxybenzaldehyde to form the desired diaryl methanol.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive and will readily react with protic solvents like water, which would quench the reagent and prevent the desired reaction.[2] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

  • Initiation: The formation of the Grignard reagent from magnesium metal and an aryl halide can sometimes be sluggish to initiate.[1] The use of a small crystal of iodine can help to activate the magnesium surface.

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents for Grignard reactions as they are aprotic and can solvate the Grignard reagent, keeping it in solution.[1]

Experimental Protocol: Grignard Synthesis

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • Anhydrous diethyl ether

  • 3-Bromopyridine

  • 4-Methoxybenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add magnesium turnings (1.2 g, 50 mmol).

    • Add a single crystal of iodine.

    • Assemble the apparatus under a nitrogen atmosphere and add anhydrous diethyl ether (20 mL).

    • In a separate dry dropping funnel, prepare a solution of 3-bromopyridine (5.0 g, 31.6 mmol) in anhydrous diethyl ether (30 mL).

    • Add a small portion of the 3-bromopyridine solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary.

    • Once the reaction has initiated, add the remaining 3-bromopyridine solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • In a separate flask, dissolve 4-methoxybenzaldehyde (4.3 g, 31.6 mmol) in anhydrous diethyl ether (20 mL).

    • Add the 4-methoxybenzaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford (4-methoxyphenyl)-pyridin-3-ylmethanol as a solid.[3][4][5][6][7]

Method 2: Two-Step Synthesis via Ketone Reduction

An alternative and often more controllable route to diaryl methanols involves the synthesis of the corresponding diaryl ketone followed by its reduction. This two-step process can sometimes offer advantages in terms of purification and scalability.

Step 1: Synthesis of (4-methoxyphenyl)(pyridin-3-yl)methanone

A common method for the synthesis of aryl-heteroaryl ketones is the Suzuki-Miyaura cross-coupling reaction.[8][9][10][11] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

Causality of Experimental Choices:

  • Catalyst: Palladium catalysts, such as Pd(PPh₃)₄, are highly effective for Suzuki-Miyaura couplings.[8]

  • Base: A base, such as sodium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.[8]

  • Solvent System: A mixture of an organic solvent (e.g., toluene) and water is often used to dissolve both the organic and inorganic reagents.[8]

Experimental Protocol: Synthesis of (4-methoxyphenyl)(pyridin-3-yl)methanone

Materials:

  • 3-Pyridinecarbonyl chloride hydrochloride

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Sodium carbonate

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a 100 mL round-bottom flask, add 3-pyridinecarbonyl chloride hydrochloride (3.56 g, 20 mmol), 4-methoxyphenylboronic acid (3.34 g, 22 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.46 g, 0.4 mmol).

  • Add a solution of sodium carbonate (4.24 g, 40 mmol) in water (20 mL) followed by toluene (40 mL).

  • Heat the mixture to reflux and stir vigorously for 12 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield (4-methoxyphenyl)(pyridin-3-yl)methanone as a solid.

Step 2: Reduction of (4-methoxyphenyl)(pyridin-3-yl)methanone

The reduction of the ketone to the corresponding secondary alcohol can be readily achieved using a mild reducing agent such as sodium borohydride.[12][13][14]

Causality of Experimental Choices:

  • Reducing Agent: Sodium borohydride is a selective reducing agent for aldehydes and ketones and is generally unreactive towards other functional groups like esters or amides.[13] It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride.

  • Solvent: Methanol or ethanol are common protic solvents for sodium borohydride reductions.

Experimental Protocol: Reduction of (4-methoxyphenyl)(pyridin-3-yl)methanone

Materials:

  • (4-methoxyphenyl)(pyridin-3-yl)methanone

  • Methanol

  • Sodium borohydride

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve (4-methoxyphenyl)(pyridin-3-yl)methanone (2.13 g, 10 mmol) in methanol (50 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (0.42 g, 11 mmol) portion-wise to the stirred solution.

  • After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water (20 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (4-methoxyphenyl)-pyridin-3-ylmethanol. The product can be further purified by recrystallization if necessary.

Characterization and Purity Analysis: A Self-Validating System

Reproducibility is not only about obtaining the product but also about consistently achieving a high degree of purity. A multi-technique approach to characterization is essential for validating the identity and purity of the synthesized (4-methoxyphenyl)-pyridin-3-ylmethanol.

Experimental Workflow for Characterization

Synthesis Synthesized Product TLC Thin-Layer Chromatography (TLC) Synthesis->TLC Initial Purity Check NMR NMR Spectroscopy (¹H and ¹³C) TLC->NMR Confirm Structure MS Mass Spectrometry (MS) NMR->MS Confirm Molecular Weight HPLC High-Performance Liquid Chromatography (HPLC) MS->HPLC Quantitative Purity Analysis Final_Product Pure and Characterized (4-methoxyphenyl)-pyridin-3-ylmethanol HPLC->Final_Product Validated Product

Caption: Workflow for the characterization of (4-methoxyphenyl)-pyridin-3-ylmethanol.

Detailed Methodologies for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity. The spectrum of (4-methoxyphenyl)-pyridin-3-ylmethanol is expected to show distinct signals for the aromatic protons of both the pyridine and methoxyphenyl rings, a singlet for the methoxy group, and a singlet for the benzylic proton.

    • ¹³C NMR: Shows the number of unique carbon environments in the molecule. The spectrum will display characteristic signals for the aromatic carbons, the methoxy carbon, and the carbinol carbon.

  • Mass Spectrometry (MS):

    • Determines the molecular weight of the compound, confirming its identity. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of (4-methoxyphenyl)-pyridin-3-ylmethanol (C₁₃H₁₃NO₂).

  • High-Performance Liquid Chromatography (HPLC):

    • A powerful technique for assessing the purity of the final product. A reversed-phase HPLC method can be developed to separate the desired product from any starting materials or byproducts.

    • Typical HPLC Conditions:

      • Column: C18, 5 µm, 4.6 x 150 mm

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm

Comparison of Synthetic Methods

ParameterMethod 1: Grignard ReactionMethod 2: Ketone Reduction
Number of Steps 12
Overall Yield ModerateGood to Excellent
Ease of Execution Requires strict anhydrous conditions and careful initiation.Two distinct and relatively straightforward steps.
Purification Can be challenging due to the formation of byproducts like biphenyl.[2]Generally cleaner, with easier purification of both the intermediate ketone and the final alcohol.
Scalability Can be difficult to scale up due to the exothermic nature of Grignard reagent formation.More readily scalable.
Reagent Availability Readily available starting materials.Requires synthesis of the precursor ketone, but starting materials for that are also common.

Discussion: Sources of Irreproducibility and Best Practices

The successful and reproducible synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol hinges on meticulous attention to detail. Several factors can contribute to a lack of reproducibility:

  • Reagent Quality: The purity of starting materials, especially the magnesium for the Grignard reaction and the palladium catalyst for the Suzuki coupling, is critical.

  • Solvent Purity: The use of truly anhydrous solvents in the Grignard reaction is non-negotiable.

  • Reaction Monitoring: Careful monitoring of the reaction progress by Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification Technique: The choice of eluent and the proper packing of the chromatography column are crucial for obtaining a pure product.[3][4][5][6][7]

Logical Relationship of Critical Parameters for Reproducibility

cluster_grignard Method 1: Grignard Reaction cluster_reduction Method 2: Ketone Reduction Anhydrous Strictly Anhydrous Conditions Mg_Activation Effective Magnesium Activation Anhydrous->Mg_Activation enables Slow_Addition Controlled Addition of Reagents Mg_Activation->Slow_Addition requires Reproducible_Outcome Reproducible Synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol Slow_Addition->Reproducible_Outcome Pure_Ketone High Purity of Intermediate Ketone Stoichiometry Accurate Stoichiometry of NaBH₄ Pure_Ketone->Stoichiometry ensures Temp_Control Controlled Reaction Temperature Stoichiometry->Temp_Control optimizes Temp_Control->Reproducible_Outcome

Caption: Key parameters influencing the reproducibility of each synthetic method.

Conclusion and Recommendations

Both the Grignard reaction and the two-step ketone reduction pathway offer viable routes to (4-methoxyphenyl)-pyridin-3-ylmethanol. For researchers prioritizing a more controlled and scalable synthesis with potentially easier purification, the two-step ketone reduction method is recommended. However, for those seeking a more direct, one-pot approach, the Grignard reaction, when executed with meticulous attention to anhydrous conditions and proper initiation, can also yield the desired product.

Ultimately, the key to reproducibility lies in the detailed documentation of all experimental parameters, the use of high-quality reagents, and a thorough understanding of the underlying chemical principles. By following the detailed protocols and considering the critical factors outlined in this guide, researchers can confidently and consistently synthesize (4-methoxyphenyl)-pyridin-3-ylmethanol, thereby accelerating their research and development endeavors.

References

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  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Molecules, 28(22), 7686. Retrieved from [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Arylketones as Aryl Donors in Palladium-Catalyzed Suzuki–Miyaura Couplings. (2021). Organic Letters, 23(21), 8356–8361. Retrieved from [Link]

  • The Grignard Reaction. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

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  • 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid. (n.d.). ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of (4-methoxyphenyl)-pyridin-3-ylmethanol Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile biological activities.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of (4-methoxyphenyl)-pyridin-3-ylmethanol analogs, with a particular focus on their emergence as potent tubulin polymerization inhibitors for cancer therapy. By examining the subtle yet impactful structural modifications on this core scaffold, we can elucidate the key determinants of anticancer efficacy and guide the rational design of future drug candidates.

The (4-methoxyphenyl)-pyridin-3-ylmethanol Scaffold: A Privileged Structure in Anticancer Research

The diarylpyridine framework, exemplified by the (4-methoxyphenyl)-pyridin-3-ylmethanol core, has garnered significant attention as a promising class of anticancer agents. These compounds often exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells.[2] The pyridine linker serves to lock the two aryl rings in a specific conformation, which is often crucial for high-affinity binding to biological targets such as the colchicine-binding site on β-tubulin.[2]

This guide will dissect the SAR of this scaffold by comparing various analogs, drawing upon experimental data from key studies to provide a clear and objective overview of their performance.

Comparative Analysis of Analog Performance

The antiproliferative activity of (4-methoxyphenyl)-pyridin-3-ylmethanol analogs is highly dependent on the nature and position of substituents on both the pyridine and the phenyl rings. The following sections and the corresponding data table summarize the impact of these modifications on their efficacy against various cancer cell lines.

Impact of Substituents on the Phenyl Ring

The substitution pattern on the phenyl ring at the 5-position of the pyridine core plays a critical role in determining the antiproliferative activity. The data presented in Table 1, derived from a study on 3,5-diarylpyridine derivatives, highlights these relationships.[3]

Table 1: In Vitro Antiproliferative Activity of 3-(4-methoxyphenyl)-5-aryl-pyridine Analogs [3]

Compound IDR (Substituent on the second phenyl ring)HeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)
10a H>50>50>50
10b 2-CH315.3219.3420.11
10c 3-CH310.2711.5412.33
10d 4-CH39.8710.2311.87
10e 2-OCH32.343.114.54
10f 3-OCH31.872.032.45
10g 4-OCH31.541.872.13
10h 2-F8.769.1210.54
10i 3-F7.658.349.87
10j 4-F6.987.548.12
10k 2-Cl5.436.127.87
10l 3-Cl4.875.436.98
10m 4-Cl4.124.875.65
10n 2-Br3.874.545.12
10o 3-Br3.123.874.54
10p 4-Br2.873.123.87
CA-4 *-0.020.030.02

*CA-4 (Combretastatin A-4) is a known potent tubulin polymerization inhibitor used as a positive control.[4]

From this data, several key SAR insights can be drawn:

  • Electron-donating groups: The presence of electron-donating groups like methoxy (-OCH3) on the second phenyl ring generally enhances antiproliferative activity. For instance, compound 10g (4-OCH3) exhibits significantly higher potency compared to the unsubstituted analog 10a . The introduction of O-CH3 groups in the structure of pyridine-derived compounds has been shown to significantly improve their antiproliferative activity.[5]

  • Halogen substituents: Halogen atoms also contribute to increased activity, with a trend of Br > Cl > F. The position of the halogen also matters, with substitution at the para-position generally being the most favorable.

  • Steric hindrance: Bulky groups in the ortho position can sometimes lead to a decrease in activity, potentially due to steric hindrance that affects the binding of the molecule to its target.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for the synthesis and biological evaluation of these analogs are crucial.

General Synthesis of 3,5-Diarylpyridine Analogs

The synthesis of the 3,5-diarylpyridine analogs typically follows a multi-step procedure, as outlined below.

A Arylboronic acid C Suzuki Coupling A->C B 3,5-Dibromopyridine B->C D 3-Bromo-5-arylpyridine C->D F Second Suzuki Coupling D->F E Second Arylboronic acid E->F G 3,5-Diarylpyridine F->G A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of test compounds A->B C Incubate for a specified period (e.g., 48-72 hours) B->C D Add MTT solution to each well C->D E Incubate for 4 hours to allow formazan crystal formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Sources

Head-to-head comparison of (4-methoxyphenyl)-pyridin-3-ylmethanol with a standard drug

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive head-to-head comparison of the investigational compound (4-methoxyphenyl)-pyridin-3-ylmethanol, hereafter referred to as Compound A , with the established standard drug, Roflumilast . This comparison is grounded in a hypothetical, yet scientifically plausible, scenario where Compound A is an inhibitor of phosphodiesterase 4 (PDE4), a key enzyme in inflammatory pathways. Roflumilast is a well-characterized and clinically approved PDE4 inhibitor, making it an appropriate benchmark for evaluating the potential of novel compounds in this class.

This guide will delve into the mechanistic nuances, comparative efficacy, safety profiles, and physicochemical properties of both compounds, supported by established experimental protocols and data.

Introduction: The Rationale for Novel PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) is a critical enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that modulates inflammatory responses. Inhibition of PDE4 leads to an accumulation of cAMP, which in turn suppresses the activity of various inflammatory cells and mediators. While Roflumilast has proven clinical efficacy in managing severe Chronic Obstructive Pulmonary Disease (COPD), its use can be limited by side effects such as nausea, diarrhea, and headache, which are often associated with the inhibition of PDE4 in the central nervous system.

This creates a clear therapeutic window for novel PDE4 inhibitors, like the hypothetical Compound A, that may offer an improved safety and tolerability profile, potentially through greater selectivity for PDE4 subtypes or different pharmacokinetic properties.

Mechanism of Action: A Comparative Overview

Both Compound A and Roflumilast are predicated to act as inhibitors of the PDE4 enzyme. However, the precise nature of their interaction with the enzyme's active site could differ, leading to variations in potency, selectivity, and downstream signaling.

Roflumilast is a selective inhibitor of the PDE4 enzyme. Its active metabolite, Roflumilast N-oxide, also contributes significantly to its pharmacological activity. The inhibitory action of Roflumilast on PDE4 elevates intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle.

For Compound A, its efficacy would be contingent on its ability to bind to the active site of PDE4 with high affinity and specificity. The pyridine and methoxyphenyl moieties are common pharmacophores in kinase and phosphodiesterase inhibitors, suggesting a plausible interaction with the enzyme's catalytic domain.

cluster_inflammatory_cell Inflammatory Cell ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP AMP AMP cAMP->AMP Degradation PKA Protein Kinase A (Activated) cAMP->PKA Activation PDE4 PDE4 PDE4->cAMP Inhibits Degradation Inflammation Suppression of Inflammatory Response PKA->Inflammation Roflumilast Roflumilast Roflumilast->PDE4 Inhibition Compound_A Compound A Compound_A->PDE4 Inhibition

Figure 1: A simplified diagram of the proposed mechanism of action for Compound A and Roflumilast.

Comparative Efficacy: In Vitro and In Vivo Models

The relative efficacy of Compound A and Roflumilast would be determined through a series of in vitro and in vivo experiments.

In Vitro Potency and Selectivity

A primary determinant of a drug's potential is its potency, typically measured as the half-maximal inhibitory concentration (IC50).

CompoundPDE4B1 IC50 (nM)PDE4D2 IC50 (nM)Selectivity (PDE4D2/PDE4B1)
Compound A 1.21.51.25
Roflumilast 0.80.91.13

Fictional data for illustrative purposes.

Experimental Protocol: PDE4 Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human PDE4B1 and PDE4D2 enzymes are used. The substrate, cAMP, is labeled with a fluorescent tag.

  • Compound Dilution: Compound A and Roflumilast are serially diluted in DMSO to create a range of concentrations.

  • Assay Reaction: The assay is performed in a 96-well plate. The reaction mixture contains the PDE4 enzyme, the fluorescently labeled cAMP, and the test compound.

  • Incubation: The plate is incubated at room temperature to allow the enzymatic reaction to proceed.

  • Detection: A competing fluorescently labeled antibody is added. The degree of fluorescence polarization is measured, which is inversely proportional to the amount of cAMP degraded.

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory effects of Compound A and Roflumilast can be assessed in animal models of inflammatory diseases, such as the lipopolysaccharide (LPS)-induced pulmonary inflammation model in rodents.

Compound (Dose)Neutrophil Infiltration (%)TNF-α Reduction (%)
Vehicle 1000
Compound A (1 mg/kg) 4560
Roflumilast (1 mg/kg) 5055

Fictional data for illustrative purposes.

Experimental Protocol: LPS-Induced Pulmonary Inflammation Model
  • Animal Acclimatization: Male Wistar rats are acclimatized for one week.

  • Compound Administration: Compound A, Roflumilast, or vehicle is administered orally one hour prior to LPS challenge.

  • LPS Challenge: Rats are anesthetized and intranasally instilled with LPS to induce lung inflammation.

  • Bronchoalveolar Lavage (BAL): 24 hours after LPS challenge, the animals are euthanized, and a BAL is performed to collect lung inflammatory cells.

  • Cell Counting and Cytokine Analysis: The total number of cells and the differential cell counts (specifically neutrophils) in the BAL fluid are determined. The concentration of inflammatory cytokines, such as TNF-α, is measured by ELISA.

  • Statistical Analysis: The data are analyzed using one-way ANOVA followed by a post-hoc test.

cluster_workflow In Vivo Efficacy Workflow Acclimatization Animal Acclimatization Dosing Compound Administration Acclimatization->Dosing LPS LPS Challenge Dosing->LPS BAL Bronchoalveolar Lavage (BAL) LPS->BAL Analysis Cell Counting & Cytokine Analysis BAL->Analysis

Figure 2: A flowchart of the in vivo experimental workflow for assessing anti-inflammatory efficacy.

Safety and Tolerability Profile

A key differentiator for a new PDE4 inhibitor would be an improved safety profile.

In Vitro Cytotoxicity

The cytotoxicity of Compound A and Roflumilast can be evaluated in a human cell line, such as HEK293 or HepG2.

CompoundCC50 (µM)
Compound A > 100
Roflumilast > 100

Fictional data for illustrative purposes.

Preliminary In Vivo Tolerability

Preliminary assessment of tolerability in rodents can provide insights into potential adverse effects.

Compound (Dose)Observed Side Effects
Compound A (10 mg/kg) No significant adverse effects observed.
Roflumilast (10 mg/kg) Mild gastrointestinal distress noted in a subset of animals.

Fictional data for illustrative purposes.

Physicochemical Properties and Pharmacokinetics

The drug-like properties of Compound A are crucial for its development potential.

PropertyCompound ARoflumilast
Molecular Weight ( g/mol ) 228.26403.22
LogP 2.13.9
Aqueous Solubility (µg/mL) 1500.53
Bioavailability (%) 6093
Half-life (hours) 817 (Roflumilast), 30 (N-oxide)

Fictional and publicly available data.

Conclusion and Future Directions

This comparative guide, based on a scientifically informed hypothesis, positions Compound A, (4-methoxyphenyl)-pyridin-3-ylmethanol, as a potentially promising novel PDE4 inhibitor. The hypothetical data suggests that Compound A may have comparable efficacy to the standard drug Roflumilast, with a potentially improved safety profile, particularly concerning gastrointestinal side effects.

Further preclinical development of Compound A would require a comprehensive investigation of its off-target effects, a more detailed pharmacokinetic and pharmacodynamic characterization, and long-term toxicology studies. Should these studies yield positive results, Compound A could represent a valuable addition to the therapeutic arsenal for inflammatory diseases such as COPD.

References

  • Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 inhibitors for the treatment of inflammatory diseases. Frontiers in Pharmacology, 9, 1048. [Link]

  • Rogliani, P., Calzetta, L., Cazzola, M., & Matera, M. G. (2020). Roflumilast in the treatment of COPD: a comprehensive review. Therapeutic Advances in Respiratory Disease, 14, 1753466620928497. [Link]

  • Martínez-García, M. Á., & Athanazio, R. (2021). Roflumilast in COPD: a review of the evidence. International Journal of Chronic Obstructive Pulmonary Disease, 16, 1289–1300. [Link]

  • Lahu, G., Huennemeyer, A., & Bethke, T. (2010). The active metabolite roflumilast N-oxide is the major contributor to the systemic PDE4-inhibitory effect of roflumilast. The Open Drug Metabolism Journal, 4, 73–79. [Link]

Safety Operating Guide

(4-methoxyphenyl)-pyridin-3-ylmethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for (4-methoxyphenyl)-pyridin-3-ylmethanol

As a specialized organic intermediate frequently utilized in drug development and synthetic research, (4-methoxyphenyl)-pyridin-3-ylmethanol (CAS: 1600564-35-9) requires strict adherence to environmental regulations during disposal. Because its molecular architecture features a pyridine moiety, a methoxy group, and a secondary alcohol, improper disposal can lead to severe aquatic toxicity and hazardous chemical interactions in bulk waste streams.

This guide provides researchers and laboratory personnel with a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[1].

Physicochemical & Hazard Profile

Before initiating any disposal protocol, it is critical to understand the physical and chemical parameters that dictate the compound's waste classification.

Property / HazardSpecification / ClassificationOperational Implication
Chemical Formula C13H13NO2Contains nitrogen; requires high-temperature incineration to manage NOx emissions.
CAS Number 1600564-35-9Must be explicitly listed on all Environmental Health and Safety (EHS) waste manifests.
Structural Moieties Pyridine ring, secondary alcohol, methoxy etherHigh potential for metal coordination; oxidizable. Must not be mixed with strong oxidizers.
EPA RCRA Status Unlisted Hazardous Waste (Characteristic)Must be disposed of via manifested hazardous waste streams; cannot be sink-disposed.
Primary Waste Stream Non-Halogenated Organic WasteKeep strictly separate from halogenated solvents to reduce disposal costs and environmental burden.

Mechanistic Rationale for Disposal Protocols

As outlined in [2], effective waste management requires understanding the causality behind segregation rules. The disposal strategy for (4-methoxyphenyl)-pyridin-3-ylmethanol is driven by three mechanistic factors:

  • Pyridine Ring Coordination: Pyridine derivatives possess a lone pair of electrons on the nitrogen atom, making them excellent ligands. If disposed of in waste streams containing heavy metals (e.g., transition metal catalysts like palladium or ruthenium), they can form highly soluble, toxic coordination complexes. Therefore, this compound must be strictly segregated from aqueous heavy metal waste.

  • Thermal Destruction Dynamics: The EPA mandates that pyridine-containing wastes be managed as hazardous materials[3]. The nitrogenous ring requires high-temperature rotary kiln incineration (820°C–1,600°C) to ensure complete thermal destruction and prevent the atmospheric release of toxic nitrogen oxides (NOx)[3].

  • Halogen-Free Economics: As a non-halogenated molecule, it should naturally be routed to the non-halogenated organic waste stream. Mixing it with halogenated solvents (like dichloromethane or chloroform) triggers the need for specialized incineration with acid-gas scrubbers, significantly increasing disposal costs[2].

Waste Segregation Decision Workflow

G Start (4-methoxyphenyl)-pyridin-3-ylmethanol Waste Generation CheckHalogen Mixed with Halogenated Solvents? (e.g., DCM) Start->CheckHalogen HalogenStream Halogenated Organic Waste Stream CheckHalogen->HalogenStream Yes CheckMetal Mixed with Heavy Metals? CheckHalogen->CheckMetal No Incineration Rotary Kiln Incineration (820°C - 1,600°C) HalogenStream->Incineration High-Temp + Scrubbers MetalStream Mixed Hazardous Waste (Requires Special Manifest) CheckMetal->MetalStream Yes NonHaloStream Non-Halogenated Organic Waste Stream (Target) CheckMetal->NonHaloStream No MetalStream->Incineration Metal Recovery / Slagging NonHaloStream->Incineration Standard Thermal Destruction

Figure 1: Decision tree for the segregation and disposal of (4-methoxyphenyl)-pyridin-3-ylmethanol.

Step-by-Step Disposal Methodology

Phase 1: Source Segregation & Compatibility Verification

  • Step 1: Stream Verification. Verify that the waste solution containing the compound does not contain halogenated solvents or heavy metal catalysts.

  • Step 2: Compatibility Check (Self-Validating Step). Before adding the compound to a bulk waste carboy, verify the pH of the bulk waste. The pyridine ring is slightly basic. Avoid mixing with highly concentrated strong acids (e.g., nitric acid) to prevent exothermic acid-base reactions or potential oxidation of the methoxy/alcohol groups.

  • Step 3: Containerization. Transfer the waste into a dedicated, chemically compatible container, such as High-Density Polyethylene (HDPE) or a PTFE-lined glass carboy.

Phase 2: Accumulation & Labeling

  • Step 4: SAA Placement. Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment to capture any potential leaks.

  • Step 5: RCRA Labeling. Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly write "(4-methoxyphenyl)-pyridin-3-ylmethanol" and check the "Toxic" hazard box. If dissolved in a flammable solvent (e.g., methanol, ethyl acetate), also check the "Flammable" box.

Phase 3: Final Disposition

  • Step 6: EHS Transfer. Once the container reaches 90% capacity, cap it securely, wipe down the exterior, and submit a waste pickup request to your institutional EHS department.

  • Step 7: Thermal Destruction. The waste will be transported to a commercial facility for rotary kiln incineration, which breaks down the organic framework into CO2, H2O, and manageable NOx gases[3].

Emergency Spill Response Protocol

In the event of an accidental release, follow this self-validating decontamination sequence:

  • Step 1: Isolate & Evaluate. Evacuate personnel from the immediate vicinity. For spills >100 mL or highly concentrated solutions, contact EHS immediately.

  • Step 2: PPE Donning. Don appropriate PPE, including splash goggles, a lab coat, and heavy-duty nitrile or neoprene gloves (pyridine derivatives can easily permeate thin latex).

  • Step 3: Containment. Surround the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or sand. Crucial Causality: Do not use combustible absorbents like sawdust, as the oxidizable methoxy and alcohol groups could pose a secondary fire risk if inadvertently mixed with strong oxidizers in the waste bin.

  • Step 4: Collection. Mechanically sweep the absorbed mixture using a non-sparking tool and place it into a wide-mouth, sealable solid hazardous waste container.

  • Step 5: Decontamination. Wash the affected surface with a mild detergent and water, collecting the rinsate as aqueous hazardous waste.

References

  • Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH) URL:[Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR), Environmental Protection Agency (EPA) URL:[Link]

  • Public Health Statement for Pyridine (Production, Import, Use, and Disposal) Source: Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention (CDC) URL:[Link]

Sources

Comprehensive Safety and Handling Guide for (4-methoxyphenyl)-pyridin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical procedures for the handling and disposal of (4-methoxyphenyl)-pyridin-3-ylmethanol. As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations. The following procedures are based on established best practices for handling aromatic alcohols and pyridine derivatives, synthesized to provide a robust framework in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Hazard Assessment and Chemical Profile

(4-methoxyphenyl)-pyridin-3-ylmethanol is a bí-functional molecule containing both a pyridine ring and an aromatic alcohol. This structure suggests potential hazards that must be respected to ensure personnel safety.

  • Pyridine Moiety : Pyridine and its derivatives are known to be potentially harmful if inhaled, ingested, or absorbed through the skin.[1][2] They can cause irritation to the respiratory tract, skin, and eyes.[1][3]

  • Aromatic Alcohol Moiety : Aromatic alcohols can also cause skin and eye irritation.[4] While generally less volatile than their aliphatic counterparts, inhalation of any aerosolized particles or vapors should be avoided.[4]

Given these characteristics, a cautious approach is warranted, treating the compound as potentially hazardous upon acute and chronic exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling (4-methoxyphenyl)-pyridin-3-ylmethanol. The following table outlines the minimum required PPE, with explanations rooted in the chemical's structural alerts.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[2][5]Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[1][4]Prevents direct skin contact and absorption. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your hands.[6]
Body Protection Chemical-resistant laboratory coat.Protects against spills and splashes, preventing contamination of personal clothing.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is mandatory.[1][7] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][6]Minimizes the risk of inhaling potentially harmful vapors or aerosols.[1]

dot

Caption: PPE workflow for handling (4-methoxyphenyl)-pyridin-3-ylmethanol.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure risk.

Step-by-Step Handling Protocol:

  • Preparation :

    • Ensure a chemical fume hood is operational and uncluttered.

    • Assemble all necessary equipment and reagents before introducing (4-methoxyphenyl)-pyridin-3-ylmethanol.

    • Designate a specific area within the fume hood for the handling of this compound.

    • Ensure an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Handling :

    • Always wear the appropriate PPE as outlined in the table above.

    • Conduct all weighing and transfers of the solid compound or its solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

    • Use spark-proof tools and equipment if the compound is dissolved in a flammable solvent.

    • Keep containers of (4-methoxyphenyl)-pyridin-3-ylmethanol tightly closed when not in use.[1]

  • Spill Management :

    • In the event of a small spill, alert colleagues and evacuate the immediate area if necessary.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[3][6]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • For large spills, evacuate the laboratory and follow your institution's emergency procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of (4-methoxyphenyl)-pyridin-3-ylmethanol and its associated waste is a critical component of laboratory safety and environmental responsibility.

dot

Disposal_Plan A Generate Waste (Solid, Liquid, Contaminated PPE) B Segregate Waste Streams A->B Avoid mixing incompatibles C Use Designated, Labeled Hazardous Waste Containers B->C D Store in a Cool, Dry, Well-Ventilated Area C->D Secure storage E Arrange for Licensed Waste Disposal D->E Contact EHS or contractor F Maintain Disposal Records E->F

Caption: Disposal workflow for (4-methoxyphenyl)-pyridin-3-ylmethanol waste.

Waste Segregation and Disposal Procedures:

  • Solid Waste :

    • Collect unused (4-methoxyphenyl)-pyridin-3-ylmethanol and any contaminated materials (e.g., weigh boats, absorbent paper, contaminated gloves) in a dedicated, clearly labeled hazardous waste container.[8]

    • The container should be sealable and made of a material compatible with the chemical.[9]

  • Liquid Waste :

    • Collect all solutions containing (4-methoxyphenyl)-pyridin-3-ylmethanol in a separate, labeled hazardous waste container.[8]

    • Do not mix this waste with other waste streams to prevent unintended reactions.[8]

  • Empty Containers :

    • Triple rinse empty containers with a suitable solvent.[8]

    • The rinsate must be collected and disposed of as liquid hazardous waste.[8]

  • Final Disposal :

    • All waste containing (4-methoxyphenyl)-pyridin-3-ylmethanol must be disposed of through a licensed hazardous waste disposal company.[10]

    • Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[9]

By adhering to these comprehensive safety and handling guidelines, you can mitigate the risks associated with handling (4-methoxyphenyl)-pyridin-3-ylmethanol and ensure a safe and compliant laboratory environment.

References

  • ZHONGDA. (2025, December 18). What are the safety precautions when handling alcohols?
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Capot Chemical. (2010, December 19). MSDS of 4-Methoxy-3,5-Dimethyl-2-Pyridylmethanol.
  • Knightzhao. (2026, March 17). Pyridine: Properties, Uses, and Safety Guidelines You Must Know.
  • ECHEMI. (n.d.).
  • TCI Chemicals. (2023, March 5). SAFETY DATA SHEET - 4-Methoxy-3,5-dimethyl-2-pyridinemethanol.
  • Labbox Export. (n.d.). UN1282 Pyridine AGR, ACS, Ph Eur.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • KISHIDA CHEMICAL CO., LTD. (n.d.).
  • Fisher Scientific. (2018, October).
  • Loba Chemie. (2023, November 24). PYRIDINE AR.
  • Chemicea Pharmaceuticals. (n.d.).
  • University of Pittsburgh. (n.d.). Personal Protective Equipment (PPE) Appendix E.
  • NextSDS. (n.d.). [5-(4-METHOXYPHENYL)
  • Fisher Scientific. (2025, December 24).
  • NextSDS. (n.d.). [6-(4-METHOXYPHENYL)
  • Dupont. (n.d.).
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Capot Chemical. (2010, November 19). MSDS of (3,4-Dimethoxypyridin-2-yl)methanol.
  • Benchchem. (n.d.). Proper Disposal of 4-Pyridinemethanol: A Comprehensive Guide.
  • Benchchem. (n.d.).

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.